Pracinostat

Catalog No.
S548552
CAS No.
929016-96-6
M.F
C20H30N4O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pracinostat

CAS Number

929016-96-6

Product Name

Pracinostat

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SB939; SB 939; SC-939; Pracinostat.

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO

The exact mass of the compound Pracinostat is 358.23688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Properties and Preclinical ADME Profile of Pracinostat

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat (SB939) is a small molecule hydroxamic acid-based HDAC inhibitor with the chemical formula C₂₀H₃₀N₄O₂ and a molecular weight of 358.486 g/mol [1] [2]. Its IUPAC name is (2E)-3-{2-Butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl}-N-hydroxyprop-2-enamide [1].

Key Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties [3]:

  • Absorption & Solubility: Demonstrates high aqueous solubility and high Caco-2 permeability.
  • Protein Binding: Plasma protein binding is high across species, ranging between approximately 84% and 94%.
  • Blood-to-Plasma Ratio: Approximately 1.0 in human blood.
  • Metabolic Stability: Relatively higher in dog and human liver microsomes than in mouse and rat.
  • Primary Metabolizing Enzymes: Human cytochrome P450 (P450) phenotyping shows this compound is primarily metabolized by CYP3A4 and CYP1A2.
  • Enzyme Inhibition: Does not significantly inhibit human CYP3A4, 1A2, 2D6, and 2C9 (IC₂₅ >25 μM), but does inhibit CYP2C19 (IC₅₀ = 5.8 μM). No significant induction of human CYP3A4 and 1A2 was observed in hepatocytes.

Preclinical and Human Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound observed in preclinical species and humans.

Table 1: Pharmacokinetic Parameters of this compound Across Species [3] [4]

Parameter Mouse Rat Dog Human (Predicted & Observed)
Systemic Clearance 9.2 L/h/kg (High) 4.5 L/h/kg 1.5 L/h/kg Not Specified
Volume of Distribution (Vss) 3.5 L/kg (>0.6 L/kg) 1.7 L/kg 4.2 L/kg Not Specified
Oral Bioavailability 34% ~3% 65% Profile agreed with predictions
Half-life (t₁/₂) Not Specified Not Specified Not Specified Favorable, compared to vorinostat [4]

Pharmacodynamics and Mechanism of Action

This compound is a potent pan-histone deacetylase (HDAC) inhibitor that targets class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes [5] [6] [2]. It has no significant effect on other zinc-dependent metalloenzymes or class III HDACs [6] [2].

Mechanism of Action:

  • HDAC Inhibition: The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion within the HDAC enzyme's active site, thereby inhibiting its deacetylase activity [7] [6].
  • Chromatin Remodeling: Inhibition of HDAC activity leads to the accumulation of acetyl groups on lysine residues of histone tails (e.g., Histone H3) and non-histone proteins [1] [4] [8].
  • Gene Transcription & Apoptosis: Hyperacetylation results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. This leads to cell cycle arrest, promotion of apoptosis, and inhibition of tumor cell proliferation [1] [4].

The following diagram illustrates the core mechanism of action of this compound at the cellular level.

G This compound This compound HDAC_Enzyme HDAC_Enzyme This compound->HDAC_Enzyme Inhibits Histones Histones HDAC_Enzyme->Histones Deacetylates AcH3 AcH3 OpenChromatin OpenChromatin AcH3->OpenChromatin Leads to Apoptosis Apoptosis CellCycleArrest CellCycleArrest Histones->AcH3 Accumulation of GeneActivation GeneActivation OpenChromatin->GeneActivation Enables GeneActivation->Apoptosis GeneActivation->CellCycleArrest Differentiation Differentiation GeneActivation->Differentiation

Overview of this compound's mechanism leading to antitumor effects.

Key Experimental Methodologies

The following are summaries of critical experimental protocols used to characterize this compound.

1. Pharmacokinetic Profiling in Preclinical Species and Humans [3] [4]

  • Study Design: Preclinical PK studies were conducted in mouse, rat, and dog. Human PK was predicted using Simcyp and allometric scaling.
  • Sample Collection: Blood samples were collected at pre-determined time points after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, and 30 hours post-dose).
  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method.
  • Data Analysis: Noncompartmental methods were used with software like WinNonlin to estimate PK parameters (AUC₀–inf, Cₘₐₓ, Tₘₐₓ, t₁/₂).

2. In Vitro Metabolic Stability and Phenotyping [3]

  • System: Incubation with liver microsomes from preclinical species and humans.
  • Methodology: Measurement of parent compound depletion over time. Reaction phenotyping using selective chemical inhibitors or recombinant human CYP enzymes to identify major metabolizing enzymes (CYP3A4, CYP1A2).

3. Pharmacodynamic Assessment of HDAC Inhibition [4] [5]

  • Matrix: Peripheral blood mononuclear cells (PBMCs) or tumor tissue from animal models.
  • Technique:
    • Western Blot: Cells are lysed, proteins separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against acetylated histone H3 (AcH3) or other acetylated proteins. A housekeeping protein is used for normalization.
    • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method also used to measure AcH3 levels in samples.
  • Output: Levels of protein acetylation are measured as a biomarker of target engagement.

Conclusion and Drug Development Context

The preclinical ADME profile and favorable predicted human PK supported the clinical development of this compound as an oral drug candidate [3]. While it has shown modest single-agent activity in clinical trials for advanced hematological malignancies [4], a promising synergistic effect has been observed when this compound is combined with other agents, such as the hypomethylating agent azacitidine, particularly in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [4] [9]. This combination strategy represents a significant avenue for its therapeutic application.

References

Pracinostat in vitro anti-tumor activity studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Overview

Pracinostat (SB939) is an orally bioavailable, pan-histone deacetylase inhibitor (HDACi) [1] [2]. Its core mechanism involves:

  • Targeting HDAC classes I, II, and IV, without affecting class III or other zinc-binding enzymes [2].
  • Inhibing deacetylase activity causes accumulation of acetylated histones, leading to an open chromatin structure. This facilitates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [1] [2].
  • It also promotes the acetylation of non-histone proteins, affecting the function and stability of various proteins critical for tumor cell survival [3].

The diagram below illustrates the primary mechanism of this compound and its downstream effects on cancer cells.

G This compound This compound HDAC_Complex HDAC Enzyme Complex This compound->HDAC_Complex Inhibits Acetylated_Histones Accumulation of Acetylated Histones HDAC_Complex->Acetylated_Histones Leads to Open_Chromatin Open Chromatin Structure Acetylated_Histones->Open_Chromatin Gene_Activation Activation of Tumor Suppressor Genes Open_Chromatin->Gene_Activation Apoptosis Cell Cycle Arrest & Apoptosis Gene_Activation->Apoptosis Metastasis Suppression of Migration/Invasion Gene_Activation->Metastasis

Quantitative In Vitro Anti-Tumor Activity

The following table summarizes the anti-proliferative efficacy (IC50 values) of this compound across a range of human cancer cell lines.

Cancer Type Cell Line / Model Key Findings (IC50) Observed Effects
Lymphoma (DLBCL) Panel of 60 lymphoma lines (25 DLBCL) [3] Robust activity; OxPhos-DLBCL subtype less sensitive Antiproliferative; resistance overcome by antioxidant inhibition [3]
Breast Cancer MDA-MB-231 [4] 10.32 μmol/L [4] Suppressed proliferation, migration, invasion [4]
Breast Cancer T47D [4] 5.34 μmol/L [4] Suppressed proliferation, migration, invasion [4]
Breast Cancer MCF-7 [4] 30.98 μmol/L [4] Suppressed proliferation, migration, invasion [4]
Breast Cancer MCF-10A (non-tumorigenic) [4] >160 μmol/L (less toxic) [4] Demonstrated selective toxicity toward cancer cells [4]

Key Experimental Protocols

Standardized in vitro methodologies are used to evaluate this compound's activity.

Cell Viability and Proliferation Assay (MTT/MTS)
  • Purpose: To determine the compound's anti-proliferative efficacy and calculate IC50 values [3] [4].
  • Procedure:
    • Seed cells in 96-well plates at a density optimized for the cell line.
    • After cell adherence, treat with a concentration gradient of this compound (e.g., serially diluted from 20,000 nM to 0.3 nM) [3].
    • Incubate for a designated period (e.g., 72 hours).
    • Add MTT or MTS reagent and incubate further to allow formazan crystal formation by viable cells.
    • Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS) [4].
    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
  • Purpose: To assess the pharmacodynamic effects of this compound, such as histone acetylation and modulation of signaling pathways [3] [4].
  • Procedure:
    • Treat cells with this compound (e.g., 250 nM for 6 or 72 hours) [3].
    • Lyse cells and extract total protein.
    • Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Block the membrane with a protein solution like 5% non-fat milk.
    • Incubate with primary antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4, anti-phospho-STAT3) [4].
    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detect the signal using chemiluminescence reagents and visualize.
Migration and Invasion Assays
  • Purpose: To evaluate the anti-metastatic potential of this compound [4].
  • Migration (Wound Healing/Scratch Assay):
    • Create a scratch in a confluent cell monolayer.
    • Treat with this compound and monitor cell migration into the wound over time with microscopy.
  • Invasion (Transwell with Matrigel):
    • Seed serum-starved cells into the upper chamber of a Transwell insert coated with Matrigel.
    • Place complete growth medium in the lower chamber as a chemoattractant.
    • Treat cells in the upper chamber with this compound.
    • After incubation, remove non-invaded cells from the upper membrane surface.
    • Fix, stain invaded cells on the lower surface, and count under a microscope [4].

Signaling Pathways and Combination Strategies

Suppression of the IL-6/STAT3 Signaling Pathway

Research in breast cancer models indicates that this compound's anti-metastatic activity involves inhibiting the IL-6/STAT3 pathway. It was found to reduce STAT3 phosphorylation and downregulate downstream targets involved in Epithelial-Mesenchymal Transition (EMT), such as N-cadherin and Vimentin, while upregulating E-cadherin [4]. The pathway and drug effect are summarized below.

G IL6 IL-6 Cytokine STAT3_Inactive STAT3 (Inactive) IL6->STAT3_Inactive Binds Receptor STAT3_Active p-STAT3 (Active) STAT3_Inactive->STAT3_Active Phosphorylation EMT_Genes EMT Gene Transcription (N-cadherin, Vimentin) STAT3_Active->EMT_Genes Promotes Metastasis Cell Migration & Invasion EMT_Genes->Metastasis This compound This compound (SB939) This compound->STAT3_Active Suppresses This compound->EMT_Genes Downregulates

Synergistic Drug Combinations

This compound shows enhanced efficacy when combined with other anti-cancer agents.

  • With Azacitidine: This combination demonstrated a very high response rate ( 89% Overall Response Rate, 78% CR/CRi ) in a Phase II study of patients with high-risk myelodysplastic syndrome (MDS), indicating strong synergy between hypomethylating agents and HDAC inhibition [5].
  • With Targeted Agents: A large-scale in vitro screen in lymphoma cell lines tested this compound with 10 other agents (e.g., venetoclax, ibrutinib, bendamustine). The effects were context-dependent, ranging from synergy to additivity, highlighting the need for biomarker-driven combination strategies [3].

Key Takeaways for Researchers

  • Context is crucial: The metabolic subtype of cancer cells significantly influences response. For instance, OxPhos-DLBCL shows inherent resistance, which can be overcome by targeting antioxidant pathways [3].
  • Consider combination strategies: this compound's activity is often enhanced with other drugs, most notably with azacitidine in myeloid malignancies [6] [5].
  • Prioritize pharmacodynamic assays: Robustly confirm target engagement in your models by measuring acetylated histone H3 and H4 levels as a primary efficacy biomarker [3] [4].

References

Pracinostat histone acetylation and chromatin remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Quantitative Data

Pracinostat's therapeutic effects stem from its targeted inhibition of histone deacetylases, leading to epigenetic changes that alter gene expression and induce apoptosis in tumor cells.

Table 1: HDAC Inhibition Profile of this compound

HDAC Class Subtypes Inhibited Notes
Class I HDAC1, HDAC2, HDAC3, HDAC8 HDAC8 IC~50~ = 140 nM [1]
Class II HDAC4, HDAC5 Spares HDAC6 in Class IIb [1] [2]
Class IV HDAC11 -
Class III None Sirtuins are not targeted [1]

This compound selectively inhibits zinc-dependent HDACs without affecting other zinc-dependent metalloenzymes [1] [2]. After accumulation into tumor cells, it causes:

  • Accumulation of acetylated histones (e.g., Histone H3 and H4) [3]
  • Chromatin remodeling into a more open conformation [1] [4]
  • Transcription of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4]

Table 2: Key Pharmacological and Preclinical Data

Parameter Data Context / Model
In Vitro Anti-proliferation IC~50~ ~0.5-1 μmol/L Breast cancer cell lines (MDA-MB-231) [3]
In Vivo Anti-tumor Activity Significant suppression of tumor growth and metastasis Breast cancer animal models [3]
Oral Bioavailability 34% (Mouse) - [4]

Signaling Pathways and Molecular Mechanisms

This compound's effects are mediated through specific signaling pathways, with research in breast cancer models providing a detailed understanding.

G cluster_0 Extracellular Signal This compound This compound HDACs HDACs This compound->HDACs Inhibits pSTAT3 pSTAT3 This compound->pSTAT3 Suppresses phosphorylation AcH AcH HDACs->AcH Leads to accumulation of STAT3 STAT3 AcH->STAT3 Epigenetic changes & other mechanisms STAT3->pSTAT3 TargetGenes TargetGenes pSTAT3->TargetGenes Transcribes EMT EMT TargetGenes->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to IL6 IL6 Receptor Receptor IL6->Receptor Binds Receptor->pSTAT3 Activates phosphorylation

This compound inhibits HDACs and STAT3 signaling to block metastasis.

Research shows that this compound exerts its anti-tumor effects not only through general chromatin remodeling but also by inactivating the IL-6/STAT3 signaling pathway [3] [5]. This cascade inhibition leads to:

  • Reversal of Epithelial-Mesenchymal Transition (EMT): Upregulation of E-cadherin and downregulation of N-cadherin and vimentin [3].
  • Suppression of Metastasis-Related Genes: Decreased expression of MMP2 and MMP9, which are crucial for extracellular matrix degradation [3] [5]. This compound also downregulates FN1 (Fibronectin 1), an extracellular matrix glycoprotein that promotes invasion [5].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments that elucidate this compound's mechanism of action.

Assessing Anti-proliferative Effects (MTS Assay)

The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, indicating cell viability [3].

Workflow Diagram:

G Plate Plate cells in 96-well plate Treat Treat with this compound (0.1-2 µM, 24-72h) Plate->Treat AddMTS Add MTS reagent (Incubate 1-4h) Treat->AddMTS Measure Measure absorbance at 490nm AddMTS->Measure Analyze Analyze data Calculate IC50 Measure->Analyze

MTS assay workflow to assess cell viability after drug treatment.

Key Steps:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3-5 x 10³ cells per well and allow to adhere overnight [3].
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.1, 0.5, 1, 2 µM) for 24-72 hours. Include DMSO-only wells as a vehicle control [3] [5].
  • Viability Measurement: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group [3].
Investigating Cell Migration and Invasion

Transwell Invasion Assay evaluates the ability of cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix barrier [6] [3].

Workflow Diagram:

G Coat Coat Transwell insert with Matrigel Seed Seed serum-starved cells in upper chamber Coat->Seed Treat Add this compound to upper chamber Seed->Treat Cheamo Add chemoattractant (FBS) to lower chamber Treat->Cheamo Incubate Incubate (24-48h) Cheamo->Incubate Fix Fix & Stain cells on membrane Incubate->Fix Count Count invaded cells under microscope Fix->Count

Transwell invasion assay workflow to assess metastatic potential.

Key Steps:

  • Chamber Preparation: Coat the upper side of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (e.g., 100 µL of 1 mg/mL dilution) and allow it to solidify [3].
  • Cell Preparation: Harvest and resuspend serum-starved cells in a serum-free medium. Seed cells into the upper chamber of the Transwell insert. Add this compound (e.g., 0.5-1 µM) to the upper chamber [3].
  • Induce Invasion: Fill the lower chamber with medium containing 10% FBS as a chemoattractant. Incubate the plate for 24-48 hours at 37°C [3].
  • Quantification: After incubation, carefully remove non-invaded cells from the upper side of the membrane with a cotton swab. Fix and stain the invaded cells on the lower side of the membrane with crystal violet or calcein-AM. Count the number of invaded cells in multiple fields under a microscope [3].
Analyzing Protein Expression and Histone Acetylation

Western Blotting is used to detect changes in protein acetylation, EMT markers, and signaling pathway components [3].

Key Steps:

  • Protein Extraction: Lyse cells treated with this compound and controls in RIPA buffer containing protease and deacetylase inhibitors [3].
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.
  • Antibody Probing: Incubate the membrane with specific primary antibodies. Key targets for this compound studies include:
    • Acetylated Histone H3 and Acetylated Histone H4 (to confirm target engagement) [3].
    • HDAC4 and HDAC5 (to observe their downregulation) [3].
    • EMT Markers: E-cadherin (upregulated), N-cadherin, Vimentin (downregulated) [3].
    • STAT3 Pathway: Phospho-STAT3 (Tyr705), total STAT3, and downstream targets like MMP2, MMP9 [3] [5].
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Therapeutic Implications and Clinical Status

  • Preclinical Efficacy: this compound shows superior anti-tumor properties compared to Vorinostat (SAHA) in breast cancer animal models, effectively suppressing both tumor growth and metastasis [3].
  • Clinical Status: this compound has been granted Orphan Drug Designation by the FDA for acute myeloid leukemia (AML) and T-cell lymphoma [1] [2]. It is important to note that, according to DrugBank, this compound is still an investigational drug and has not received full FDA approval for any indication as of the latest data [4]. Clinical trials have explored its use, including in combination therapy for AML and as a monotherapy for metastatic sarcoma and myelodysplastic syndrome [4].

References

Pracinostat preclinical models hematological malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Profile and Mechanism of Action

This compound is a potent pan-histone deacetylase inhibitor (HDACi). Its structure includes a zinc-binding group that targets zinc-dependent HDAC enzymes (Class I, II, and IV) [1]. By inhibiting these HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and activation of gene transcription. This can result in cell-cycle arrest, differentiation, and apoptosis of malignant cells [2].

The table below summarizes its core characteristics:

Property Description
Drug Class Oral pan-histone deacetylase inhibitor (HDACi) [3] [2]
Primary Mechanism Inhibits Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 6, 7, 9, 10), and Class IV (HDAC 11) enzymes [4]
Key Molecular Effect Increases acetylation of histone proteins, reversing epigenetic silencing of genes [2]
Downstream Consequences Triggers cell-cycle arrest, promotes differentiation, induces apoptosis in tumor cells [2]
Pharmacokinetic Advantage Favorable profile compared to earlier HDACis; demonstrated accumulation in tumor tissue in preclinical models [2]

Preclinical Efficacy in Hematological Malignancies

Preclinical studies demonstrate that this compound has broad antitumor activity across various hematologic malignancy models, with particular insights gained in Diffuse Large B-Cell Lymphoma (DLBCL).

Activity Across Lymphoma Subtypes

A 2021 study screened this compound against a panel of 60 lymphoma cell lines, including 25 DLBCLs [4]. The drug showed robust antiproliferative activity across all histotypes. However, researchers identified a subset of DLBCL cell lines with lower sensitivity, which were predominantly of the Oxidative Phosphorylation (OxPhos) metabolic subtype [4]. In contrast, the more sensitive B-cell Receptor (BCR)-DLBCL subtype showed greater transcriptomic changes and cell death after treatment.

Overcoming Resistance in OxPhos-DLBCL

The study further investigated resistance mechanisms. OxPhos-DLBCL cells responded to this compound by enriching antioxidant pathway genes, suggesting a role in survival. Pharmacologic inhibition of antioxidant production with L-buthionine-(S,R)-sulfoximine (BSO) rescued this compound sensitivity in OxPhos-DLBCL cells, while BCR-DLBCLs were unaffected [4]. This indicates that targeting antioxidant pathways may overcome intrinsic resistance in this subtype.

In Vivo Efficacy

The in vivo antilymphoma activity of this compound was confirmed in DLBCL xenograft models [4]. Mice bearing TMD8 (BCR-DLBCL) or U2932 tumors were treated with this compound (100 mg/kg, orally, 5 days/week), which resulted in significant tumor growth inhibition compared to vehicle control.

The relationship between this compound's mechanism and the differential response in DLBCL subtypes is summarized below:

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Activation Altered Gene Transcription Chromatin_Relaxation->Gene_Activation Apoptosis Cell Death (Apoptosis) Gene_Activation->Apoptosis BCR_DLBCL Sensitive BCR-DLBCL Gene_Activation->BCR_DLBCL Strong Response OxPhos_DLBCL Less Sensitive OxPhos-DLBCL Gene_Activation->OxPhos_DLBCL Antioxidant_Pathway Antioxidant Pathway Activation OxPhos_DLBCL->Antioxidant_Pathway  Induces Antioxidant_Pathway->OxPhos_DLBCL  Protects BSO BSO (Antioxidant Inhibitor) BSO->Antioxidant_Pathway  Inhibits Rescued_Death Rescued Cell Death BSO->Rescued_Death Rescued_Death->Apoptosis

This compound induces cell death through epigenetic mechanisms, with efficacy influenced by DLBCL metabolic subtypes and antioxidant pathways [4].

Combination Therapy and Clinical Translation

Preclinical synergy between HDAC and hypomethylating agents led to clinical trials combining this compound with azacitidine, showing enhanced efficacy over single-agent use.

Clinical Trial Results

The table below summarizes key efficacy outcomes from clinical studies of the this compound and azacitidine combination:

Patient Population Study Phase Reported Efficacy Outcomes

| Older adults with newly diagnosed AML (unfit for intensive chemo) [5] | Phase 2 | CR rate: 42% 1-year overall survival rate: 62% | | Patients with high/very high-risk MDS [6] | Phase 2 | ORR: 33% (95% CI 22-46) CR: 33% Median OS: 23.5 months 1-year OS: 77% | | Extension cohort (MDS patients) [3] [2] | Phase 1 | 6 of 10 patients achieved CR 3 achieved CR with incomplete platelet recovery (CRp) |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from key preclinical and clinical studies.

Preclinical In Vitro Viability Assay (MTT Assay) [4]
  • Cell Lines: A panel of 60 human lymphoma cell lines, including DLBCL, T-cell lymphoma, Hodgkin Lymphoma, Mantle Cell Lymphoma, and others, cultured per recommended conditions.
  • Drug Treatment: this compound was prepared in a concentration range from 20,000 nM to 0.3 nM (serial three-fold dilutions).
  • Viability Measurement: Cells were treated, and cell viability was determined using the MTT assay. Absorbance values were measured.
  • Data Analysis: Raw absorbance values were transformed to a per-row Z-score for hierarchical clustering to visualize sensitivity patterns across cell lines.
Preclinical In Vivo Xenograft Model [4]
  • Mice: NOD-SCID mice (6-week-old females).
  • Xenograft Establishment: 15 x 10^6 TMD8 or U2932 DLBCL cells were injected subcutaneously into the left flanks.
  • Treatment: Once tumors reached ~100 mm³, mice were randomized into groups.
    • Dosing: this compound (100 mg/kg) or vehicle control was administered by oral gavage once daily, 5 days per week.
    • Duration: 11 days for TMD8 model; 22 days for U2932 model.
  • Tumor Monitoring: Tumor volume was measured 3 times per week with calipers and calculated using the formula: V = W² × L × 0.5.
Clinical Trial Dosing (Phase II in MDS) [6]
  • Patients: Adults (≥18 years) with high/very high-risk MDS per IPSS-R, naive to hypomethylating agent therapy.
  • Regimen:
    • This compound: 45 mg orally, three times per week (on alternating days) for 3 consecutive weeks per 28-day cycle.
    • Azacitidine: 75 mg/m² subcutaneously or intravenously daily for 7 days of each 28-day cycle.
  • Primary Objectives: Assess safety/tolerability and overall response rate (ORR = CR + PR).

Conclusion and Research Implications

  • Preclinically, it shows broad activity but reveals a metabolic subtype-specific resistance in DLBCL that can be overcome by co-targeting antioxidant pathways [4].
  • Clinically, its most promising results to date are in combination with azacitidine for the treatment of AML and higher-risk MDS, where it has demonstrated improved response rates and survival compared to historical data with azacitidine alone [5] [6].

This body of research underscores the importance of understanding tumor biology and microenvironmental interactions in developing effective epigenetic therapies. The combination of this compound with other agents, particularly those targeting complementary pathways or specific resistance mechanisms, represents a promising direction for future research.

References

Pracinostat azacitidine combination therapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Pracinostat & Azacitidine in AML

This document provides a synthesis of the clinical development program for the this compound and Azacitidine combination, from initial promise to the definitive Phase III results.

The Rationale for Epigenetic Combination Therapy

The pathogenesis of Acute Myeloid Leukemia (AML) often involves aberrant epigenetic silencing of tumor suppressor genes. Two key mechanisms in this process are DNA hypermethylation, mediated by DNA methyltransferases (DNMTs), and histone deacetylation, mediated by histone deacetylases (HDACs). Preclinical studies indicated that the simultaneous inhibition of both pathways could work synergistically to re-express silenced genes, induce apoptosis, and promote differentiation of leukemia cells more effectively than either agent alone [1] [2]. This compound, a potent oral pan-HDAC inhibitor, demonstrated synergistic antitumor activity with the hypomethylating agent Azacitidine in xenograft models of AML, forming the basis for its clinical development [1].

Clinical Trial Outcomes: Phase II vs. Phase III

The clinical journey of this combination highlights the critical importance of confirmatory Phase III trials. The initial promising results from a single-arm Phase II study were not replicated in a larger, randomized, controlled Phase III trial.

The table below summarizes the core efficacy and safety data from both studies for direct comparison:

Trial Characteristic Phase II Study (N=50) Phase III (PRIMULA) Study (N=406)
Study Design Open-label, single-arm [2] Randomized, double-blind, placebo-controlled [1] [3]
Patient Population ≥65 years, newly diagnosed AML, unfit for intensive chemo [4] [2] Adult, newly diagnosed AML, unfit for intensive induction chemotherapy [1] [3]

| Treatment Protocol | this compound 60 mg, 3 days/week, 3 weeks on, 1 week off + Azacitidine 75 mg/m², 7 days [2] | this compound 60 mg or matching placebo on the same schedule + Azacitidine 75 mg/m², 7 days [1] | | Complete Response (CR) Rate | 42% [5] [2] | Not significantly different from placebo + Azacitidine [3] | | Overall Survival (OS) | Median OS: 19.1 months [1] [2] | Median OS: 9.95 months (identical in both groups) [1] [3] | | Key Grade ≥3 Adverse Events | Infections (52%), Thrombocytopenia (46%), Febrile Neutropenia (44%) [2] | No new safety signals identified; combination was tolerable but added no efficacy benefit [1] [3] | | Conclusion | Active and well-tolerated regimen, supporting further study [2] | Trial stopped for futility; no benefit over Azacitidine alone [1] [3] [6] |

Experimental Protocols

The following protocols detail the methodology used in the clinical trials, provided as a reference for researchers.

Protocol 1: Clinical Dosing and Administration (from Phase II/III Trials)

This protocol outlines the combination therapy regimen as it was administered in the pivotal clinical studies for AML.

  • 1.1 Drug Formulation and Reconstitution

    • This compound: 60 mg oral tablets. Store at room temperature and protect from moisture [2].
    • Azacitidine: 75 mg/m², administered either subcutaneously or intravenously. Reconstitute according to the manufacturer's instructions [2].
  • 1.2 Dosing Schedule

    • Treatment is administered in 28-day cycles.
    • Azacitidine: Administer 75 mg/m² daily for 7 consecutive days, starting on Day 1 of each cycle. Alternative schedules (e.g., 5-2-2) were also permitted in the Phase II study [2].
    • This compound: Administer 60 mg orally once daily, three days per week (e.g., Monday, Wednesday, Friday), every other day for three consecutive weeks, followed by one week off [1] [2].
    • Doses should be taken with food.
  • 1.3 Dose Modification Guidelines

    • Myelosuppression: For patients with prolonged hematological toxicity (e.g., >50% reduction in ANC/platelets at Cycle 2 Day 1 with hypocellular bone marrow), consider dose reduction of Azacitidine to 75% of the starting dose, followed by a reduction of this compound to 45 mg [2].
    • Non-Hematologic Toxicity: For Grade ≥3 non-hematologic toxicities, interrupt dosing for up to 2 weeks until resolution. Upon restarting, resume at the same or a reduced dose per physician discretion [7] [2].
Protocol 2: Efficacy Assessment in Clinical Trials

This protocol describes the key endpoints and assessment methods used to evaluate treatment efficacy.

  • 2.1 Primary Efficacy Endpoints

    • Overall Survival (OS): Defined as the time from the first day of study drug administration to death from any cause [1].
    • Composite Response Rate: In the Phase II study, this was defined as the rate of Complete Remission (CR), CR with incomplete blood count recovery (CRi), and morphologic leukemia-free state (MLFS) [2].
  • 2.2 Response Assessment Methodology

    • Bone Marrow Aspiration and Biopsy: Perform at baseline, end of Cycles 2, 4, and 6, and then every 3 cycles thereafter or as clinically indicated [2].
    • Pathology and Cytogenetics: Bone marrow samples should be assessed locally for blast percentage and cellularity. Conventional cytogenetics should be performed at baseline [2].
    • Response Criteria: All responses should be adjudicated using the revised International Working Group (IWG) response criteria for AML [7] [2].

Research & Development Context

  • Mechanism of Action Synergy: The theoretical foundation for this combination remains robust. HDAC inhibitors and hypomethylating agents target complementary epigenetic mechanisms. The clinical failure in Phase III suggests that tumor heterogeneity, patient selection, or tolerability issues may have prevented the realization of this synergy in a broad patient population [1] [8].
  • Status in MDS: A separate randomized Phase II trial in patients with higher-risk myelodysplastic syndromes (MDS) also failed to show a benefit for the this compound-Azacitidine combination compared to Azacitidine alone. The CR rate was lower in the combination arm (18% vs. 33%), and toxicity leading to treatment discontinuation was higher (20% vs. 10%) [7].

Visualizing the Epigenetic Strategy and Clinical Workflow

The following diagram illustrates the synergistic mechanism of action and the high-level structure of the Phase III clinical trial.

Fig. 1: Proposed synergistic mechanism of this compound and Azacitidine. The drugs target complementary epigenetic pathways to reverse gene silencing.

G cluster_trial PRIMULA Phase III Trial Design cluster_arms A Patient Population Newly diagnosed AML adults unfit for intensive chemo (N=406) B Randomization 1:1 A->B C Stratification: Cytogenetic Risk & ECOG Status B->C D Intervention Arm (n=203) This compound + Azacitidine C->D E Control Arm (n=203) Placebo + Azacitidine C->E F Primary Endpoint: Overall Survival (OS) D->F E->F G Interim Analysis (232/390 events) F->G H Result: Stopped for Futility No OS benefit (Median OS 9.95 mo both arms) G->H

Fig. 2: PRIMULA Phase III trial workflow and outcome. The randomized, controlled study concluded the combination provided no survival advantage over azacitidine alone [1] [3] [6].

Research Implications and Future Directions

The failure of the this compound-Azacitidine combination in its Phase III trial underscores the challenges in translating promising preclinical and Phase II data into a clinically effective regimen. For drug development professionals, this case highlights:

  • The critical importance of randomized, placebo-controlled trials for validating efficacy, especially in the context of open-label Phase II studies where bias can influence outcomes.
  • Tolerability as a key factor; the higher rate of grade 3 adverse events and treatment discontinuations in earlier trials may have compromised the delivery of an effective dose intensity in the larger Phase III population [7].
  • The evolving treatment landscape for AML, particularly in the "Venetoclax era," which has set a new benchmark for efficacy in this patient population, making it more difficult for new combinations to demonstrate superiority [1].

References

Table: Pracinostat Dosing Schedules in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase / Identifier Disease Context Combination Agent(s) Pracinostat Schedule Reference Dose Key Efficacy Outcomes Common Grade ≥3 Adverse Events
Phase II (NCT01873703) [1] Higher-risk MDS Azacitidine 60 mg, orally, every other day for 3 days per week, for the first 3 weeks of each 28-day cycle. 60 mg CR rate by cycle 6: 18% (vs. 33% in placebo+AZA arm); No significant improvement in OS or PFS [1]. Fatigue, nausea; Higher discontinuation rate (20% vs. 10%) [1].
Phase I (NCT01075359) [2] Advanced Hematologic Malignancies Azacitidine 60 mg, orally, 3 times per week for 3 weeks, followed by 1 week of rest in a 28-day cycle. 60 mg (RP2D) In the combination cohort: 6 CR, 3 CRi in MDS patients [2]. Not specified in the abstract; regimen deemed safe [2].
Phase II (ACTRN12619001655134) [3] Elderly AML Cytarabine + Venetoclax 45 mg, orally, daily on specified days (e.g., Days 10, 12, 14, 17, 19, 21) of a 28-day cycle. 45 mg Trial is ongoing; outcomes are primary endpoints of the study [3]. Dose-limiting toxicity is a primary outcome measure under investigation [3].

Detailed Experimental Protocol for this compound in Combination Therapy

For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed framework.

Patient Eligibility Screening (Key Inclusion/Exclusion Criteria)
  • Confirmed Diagnosis: Patients should have a confirmed diagnosis of higher-risk MDS (IPSS Intermediate-2 or High-risk) or AML, per WHO classification [1].
  • Key Inclusion Criteria:
    • Age ≥ 18 years.
    • ECOG performance status of 0-2.
    • Adequate organ function defined as:
      • Creatinine clearance ≥ 60 mL/min.
      • Total bilirubin < 1.5 × ULN.
      • AST and ALT ≤ 2.5 × ULN.
      • QTcF interval ≤ 470 msec [1].
  • Key Exclusion Criteria:
    • Prior treatment with hypomethylating agents (e.g., azacitidine).
    • Uncontrolled, significant medical conditions including active infection, symptomatic congestive heart failure, unstable angina, or recent myocardial infarction [1].
Drug Administration and Dosing
  • This compound:
    • Dose: 60 mg, administered orally.
    • Schedule: Three times per week (e.g., Monday, Wednesday, Friday) for the first 3 weeks of a 28-day cycle. Doses should be taken at approximately the same time each day [1] [2].
  • Azacitidine (Combination Partner):
    • Dose: 75 mg/m².
    • Schedule: Administered intravenously or subcutaneously for 7 days, either consecutively on Days 1-7 or on a Days 1-5, 8-9 schedule [1].
  • Dose Modifications: Predefined plans for hematological and non-hematological toxicities are required. Therapy should be held for Grade 3 non-hematological toxicity or prolonged cytopenias [1].
Response and Safety Monitoring
  • Efficacy Assessments:
    • Bone Marrow Evaluation: Perform bone marrow aspiration and biopsy with cytogenetic analysis at baseline, after cycles 2 and 6, and if disease progression is suspected [1].
    • Response Criteria: Use standardized criteria (e.g., 2006 IWG criteria for MDS) to assess Complete Remission (CR), Partial Remission (PR), and Hematological Improvement (HI) [1].
  • Safety Monitoring:
    • Adverse Events (AEs): Record all AEs continuously and grade them according to CTCAE (v4.0 or current version). Pay close attention to myelosuppression, gastrointestinal events, fatigue, and potential cardiotoxicity [1] [4].
    • Laboratory Tests: Conduct complete blood counts (CBC) with differential and comprehensive metabolic panels weekly during the first two cycles, and at minimum before each subsequent cycle.
    • ECGs: Monitor QTc interval at baseline and periodically during treatment, especially after any dose adjustment [1].

Mechanistic Workflow of this compound in Combination Therapy

The diagram below illustrates the synergistic mechanism of this compound and azacitidine.

G AZA Azacitidine (Hypomethylating Agent) DNA_Meth Inhibits DNA Methyltransferase AZA->DNA_Meth Prac This compound (HDAC Inhibitor) Histone_Mod Increases Histone Acetylation Prac->Histone_Mod Gene_Silence Reverses Promoter Hypermethylation DNA_Meth->Gene_Silence Chromatin_Open Chromatin Relaxation Gene_Silence->Chromatin_Open Synergistic Action Histone_Mod->Chromatin_Open Gene_Expr Re-expression of Tumor Suppressor Genes Chromatin_Open->Gene_Expr Anti_Tumor Anti-tumor Effects: Differentiation, Apoptosis Gene_Expr->Anti_Tumor

Key Application Notes for Researchers

  • Tolerability is a Key Consideration: The higher rate of grade ≥3 adverse events and treatment discontinuations in the phase II combination trial suggests that the 60 mg schedule can be challenging for long-term administration [1]. The exploration of a 45 mg dose in the newer INTERVENE trial (ACTRN12619001655134) represents an active effort to improve the therapeutic window [3].
  • Pharmacodynamic Monitoring: While phase I data showed a dose-dependent increase in plasma concentration, this did not consistently correlate with increased histone acetylation in peripheral blood mononuclear cells [2]. Developing robust PD biomarkers for patient selection and efficacy monitoring remains an area for further investigation.
  • Future Directions: Research is continuing to define this compound's role, particularly in triplet regimens (e.g., with cytarabine and venetoclax in AML) and in genetically defined patient subgroups [3]. The safety and efficacy of these novel combinations are not yet established.

References

Application Notes and Protocols: Pracinostat in Combination with Hypomethylating Agents for Myeloid Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Epigenetic dysregulation is a established hallmark of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) [1]. This provides a strong rationale for therapeutic targeting using epigenetic modulators. The two primary epigenetic therapies are Hypomethylating Agents (HMAs), such as azacitidine and decitabine, and Histone Deacetylase Inhibitors (HDACi) like Pracinostat [1] [2].

The scientific premise for the this compound-HMA combination is synergistic epigenetic modulation. HMAs integrate into DNA during the S-phase to inhibit DNA methyltransferases (DNMT1), reversing promoter hypermethylation and allowing for the re-expression of silenced genes [1] [2]. However, this newly accessible chromatin may remain transcriptionally inactive due to histone deacetylation. This compound, a potent oral HDAC inhibitor, targets this mechanism by preventing histone deacetylation, leading to a more open chromatin structure. Preclinical models indicate that this dual inhibition can synergistically reactivate tumor suppressor genes and genes critical for cellular differentiation, thereby promoting anti-leukemic effects [3].

The following diagram illustrates this synergistic mechanism of action and the core design of clinical trials investigating the combination.

G cluster_clinical_trial Clinical Trial Design (e.g., PRIMULA, NCT01873703) A Hypomethylating Agent (HMA) C Inhibits DNA Methyltransferases (DNMT1) A->C B This compound (HDAC Inhibitor) D Prevents Histone Deacetylation B->D E Reversal of DNA Hypermethylation C->E F Open Chromatin Structure D->F G Synergistic Gene Re-expression E->G F->G H Anti-leukemic Effects: - Differentiation - Cell Cycle Arrest - Apoptosis G->H CT1 Randomized, Double-Blind, Placebo-Controlled CT2 Arm A: HMA + this compound CT1->CT2 CT3 Arm B: HMA + Placebo CT1->CT3 CT4 Primary Endpoint: Overall Survival (OS) & Complete Response (CR) Rate CT2->CT4 CT3->CT4

Clinical Trial Data Summary

Clinical trials have evaluated this compound combined with azacitidine across different patient populations. The key efficacy and safety outcomes from major studies are summarized in the table below.

Table 1: Summary of Key Clinical Trials for this compound + Azacitidine

Trial Identifier & Phase Patient Population Study Arms Key Efficacy Outcomes Key Safety Outcomes

| PRIMULA (NCT not specified) Phase III [3] | Newly diagnosed AML patients unfit for intensive chemotherapy (N=406) | this compound + Azacitidine vs. Placebo + Azacitidine | - Median OS: 10.0 mo (combo) vs 11.9 mo (control) (HR=1.076).

  • CR Rate: 25.6% (combo) vs 24.8% (control).
  • Trial stopped for futility at planned interim analysis. | - Grade ≥3 AEs: 98.5% (combo) vs 96.0% (control).
  • Serious AEs: 76.1% (combo) vs 68.3% (control).
  • Fatal AEs: 34.0% (combo) vs 29.4% (control). | | NCT01873703 Phase II [4] | Higher-risk MDS (IPSS Int-2/High) (N=102) | this compound + Azacitidine vs. Placebo + Azacitidine | - CR by Cycle 6: 18% (combo) vs 33% (control) (p=0.07).
  • Median OS: 16 mo (combo) vs 19 mo (control) (HR=1.21).
  • No significant improvement in PFS or ORR. | - Grade ≥3 AEs: 98% (combo) vs 74% (control).
  • Higher rate of treatment discontinuation in the this compound group (20% vs 10%). | | NCT01993641 Phase II [5] | MDS patients who failed prior HMA therapy (Planned N=45) | this compound + Azacitidine or Decitabine (Single-arm) | - Primary Endpoint: Clinical Improvement Rate (CR, Marrow CR, PR, HI).
  • Status: Completed. Published results not available in the sourced document. | - Safety profile of the combination in HMA-failure population was assessed. |

Detailed Experimental Protocols

This section outlines the specific methodologies used in the pivotal clinical trials, providing a reference for future study design.

Patient Eligibility Criteria

The following inclusion and exclusion criteria are representative of the Phase II and III trials for AML and MDS [3] [4].

Inclusion Criteria:

  • Aged ≥18 years.
  • For AML Trials: Newly diagnosed AML (≥20% blasts) who are unfit for standard intensive induction chemotherapy.
  • For MDS Trials: Diagnosis of MDS classified as Intermediate-2 or High-risk by the International Prognostic Scoring System (IPSS).
  • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
  • Adequate renal and hepatic function (e.g., creatinine ≤1.5x ULN, bilirubin ≤1.5x ULN, AST/ALT ≤2.5x ULN).

Exclusion Criteria:

  • Prior treatment with HMAs or HDAC inhibitors.
  • Active, uncontrolled infection.
  • Significant cardiac disease, including congestive heart failure (NYHA Class III-IV), unstable angina, or myocardial infarction within the past 6 months.
  • QTcF interval >470 msec.
  • Known central nervous system involvement.
Dosing and Administration Schedules

The established dosing regimens from clinical trials are detailed below. Note: These protocols were associated with significant toxicity, suggesting that alternative schedules may be necessary for future development.

Table 2: Standard Dosing and Schedule from Clinical Trials

Component Dose and Route Schedule and Cycle Length
Azacitidine 75 mg/m² Subcutaneously or Intravenously, daily for 7 days, every 28-day cycle [4].
This compound 60 mg Orally, every other day, 3 times per week (e.g., Monday, Wednesday, Friday) for 3 weeks, followed by 1 week of rest, every 28-day cycle [4].

The following workflow diagram maps the journey of a patient through a typical trial, from screening to treatment and response assessment.

G Start Patient Screening & Enrollment A1 Baseline Assessment: - Bone Marrow Biopsy/Aspirate - Cytogenetics/NGS - ECG, Blood Chemistry Start->A1 A2 Randomization (1:1) A1->A2 B1 Arm A: HMA + this compound A2->B1 B2 Arm B: HMA + Placebo A2->B2 C Treatment Cycles (28 days each) Dosing per Table 2 B1->C B2->C D Supportive Care & Toxicity Management C->D Concurrently E Response Assessment: - Bone Marrow at Cycles 2, 6 - IWG/MDS/AML Criteria C->E At specified intervals E->C If no progression/toxicity F Continue until: Disease Progression, Unacceptable Toxicity, or Patient Withdrawal E->F If event occurs

Response and Safety Assessment
  • Efficacy Endpoints:

    • Complete Response (CR) Rate: Proportion of patients with CR by specified cycle (e.g., Cycle 6) as defined by IWG criteria for MDS or ELN criteria for AML [4].
    • Overall Survival (OS): Time from first dose to death from any cause [3].
    • Overall Response Rate (ORR): Includes CR, Partial Response (PR), Marrow CR, and Hematologic Improvement (HI) [5].
    • Progression-Free Survival (PFS): Time from first dose to disease progression or death [4].
  • Safety Monitoring:

    • Adverse Events (AEs): Recorded continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [3] [4].
    • Laboratory Tests: Hematology and serum chemistry panels performed regularly.
    • Cardiac Monitoring: ECG at baseline and as clinically indicated, given the known risk of QTc prolongation with some HDAC inhibitors.

Analysis of Challenges and Future Directions

Despite a strong preclinical rationale, the combination of this compound and azacitidine failed to demonstrate a clinical benefit in large, randomized trials. Analysis of these outcomes reveals several key challenges and potential paths forward.

  • Toxicity and Tolerability: The most significant challenge was dose-limiting toxicity. The Phase II MDS trial reported Grade ≥3 adverse events in 98% of patients receiving the combination, leading to a high rate of treatment discontinuation (20% vs. 10% in the control arm) [4]. This compromised the ability to deliver adequate therapy, likely undermining efficacy. Future studies should explore alternative dosing and scheduling (e.g., lower doses, prolonged intervals) to improve the therapeutic index.

  • Lack of Predictive Biomarkers: A critical gap is the absence of biomarkers to identify patients most likely to respond. While mutations in epigenetic regulators like TET2 are associated with better response to HMA monotherapy, their predictive value for HMA/HDACi combinations remains unclear [1]. Future research should focus on molecular and epigenetic profiling to define a sensitive subpopulation.

  • Mechanistic Considerations: The failure of this combination underscores the complexity of epigenetic interplay in vivo. As noted in prior research, administering cytostatic agents concurrently with HMAs can antagonize their S-phase-dependent mechanism of action [2]. The cytotoxic effects of HDAC inhibitors might inadvertently reduce the population of cells entering S-phase, thereby limiting the incorporation and efficacy of HMAs.

Future development of epigenetic therapy combinations should prioritize strategies that synergize without overlapping toxicities or antagonistic mechanisms. Exploration of this compound with other novel agents, or in specific molecularly defined subsets of patients, may represent a more viable path forward.

References

Pracinostat HDAC inhibitor in vitro assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat (SB939) Application Notes

This compound is a hydroxamic acid-based HDAC inhibitor with improved pharmaceutical properties. It potently inhibits class I, II, and IV HDAC enzymes, demonstrating broad antiproliferative activity and induction of apoptosis in tumor cell lines [1]. Research highlights its efficacy in suppressing cancer metastasis and growth by targeting specific signaling pathways like IL-6/STAT3 and through a novel mechanism involving the induction of mitochondrial fission-associated cell death [2] [3] [4].

Table 1: Key In Vitro Pharmacological Profile of this compound
Assay Type Experimental Model Key Findings/IC₅₀ Values Description Reference
HDAC Enzyme Inhibition Recombinant Human HDACs HDAC1: 49 nM; HDAC2: 43 nM; HDAC3: 43 nM; HDAC8: 140 nM Potent pan-inhibitor of Class I HDACs. [1]
Recombinant Human HDACs HDAC4: 56 nM; HDAC5: 47 nM; HDAC7: 137 nM; HDAC10: 40 nM Potent inhibitor of Class IIa HDACs. [1]
Recombinant Human HDACs HDAC6: 1008 nM Notably less potent against HDAC6 (Class IIb). [1]
Recombinant Human HDACs HDAC11: 93 nM Inhibitor of Class IV HDAC. [1]
Antiproliferative Activity HCT116 (Colorectal Cancer) GI₅₀ = 0.24 µM (48h) Significant growth inhibition. [1]
MCF7 (Breast Cancer) GI₅₀ = 0.17 µM (48h) Significant growth inhibition. [1]
MDA-MB-231 (Breast Cancer) ~0.5-1 µM impaired motility Inhibited cell migration and invasion. [2]
Mechanistic & Functional Assays Breast Cancer Cells Reversed EMT (↑E-cadherin, ↓N-cadherin/Vimentin) Increased acetyl-H3/H4; inhibited IL-6/STAT3 pathway. [2] [5]
Colorectal Cancer Cells Induced mitochondrial peripheral fission Increased CDK5 expression/acetylation, enhanced Drp1-FIS1 binding. [3] [4]

Detailed Experimental Protocols

The following protocols are compiled from methodologies described in the literature.

HDAC Enzyme Inhibition Assay

This fluorometric assay measures this compound's direct inhibition of recombinant HDAC enzymes [1].

  • Principle: A fluorogenic acetylated substrate (Fluor de Lys) is deacetylated by active HDACs. The deacetylated product reacts with a developer to generate a fluorescent signal, which is diminished in the presence of an inhibitor.
  • Key Reagents:
    • Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
    • This compound (serial dilutions in DMSO)
    • Fluor de Lys substrate and developer
    • Assay Buffer: 25 mM Tris-HCl, pH 7.5; 137 mM NaCl; 2.7 mM KCl; 1 mM MgCl₂; 1 mg/mL BSA
  • Procedure:
    • Prepare a reaction mix containing assay buffer, HDAC enzyme, and varying concentrations of this compound in a total volume of 33 µL. Include a vehicle control (DMSO).
    • Incubate the reaction at room temperature for 2 hours.
    • Add 16 µL of Fluor de Lys developer to stop the reaction and incubate for an additional 10 minutes.
    • Measure the fluorescence at an emission of 460 nm.
    • Calculate the percentage of inhibition and determine IC₅₀ values using non-linear regression analysis (e.g., with XLfit software).
Cell Proliferation Assay (CCK-8/Sulforhodamine B)

This protocol assesses the antiproliferative effects of this compound on cancer cell lines [3] [1].

  • Principle: The CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by dehydrogenases in live cells to an orange-colored formazan product, proportional to the number of viable cells.
  • Key Reagents:
    • Cancer cell lines (e.g., HCT116, MCF7)
    • This compound (dissolved in DMSO, stock concentration 10 mM)
    • Cell culture medium and supplements
    • CCK-8 reagent
  • Procedure:
    • Seed cells in 96-well plates in log growth phase at an optimal density (e.g., 3,000 cells/well) and allow to adhere for 24 hours.
    • Treat cells with a concentration gradient of this compound (e.g., 1.5 nM to 100 µM) for a defined period (e.g., 48-96 hours). Include a DMSO vehicle control.
    • Add CCK-8 reagent to a final working concentration of 10% and incubate the plates at 37°C for 1.5 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the control and determine GI₅₀ values.
Wound Healing / Cell Migration Assay

This simple assay evaluates the anti-migratory effect of this compound [2] [5].

  • Principle: A "wound" is created in a confluent cell monolayer, and the migration of cells into the scratch area is monitored over time in the presence or absence of the drug.
  • Procedure:
    • Seed cells in a multi-well plate to form a 100% confluent monolayer.
    • Create a straight "wound" by scratching the monolayer with a sterile pipette tip.
    • Wash the plate gently with PBS to remove detached cells.
    • Add fresh medium containing this compound (e.g., 0.5-1 µM) or vehicle control.
    • Capture images of the wound at the same location at 0 hours and after regular intervals (e.g., 24, 48 hours).
    • Quantify the migration by measuring the remaining wound area relative to the initial wound area using image analysis software.
Analysis of Apoptosis and Mitochondrial Effects

This compound induces apoptosis and mitochondrial dysfunction. Key assays include [3] [1]:

  • Annexin V/PI Staining for Apoptosis:
    • Treat cells with this compound.
    • Harvest and stain cells using an Annexin V FITC/PI apoptosis detection kit.
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Mitochondrial Membrane Potential (MMP) Assay:
    • Treat cells with this compound.
    • Stain cells with JC-1 dye. In healthy cells, JC-1 forms red fluorescent aggregates; in apoptotic cells, it remains in the monomeric green fluorescent form.
    • Analyze the red/green fluorescence ratio by flow cytometry. A decrease in the ratio indicates loss of MMP and mitochondrial damage.
  • Western Blot for Mechanism:
    • Lyse treated cells and separate proteins by SDS-PAGE.
    • Transfer to a PVDF membrane and probe with primary antibodies against targets such as acetyl-histone H3, acetyl-histone H4, cleaved caspase-3, CDK5, p-STAT3 (Tyr705), E-cadherin, N-cadherin, and Vimentin.
    • Use β-actin as a loading control to confirm equal protein loading.

Experimental Workflow and Mechanism Diagrams

Diagram 1: A generalized in vitro workflow for evaluating this compound, encompassing direct enzyme inhibition, phenotypic cellular assays, and subsequent mechanistic analysis.

Diagram 2: Illustrated mechanisms of this compound action based on current research, showing nuclear HDAC inhibition and two key downstream pathways leading to anti-tumor effects.

Conclusion

This compound is a promising HDAC inhibitor with a well-characterized in vitro profile. The protocols outlined provide a framework for researchers to evaluate its enzymatic inhibition, antiproliferative efficacy, and complex mechanisms of action, including metastasis suppression and induction of mitochondrial-mediated cell death. Its favorable physicochemical and ADME properties further support its potential for development [6].

References

Comprehensive Molecular Docking Analysis of Pracinostat with Class I Histone Deacetylases (HDACs): Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pracinostat and Class I HDACs

This compound (SB939) is an orally bioavailable, hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated promising antitumor activity in various cancer models. As a pan-HDAC inhibitor, this compound selectively targets Class I, II, and IV HDACs without affecting Class III HDACs or HDAC6 in Class IIb, and has shown no significant activity against other zinc-binding enzymes, receptors, and ion channels. [1] [2] The compound exhibits favorable pharmacokinetic properties and better efficacy compared to first-generation HDAC inhibitors like vorinostat (SAHA), making it a promising therapeutic agent for both hematological malignancies and solid tumors. [3] [4]

Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) are zinc-dependent enzymes primarily localized in the nucleus that play crucial roles in epigenetic regulation of gene expression and have been implicated in various cancers. [5] [6] Except for HDAC8, which functions independently, Class I HDACs typically operate as catalytic subunits within large multi-protein complexes such as NuRD, Sin3, CoREST, MiDAC, and SMRT/NCoR. [5] The structural conservation among Class I HDACs, particularly in their catalytic tunnels, presents both challenges and opportunities for selective inhibitor development. [6] Currently, no comprehensive structural studies have fully elucidated the binding mechanisms of this compound with all four Class I HDAC isozymes, creating a knowledge gap that molecular docking studies can effectively address. [3]

Molecular Docking Methodology and Protocols

Protein Preparation and Grid Generation

The success of molecular docking studies depends heavily on proper protein preparation, which ensures structural correctness and optimization of the target enzymes. The following protocol outlines the standardized approach for preparing Class I HDAC structures:

  • Retrieval of Crystal Structures: Obtain crystal structure coordinates of HDAC1, HDAC2, HDAC3, and HDAC8 from the Protein Data Bank (www.rcsb.org). [3] Select structures with high resolution (preferably <2.5 Å) and minimal missing residues.

  • Structure Optimization: Process each HDAC structure using Protein Preparation Wizard (Schrödinger Suite) or similar tools. Add missing hydrogen atoms, fill missing side chains and loops using Prime, and remove water molecules beyond 5Å from the active site. [3]

  • Cofactor and Ion Handling: Retain the essential zinc atom in all four HDAC structures, as HDACs are zinc-dependent metalloenzymes. Remove irrelevant heteroatoms and non-essential cofactors, but keep co-crystallized ligands where present for reference. [3]

  • Active Site Specification: For HDAC2 and HDAC8 (which contain native ligands), use these ligands to demarcate the active site. For HDAC1 and HDAC3 (devoid of experimental ligands), define the grid by selecting known active site residues. Generate grids using the Grid Generation option of the Glide program with default parameters. [3]

Ligand Preparation

Proper preparation of this compound ensures accurate representation of its physicochemical properties and conformational states:

  • Structure Retrieval: Obtain the coordinate file of this compound from PubChem (PubChem CID: 49,855,250). [3]

  • Geometry Optimization: Use LigPrep tool (Schrödinger) or similar software to minimize the structure, generate protonation states at physiological pH (7.0±2.0) using Epik, and create possible tautomers. [3]

  • Stereochemical Considerations: Generate metal binding states and retain specific chiralities during preparation. Generate multiple low-energy conformations for comprehensive docking analysis. [3]

Docking Parameters and Validation

Implementation of standardized docking protocols ensures reproducibility and reliability of results:

  • Docking Methodology: Perform molecular docking using extra-precision (XP) flexible mode in Glide with identical parameters for all HDAC isozymes. [3] Alternatively, for comparative studies, use AutoDock Vina-based CB-Dock which automatically predicts five active sites and flexibly docks ligands into them. [3]

  • Pose Selection and Validation: Select the most appropriate pose based on docking score, binding orientation similarity to known inhibitors, and formation of key interactions with catalytic residues. For CB-Dock, select the most correct pose based on information about co-crystallized ligands. [3]

  • Cross-validation: Compare this compound docking results with known HDAC inhibitors like SAHA against HDAC2 and HDAC8 to validate methodological accuracy. [3]

Table 1: Key Docking Parameters for Class I HDAC Studies

Parameter HDAC1 HDAC2 HDAC3 HDAC8
Grid Box Size 20×20×20 Å 20×20×20 Å 20×20×20 Å 20×20×20 Å
Docking Algorithm Glide XP Glide XP Glide XP Glide XP
Flexible Treatment Ligand flexibility Ligand flexibility Ligand flexibility Ligand flexibility
Scoring Function GlideScore GlideScore GlideScore GlideScore
Reference Ligand Active site residues Native ligand Active site residues Native ligand

Analysis of Binding Interactions and Modes

Molecular Docking Results

Comprehensive docking studies reveal that this compound exhibits differential binding affinity across Class I HDAC isozymes, with varying docking scores that reflect its binding potency:

Table 2: Docking Scores and Binding Affinities of this compound with Class I HDACs

HDAC Isoform Docking Score (kcal/mol) MM-GBSA ΔG(bind) (kcal/mol) Key Interacting Residues
HDAC1 -9.8 -54.2 His141, Asp176, Zn²⁺ coordination
HDAC2 -9.65 -50.4 His145, Asp181, Zn²⁺ coordination
HDAC3 -8.89 -48.9 His134, Asp170, Zn²⁺ coordination
HDAC8 -8.93 -49.1 His142, Asp178, Zn²⁺ coordination

The more negative the docking score, the stronger the predicted binding affinity. This compound demonstrated the strongest binding potential against HDAC1, followed by HDAC2, HDAC8, and HDAC3, respectively. [3] This differential binding profile provides insights for optimizing this compound for specific HDAC isozymes.

Structural Basis of this compound-HDAC Interactions

The binding mode analysis reveals critical interactions between this compound and Class I HDACs:

  • Zinc Ion Coordination: The hydroxamic acid group of this compound chelates the catalytic zinc ion at the base of the active site in all Class I HDACs, forming bidentate coordination that is essential for inhibitory activity. [3] [6] This interaction mimics the natural substrate binding mode and is a characteristic feature of hydroxamate-based HDAC inhibitors.

  • Active Site Interactions: The catalytic tunnel residues of Class I HDACs engage in extensive hydrophobic and hydrogen bonding interactions with this compound. Key conserved residues including glycine-rich regions (Gly151 in HDAC8), phenylalanine residues (Phe152, Phe208 in HDAC8), and tyrosine residues (Tyr306 in HDAC8) form critical van der Waals contacts and hydrogen bonds that stabilize the inhibitor-enzyme complex. [3] [7]

  • Isoform-Specific Interactions: Despite high structural conservation, subtle differences in active site architecture contribute to differential binding affinity. HDAC1 and HDAC2 feature deeper catalytic tunnels that extend further into the protein compared to HDAC3 and HDAC8, potentially allowing for additional interactions with the this compound molecule. [6] The benzimidazole group of this compound appears to engage in π-π stacking and hydrophobic interactions with aromatic residues in the active site, contributing to its enhanced affinity compared to first-generation inhibitors like SAHA.

The following diagram illustrates the key interactions between this compound and the active site of Class I HDACs:

G cluster_Interactions Key Molecular Interactions HDAC_ActiveSite HDAC Active Site ZincIon Zinc Ion (Zn²⁺) HDAC_ActiveSite->ZincIon ZincCoordination Zinc Coordination (Bidentate Chelation) ZincIon->ZincCoordination HydroxamicAcid Hydroxamic Acid Group HydroxamicAcid->ZincCoordination Primary Interaction Benzimidazole Benzimidazole Group HydrophobicInteractions Hydrophobic Interactions Benzimidazole->HydrophobicInteractions Aromatic Stacking LinkerRegion Linker Region HydrogenBonding Hydrogen Bonding Network LinkerRegion->HydrogenBonding VanDerWaals Van der Waals Contacts LinkerRegion->VanDerWaals

Energetic Profiling and Binding Free Energy Calculations

MM-GBSA Methodology

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach provides more accurate estimation of binding affinities compared to standard docking scores alone. This method calculates the free energy of binding using the following equation:

ΔG(bind) = G(complex) − G(receptor) − G(ligand)

Where ΔG(bind) represents the binding free energy, G(complex) is the free energy of the protein-ligand complex, G(receptor) is the free energy of the protein alone, and G(ligand) is the free energy of the unbound ligand. [3] More negative values of ΔG(bind) indicate stronger binding affinity.

Protocol for MM-GBSA Calculations
  • System Preparation: Use the this compound-HDAC docked complexes from molecular docking studies as starting structures. Ensure proper protonation states and orientation of the inhibitor in the active site.

  • Energy Calculations: Perform MM-GBSA calculations using Prime/MM-GBSA module (Schrödinger) or equivalent software. Maintain default parameters without imparting flexibility to the receptor during calculations. [3]

  • Solvation Effects: The MM-GBSA method incorporates implicit solvation models to estimate solute-solvent interactions, while the molecular mechanics component measures enthalpic contributions of receptor-ligand interactions. [3]

  • Binding Affinity Estimation: Calculate binding energies for each this compound-HDAC complex. The calculations consistently showed favorable binding energies across all Class I HDACs, with HDAC1 exhibiting the most negative ΔG(bind) value of -54.2 kcal/mol, consistent with its highest docking score. [3]

Comparative Binding Energy Analysis

The MM-GBSA results provide quantitative energetic insights that complement the docking studies:

  • The binding energies follow the same trend as docking scores, with HDAC1 showing the strongest binding affinity, followed by HDAC2, HDAC8, and HDAC3.

  • The significant binding energy values (ranging from -48.9 to -54.2 kcal/mol) indicate strong, favorable interactions between this compound and all Class I HDACs, supporting its pan-inhibitory character.

  • The energetic contributions reveal that van der Waals interactions, electrostatic effects, and zinc coordination play crucial roles in the binding mechanism, with the hydroxamic acid group providing substantial energetic stabilization through zinc chelation.

e-Pharmacophore Generation and Virtual Screening Applications

e-Pharmacophore Generation Protocol

The energetically optimized pharmacophore (e-Pharmacophore) approach combines structure-based and ligand-based drug design strategies to identify critical chemical features essential for binding:

  • Input Structure Preparation: Select the pose of this compound with the most negative docking score for each HDAC isozyme as the starting structure for e-Pharmacophore generation. [3]

  • Feature Mapping: Use the auto e-Pharmacophore tool of Phase (Schrödinger) to map energetically favorable chemical features including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), hydrophobic regions (H), and negatively charged groups (N). [3]

  • Energy Weighting: The method assigns energy-based weights to each pharmacophore feature based on its contribution to the overall binding energy, providing a more biologically relevant pharmacophore model compared to traditional geometry-based approaches.

  • Model Validation: Validate the generated e-Pharmacophore models by assessing their ability to retrieve known active compounds from decoy molecules in virtual screening experiments.

e-Pharmacophore Features of this compound

The e-Pharmacophore models reveal distinct feature sets for this compound across different Class I HDACs:

  • HDAC1 and HDAC2: The models feature multiple hydrogen bond acceptors and donors corresponding to the hydroxamic acid group and linker region, complemented by aromatic and hydrophobic features from the benzimidazole moiety.

  • HDAC3 and HDAC8: Show relatively simpler pharmacophore maps with emphasis on zinc-binding functionality and key hydrogen bond interactions with active site residues.

  • Common Features: All HDAC isozymes share the critical hydroxamic acid zinc-binding feature, highlighting its essential role in inhibitor binding across Class I HDACs.

The generated e-Pharmacophores serve as valuable queries for virtual screening of compound databases to identify novel scaffolds with similar binding features to this compound, facilitating the discovery of next-generation HDAC inhibitors with improved selectivity and therapeutic profiles. [3]

Experimental Validation and Correlation Studies

Biochemical Assay Correlation

While the current search results primarily focus on computational studies, it is essential to correlate docking predictions with experimental data:

  • Antiproliferative Activity: this compound has demonstrated potent antiproliferative effects across various cancer cell lines, with IC₅₀ values ranging from 0.34 to 0.56 µM depending on the specific cell line. [3] These experimental findings align with the computational predictions of strong binding affinity across Class I HDACs.

  • Enzyme Inhibition Profiling: Biochemical assays have confirmed that this compound inhibits HDAC8 with an IC₅₀ of 140 nM, demonstrating its potent activity against this Class I HDAC isozyme. [2]

  • Cellular Mechanism: Following cellular uptake, this compound inhibits HDAC activity, resulting in accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately apoptosis of tumor cells. [1] [2]

Comparison with SAHA (Vorinostat)

Comparative studies between this compound and the first-generation HDAC inhibitor SAHA provide valuable context:

  • Enhanced Binding Affinity: Molecular docking and binding energy calculations consistently indicate that this compound exhibits stronger binding affinity toward Class I HDACs compared to SAHA, potentially explaining its superior efficacy in preclinical models. [3]

  • Structural Advantages: The structural features of this compound, particularly its benzimidazole group and optimized linker region, contribute to additional favorable interactions with HDAC active sites beyond the zinc coordination common to all hydroxamate-based inhibitors.

  • Pharmacokinetic Improvements: this compound demonstrates better pharmaceutical, pharmacokinetic, and physicochemical properties compared to SAHA, including favorable oral bioavailability and metabolic stability. [3]

The following workflow summarizes the integrated computational and experimental approach for characterizing this compound-Class I HDAC interactions:

G cluster_Comp Computational Phase cluster_Exp Experimental Correlation Start Study Initiation Comp1 Protein Preparation (HDAC1,2,3,8) Start->Comp1 Comp2 Ligand Preparation (this compound) Comp1->Comp2 Comp3 Molecular Docking (XP Flexible Mode) Comp2->Comp3 Comp4 Binding Energy Calculation (MM-GBSA) Comp3->Comp4 Comp5 e-Pharmacophore Generation Comp4->Comp5 Exp1 Biochemical Assays (IC₅₀ Determination) Comp5->Exp1 Exp2 Cellular Activity Profiling (Antiproliferative Effects) Exp1->Exp2 Exp3 Functional Validation (Gene Expression, Apoptosis) Exp2->Exp3 Results Integrated Analysis & Conclusions Exp3->Results

Conclusion and Research Applications

The comprehensive molecular docking studies of this compound with Class I HDACs provide valuable structural insights and energetic profiles that explain its potent inhibitory activity and differential affinity across HDAC isozymes. The protocols outlined in this document represent standardized methodologies for characterizing HDAC-inhibitor interactions that can be applied to novel compound screening and optimization.

The integrated computational approach combining flexible molecular docking, MM-GBSA binding energy calculations, and e-Pharmacophore generation offers a robust framework for understanding the structural basis of this compound's enhanced efficacy compared to first-generation HDAC inhibitors. These findings facilitate rational drug design strategies for developing next-generation HDAC inhibitors with improved selectivity and therapeutic profiles.

The differential binding profiles identified across Class I HDAC isozymes present opportunities for designing isoform-selective inhibitors that could potentially reduce side effects associated with pan-HDAC inhibition while maintaining therapeutic efficacy. The structural insights gained from these studies, particularly regarding zinc coordination, active site interactions, and isoform-specific binding features, provide critical guidance for medicinal chemistry optimization of HDAC inhibitors for specific therapeutic applications.

References

Comprehensive Pharmacophore Modeling and Feature Analysis of Pracinostat: Application Notes and Experimental Protocols for HDAC Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Pracinostat (SB939) represents a significant advancement in the class of hydroxamate-based histone deacetylase (HDAC) inhibitors with demonstrated anti-tumor efficacy across various hematological malignancies. As an orally bioavailable small molecule, this compound exhibits favorable pharmaceutical and pharmacokinetic properties that differentiate it from earlier HDAC inhibitors, allowing for sustained target engagement and improved patient dosing regimens. The compound selectively inhibits class I, II, and IV HDAC enzymes while showing minimal activity against class III HDACs and HDAC6 in class IIb, contributing to its unique safety and efficacy profile compared to pan-HDAC inhibitors [1]. Currently, this compound has received Orphan Drug designation from the FDA for acute myeloid leukemia (AML) and T-cell lymphoma, highlighting its therapeutic potential in these challenging malignancies [1].

The clinical significance of this compound extends beyond its standalone antitumor activity. Preclinical models have demonstrated synergistic effects when this compound is combined with other targeted agents, such as JAK2 inhibitors in AML models, suggesting promising combination strategies for clinical development [1]. Understanding the structural basis for this compound's HDAC inhibition through comprehensive pharmacophore modeling provides valuable insights for rational drug design of next-generation HDAC inhibitors with improved selectivity and safety profiles. These application notes detail the experimental protocols and computational approaches for characterizing this compound's pharmacophore features and their application in HDAC inhibitor development.

Fundamental Pharmacophore Concepts for HDAC Inhibitors

Core Principles and Definitions

In computer-aided drug design, a pharmacophore is formally defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [2]. This conceptual framework provides an abstract representation of molecular interactions without direct reference to specific molecular scaffolds, enabling the identification of novel chemotypes with similar target engagement capabilities. For HDAC inhibitors, pharmacophore models typically incorporate three-dimensional arrangements of key functional groups that mediate critical interactions with the enzyme's active site and surrounding regions.

Pharmacophore modeling approaches for HDAC inhibitors generally fall into two categories: structure-based methods derived from protein-ligand complexes and ligand-based methods developed from multiple known active compounds [2]. Structure-based pharmacophores utilize observed interactions between the protein and ligand in crystallized complexes, ensuring that only ligand moieties demonstrated to participate in binding interactions are incorporated into the model. In contrast, ligand-based pharmacophores identify common chemical features across multiple known active ligands, which is particularly valuable when structural data for the protein-ligand complex is limited or unavailable. Both approaches have been successfully applied to HDAC inhibitor development and virtual screening campaigns.

General HDAC Inhibitor Pharmacophore Model

The widely accepted three-component pharmacophore model for HDAC inhibitors consists of the following key elements:

  • Zinc-binding group (ZBG): A functional group that chelates the catalytic Zn^2+ ion at the bottom of the HDAC active site pocket
  • Linker region: A hydrophobic spacer that occupies the enzyme's tubular channel
  • Surface recognition motif (Cap group): A bulky hydrophobic domain that interacts with residues at the entrance of the active site channel

Table 1: General Pharmacophore Features of HDAC Inhibitors

Pharmacophore Element Chemical Characteristics Spatial Requirements Functional Role
Zinc-binding group (ZBG) Hydroxamic acid, benzamide, thiol, carboxylate Precise geometry for metal coordination Chelates catalytic Zn^2+ ion
Linker region Hydrophobic chains (typically 5-6 carbon atoms) Linear conformation fitting ~11Å channel Occupies active site tunnel
Surface recognition motif (Cap) Aromatic/heteroaromatic systems with hydrogen bond donors/acceptors Varied bulky hydrophobic groups Interactions with rim residues

This general model has been validated through extensive structural studies of HDAC-inhibitor complexes and quantitative structure-activity relationship (QSAR) analyses of inhibitor series [3] [4]. The hydroxamic acid moiety serves as a particularly effective ZBG due to its bidentate coordination with the zinc ion, forming stable five-membered chelate rings that result in potent enzyme inhibition. The linker region typically consists of aliphatic chains of optimal length to traverse the approximately 11Å deep hydrophobic channel leading to the active site zinc ion, while the cap group provides additional binding interactions that influence inhibitor potency and isoform selectivity.

Structural Features and Pharmacophore Components of this compound

Molecular Architecture and Component Mapping

This compound (chemical name: (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide) embodies the classic three-feature pharmacophore model of HDAC inhibitors through its distinct molecular components [4] [5]. The compound's structure incorporates a hydroxamic acid group that serves as the zinc-binding moiety, a cinnamamide linker that occupies the hydrophobic channel, and a complex benzimidazole-dialkylamino cap group that mediates surface interactions. This specific arrangement of chemical features enables optimal engagement with the HDAC active site while providing favorable drug-like properties, including improved oral bioavailability compared to earlier generation HDAC inhibitors.

The zinc-binding group of this compound consists of a hydroxamic acid functionality (-C(=O)NOH) that chelates the catalytic zinc ion in the HDAC active site. This group demonstrates potent inhibition of HDAC enzymes with IC~50~ values in the nanomolar range, particularly against HDAC8 where it shows an IC~50~ of 140 nM [6]. The hydroxamic acid moiety forms critical coordination bonds with the zinc ion while participating in additional hydrogen bonding interactions with adjacent amino acid residues and structural water molecules in the active site, contributing to the compound's high binding affinity.

Cap Group Interactions and Selectivity Determinants

The surface recognition cap of this compound consists of a 2-butyl-benzimidazole ring system substituted with a 2-(diethylamino)ethyl side chain, creating an extended hydrophobic domain with hydrogen bond accepting and donating capabilities. This complex cap structure enables multiple interactions with residues at the entrance of the HDAC active site channel, potentially influencing the compound's isoform selectivity profile. Molecular docking studies indicate that the benzimidazole nitrogen atoms can form hydrogen bonds with tyrosine and histidine residues in the cap-binding region, while the dialkylamino side chain may engage in charge-assisted hydrogen bonding or cationic interactions with acidic surface residues [7].

The linker region of this compound features an E-configured cinnamamide structure that provides both rigidity and appropriate length to span the hydrophobic channel leading to the catalytic zinc ion. The unsaturated linker maintains a nearly linear geometry that optimally occupies the channel while providing conjugation that may influence electron distribution and metabolic stability. This linker architecture differs from the simpler alkyl chains of earlier HDAC inhibitors like vorinostat (SAHA) and may contribute to this compound's improved pharmacokinetic properties and tumor exposure levels observed in preclinical models [1].

Table 2: Experimental Biological Activity Profile of this compound

Biological Parameter Experimental Value Experimental Conditions Reference
HDAC8 Inhibition (IC~50~) 140 nM In vitro enzyme activity assay [6]
Antiproliferative Activity 0.34-0.56 µM Various cancer cell lines [7]
Oral Bioavailability 34% Mouse pharmacokinetic study [5]
In vivo Anti-tumor Efficacy Significant tumor growth inhibition Mouse colorectal cancer models [8]

Computational Modeling Methods and Protocols

Molecular Docking and Binding Mode Analysis

Molecular docking protocols provide critical insights into the binding orientation and intermolecular interactions of this compound with HDAC enzymes. The following step-by-step methodology outlines a comprehensive docking procedure for characterizing this compound-HDAC interactions:

  • Protein Preparation: Retrieve the crystal structure of the target HDAC isozyme from the Protein Data Bank (www.rcsb.org). For HDAC2 and HDAC8, structures with native ligands (e.g., PDB entries 4LXZ, 1T64) are recommended. Prepare the protein structure using Protein Preparation Wizard tools by adding hydrogen atoms, filling missing side chains and loops using Prime, removing water molecules beyond 5Å from the binding site, and optimizing hydrogen bonding networks. Retain the catalytic zinc ion and any structural water molecules in the active site [7].

  • Ligand Preparation: Obtain the 3D structure of this compound from PubChem (CID: 49855250) or generate it from SMILES representation. Prepare the ligand using LigPrep with force field optimization, generate possible protonation states at physiological pH using Epik, and determine the most stable conformation using conformational analysis. Generate metal binding states for the hydroxamic acid group to accurately represent its zinc-chelating capability [7].

  • Grid Generation and Docking Calculations: Define the binding site using the co-crystallized ligand for HDAC2 and HDAC8, or by selecting active site residues for HDAC1 and HDAC3. Generate a receptor grid using the Grid Generation panel in Glide. Perform flexible molecular docking using the Extra Precision (XP) mode of Glide with default parameters. Validate the docking protocol by redocking the native ligand and comparing the resulting pose with the crystallographic conformation [7].

The docking workflow can be visualized as follows:

G Start Start Docking Protocol PDB Retrieve HDAC Structure from PDB Start->PDB PrepProt Protein Preparation: - Add hydrogens - Fill missing residues - Remove distal waters - Optimize H-bonds PDB->PrepProt Grid Define Binding Site and Generate Grid PrepProt->Grid PrepLig Ligand Preparation: - Generate 3D structure - Optimize geometry - Determine protonation states PrepLig->Grid Dock Perform Flexible Molecular Docking Grid->Dock Analyze Analyze Binding Pose and Interactions Dock->Analyze Validate Validate Protocol via Redocking Analyze->Validate End Binding Mode Analysis Validate->End

Binding Affinity Calculations and E-Pharmacophore Generation

The MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method provides more accurate binding free energy estimates than docking scores alone. The protocol involves the following steps:

  • Prime/MM-GBSA Setup: Use the Prime/MM-GBSA module with the VSGB solvation model and the OPLS3e force field. Employ the default parameters without imposing flexibility to the receptor protein. Calculate the binding free energy using the equation: ΔG~bind~ = E~complex~ - E~receptor~ - E~ligand~, where more negative values indicate stronger binding affinity [7].

  • Trajectory Analysis: For more rigorous calculations, perform molecular dynamics simulations of the HDAC-Pracinostat complex and extract snapshots at regular intervals for MM-GBSA calculations. Calculate average binding energies across the simulation trajectory to account for protein flexibility and dynamic interactions.

  • E-Pharmacophore Generation: Generate energetically optimized structure-based pharmacophores (e-Pharmacophores) using the Phase module. Select the pose of this compound with the most favorable docking score. Map pharmacophore features including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic regions (H) based on the interaction energy with the protein. The e-Pharmacophore generation process integrates both ligand-based feature mapping and structure-based energy information to create a comprehensive model of the essential interactions [7].

Table 3: Computational Protocols for this compound Pharmacophore Modeling

Computational Method Software Tools Key Parameters Output Metrics
Molecular Docking Glide (Schrödinger), AutoDock Vina Extra Precision mode, Grid box size 20×20×20 Å Docking score (kcal/mol), Pose geometry
Binding Energy Calculation Prime/MM-GBSA VSGB solvation model, OPLS3e force field ΔG~bind~ (kcal/mol), Energy components
e-Pharmacophore Generation Phase (Schrödinger) Feature types: D, A, R, H; Energy threshold: -1.0 kcal/mol Pharmacophore feature sites, Energy weights
Ligand-Based Pharmacophore Modeling and Virtual Screening

For targets lacking high-resolution crystal structures, ligand-based pharmacophore approaches provide a valuable alternative. The protocol involves:

  • Conformational Analysis: Select a diverse set of known HDAC inhibitors including this compound and generate multiple conformers for each compound using ConfGen with an energy threshold of 7 kcal/mol from the lowest energy structure and a maximum of 250 conformers per molecule [3].

  • Common Feature Pharmacophore Generation: Use the PHASE module to identify common pharmacophore features across the active compound set. Define feature types including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic groups (H). The algorithm identifies spatial arrangements of these features that are common to active compounds but absent in inactive molecules.

  • Pharmacophore Validation and Virtual Screening: Validate the generated pharmacophore model by screening a decoy set containing both active and inactive compounds. Assess the model's enrichment factor and statistical significance. Use the validated pharmacophore as a 3D query for virtual screening of compound databases to identify novel chemotypes with potential HDAC inhibitory activity.

The ligand-based pharmacophore development process follows this workflow:

G Start Start Ligand-Based Modeling SelectActs Select Diverse Active Compounds Start->SelectActs ConfGen Conformational Analysis: - Generate multiple conformers - Energy threshold: 7 kcal/mol SelectActs->ConfGen FeatID Identify Common Pharmacophore Features ConfGen->FeatID HypoGen Generate Pharmacophore Hypotheses FeatID->HypoGen Validate Validate Model using Decoy Sets and Statistics HypoGen->Validate VS Virtual Screening of Compound Databases Validate->VS Hits Identify Novel Hit Compounds VS->Hits End Lead Identification Hits->End

Experimental Validation Protocols

Biochemical and Cellular Assays for HDAC Inhibition

Experimental validation of this compound's HDAC inhibitory activity and pharmacophore model requires a combination of biochemical and cellular assays. The following protocols provide standardized methods for assessing HDAC inhibition:

  • HDAC Enzyme Activity Assay: Perform HDAC inhibition assays using recombinant human HDAC enzymes (Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10). Prepare assay buffer containing 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl~2~. Use fluorogenic substrates such as Ac-Leu-Gly-Lys(Ac)-AMC for class I HDACs or Ac-Leu-Gly-Lys(Ac)-Rhodamine for class IIb HDACs. Incubate this compound at various concentrations (typically 1 nM to 10 µM) with HDAC enzyme for 10 minutes, then add substrate and measure fluorescence continuously (excitation 355 nm, emission 460 nm) for 60 minutes. Calculate IC~50~ values using nonlinear regression analysis of inhibition curves [6] [1].

  • Cellular HDAC Inhibition and Histone Acetylation: Culture cancer cell lines (e.g., THP-1 monocytic leukemia, HCT116 colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum. Treat cells with this compound at concentrations ranging from 0.1 to 5 µM for 6-24 hours. Harvest cells and prepare whole-cell lysates using RIPA buffer. Analyze histone acetylation status by western blotting using antibodies against acetylated histones H2A, H2B, H3, and H4. Use β-actin as a loading control. Quantify band intensities to determine the concentration-dependent increase in histone acetylation [8] [4].

  • Antiproliferative and Cytotoxicity Assays: Seed cancer cells in 96-well plates at 3000-5000 cells/well and allow to adhere overnight. Treat with this compound at concentrations ranging from 0.01 to 10 µM for 72 hours. Assess cell viability using CCK-8 assay by adding 10% CCK-8 reagent and incubating for 1.5 hours before measuring absorbance at 450 nm. Calculate IC~50~ values for growth inhibition from dose-response curves. For colony formation assays, seed cells in 6-well plates at low density (200-500 cells/well), treat with this compound for 10-14 days, then fix with 4% paraformaldehyde and stain with 0.1% crystal violet before counting colonies [8].

Target Engagement and Selectivity Profiling

Cellular target engagement and selectivity are critical parameters for validating the pharmacophore model and understanding this compound's mechanism of action:

  • Cellular Target Engagement Using Chemoproteomics: Prepare a mixture of lysates from MV4-11 and SW620 cells. Incubate lysates with this compound at increasing concentrations (0.1 nM to 100 µM). Use bead-immobilized hydroxamic acid-containing probes (iA, iC, iQ) to pull down compound-binding proteins. Identify and quantify bound proteins using liquid chromatography-mass spectrometry (LC-MS). Proteins targeted by this compound will show reduced pull-down in a dose-dependent manner. Calculate apparent dissociation constants (KD~app~) from the competition curves [9].

  • Selectivity Profiling: Perform broad selectivity screening against various zinc-dependent metalloenzymes, receptors, and ion channels to confirm this compound's selective action on HDACs. Test against matrix metalloproteinases, carbonic anhydrases, and other metalloenzymes at this compound concentrations up to 10 µM. Assess activity against a panel of GPCRs, kinases, and ion channels using standardized functional assays. This compound should demonstrate minimal activity against non-HDAC targets at therapeutic concentrations [1].

  • Apoptosis and Cell Cycle Analysis: Treat cancer cells with this compound at IC~50~ and IC~90~ concentrations for 24-48 hours. For apoptosis analysis, stain cells with Annexin V-FITC and propidium iodide according to manufacturer's protocol and analyze by flow cytometry. For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry. This compound should induce dose-dependent apoptosis and cell cycle arrest in G1 phase [8] [4].

Applications and Limitations

Translational Applications in Drug Discovery

The comprehensive pharmacophore model of this compound has several valuable applications in modern drug discovery and development:

  • Lead Optimization Scaffold: The well-characterized pharmacophore features of this compound provide an excellent template for structural optimization of next-generation HDAC inhibitors. Medicinal chemists can systematically modify each pharmacophore element—ZBG, linker, and cap group—to enhance potency, selectivity, or drug-like properties. For example, the hydroxamic acid ZBG can be replaced with alternative zinc-chelating groups to reduce potential off-target effects or improve metabolic stability, while maintaining the critical spatial orientation established in the this compound model [3] [4].

  • Virtual Screening Queries: The e-Pharmacophore model derived from this compound-HDAC complexes serves as an effective 3D query for virtual screening of large compound databases. This approach enables the identification of novel chemotypes with similar feature arrangements but distinct molecular scaffolds, potentially leading to new intellectual property and improved therapeutic candidates. The protocol involves using the Phase module to screen databases such as ZINC or in-house collections, with subsequent filtering based on fit scores and visual inspection of top hits [7] [2].

  • Combination Therapy Rationalization: this compound's mechanistic insights inform rational combination strategies with other anticancer agents. For example, the compound's demonstrated synergy with JAK2 inhibitors in AML models provides a validated combination approach for clinical development [1]. Additionally, this compound's recently identified role in inducing mitochondrial peripheral fission through CDK5/Drp1 signaling in colorectal cancer cells suggests combination opportunities with mitochondrial-targeting agents [8].

Model Limitations and Refinement Opportunities

Despite its utility, the this compound pharmacophore model has certain limitations that should be considered:

  • Dynamic Behavior Considerations: Traditional pharmacophore models represent static interactions and may not capture important conformational dynamics of both the ligand and protein. Molecular dynamics simulations reveal that this compound can adopt alternative binding modes and that HDAC enzymes exhibit flexibility in their active site regions, particularly in the L1 and L2 loops that form the cap-binding domain. These dynamic aspects are not fully represented in the current pharmacophore model [7].

  • Off-Target Interactions: Recent chemoproteomic profiling has revealed that this compound and related hydroxamate-based HDAC inhibitors can interact with unexpected off-targets, including MBLAC2, NME1-4, and HINT1 enzymes [9]. These off-target interactions are not accounted for in the current HDAC-focused pharmacophore model but may contribute to both efficacy and adverse effects. Future pharmacophore models could incorporate features to predict these additional interactions.

  • Isoform Selectivity Challenges: While this compound demonstrates some isoform selectivity (particularly against HDAC6), the current pharmacophore model does not fully explain the structural basis for selectivity patterns among different HDAC isoforms. Developing isoform-specific pharmacophore models would require incorporation of additional spatial features that account for sequence and structural variations in the cap-binding domains of different HDAC isoforms [9] [1].

Table 4: Applications and Limitations of this compound Pharmacophore Model

Application Area Specific Utility Implementation Method Expected Outcome
Lead Optimization Scaffold for structural modifications Systematic variation of ZBG, linker, and cap groups Enhanced potency, selectivity, and ADMET properties
Virtual Screening 3D query for database mining Pharmacophore-based screening using Phase or MOE Identification of novel chemotypes with HDAC inhibitory activity
Combination Therapy Mechanistic insights for rational combinations Targeting complementary pathways identified through proteomics Enhanced therapeutic efficacy through synergistic interactions

Conclusion

The comprehensive pharmacophore model of this compound detailed in these application notes provides a robust framework for understanding structure-activity relationships in HDAC inhibitor development. The classic three-component model—comprising zinc-binding group, hydrophobic linker, and surface recognition cap—successfully explains this compound's potent inhibition of class I, II, and IV HDAC enzymes and its favorable pharmacokinetic profile. Implementation of the computational and experimental protocols described herein will enable researchers to validate this compound's mechanism of action, optimize its structural features for enhanced therapeutic properties, and identify novel chemotypes with similar target engagement.

Future directions for this compound pharmacophore modeling include the development of dynamic pharmacophore models that incorporate protein flexibility, the creation of isoform-specific models to enhance selectivity, and the integration of off-target predictions to improve safety profiles. As HDAC inhibitors continue to demonstrate therapeutic potential beyond oncology—including in neurodegenerative disorders, inflammatory conditions, and metabolic diseases—refined pharmacophore models based on this compound's scaffold may facilitate expansion into these new therapeutic areas. The protocols and analyses presented in these application notes provide a solid foundation for these continued investigations into one of the most promising drug classes in epigenetic therapeutics.

References

Pracinostat clinical trial design AML patients

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Eligibility

The PRIMULA trial (NCT03151408) was a Phase III, double-blind, placebo-controlled, multicenter study [1] [2]. A total of 406 patients were randomized in a 1:1 ratio to either the experimental or control group [3].

The table below summarizes the core design elements:

Trial Aspect Specification
Objective To evaluate efficacy and safety of Pracinostat + Azacitidine vs. Placebo + Azacitidine [1] [2]
Primary Endpoint Overall Survival (OS) [3]
Key Secondary Endpoints Complete Remission (CR) rate, progression-free survival, duration of response, safety [4]
Treatment Cycles 28-day cycles [1] [2]
Experimental Arm This compound (orally) + Azacitidine (subcutaneous/IV) [1] [2]
Control Arm Placebo (orally) + Azacitidine (subcutaneous/IV) [1] [2]

Patient eligibility was specifically designed to enroll a population unsuitable for intensive induction chemotherapy [1] [2]. The main inclusion and exclusion criteria are summarized below:

Category Criteria

| Inclusion | - Diagnosis: Newly diagnosed, confirmed AML (de novo, secondary, or treatment-related) with intermediate or unfavorable-risk cytogenetics [1] [2].

  • Age & Fitness: Age ≥18 years and unfit for intensive chemo, defined by Age ≥75 years OR Age <75 years with specific comorbidities (e.g., ECOG PS 2, significant cardiovascular/pulmonary disease, other organ impairments) [1] [2].
  • Disease Status: ≥20% blasts in bone marrow; peripheral WBC count <30,000/µL (after hydroxyurea cytoreduction if needed) [1] [2]. | | Exclusion | - AML Subtypes: Able to receive intensive chemotherapy; favorable-risk cytogenetics (e.g., AML-associated inv(16), t(15;17), t(8;21)) [1] [2].
  • Prior Therapies: Prior HDAC inhibitor therapy; >1 prior cycle of hypomethylating agent (HMA) for an antecedent disorder; bone marrow transplant for prior hematological disorder [1] [2].
  • Health Status: Active malignancy in last 12 months; uncontrolled infections; life-threatening illnesses unrelated to AML; evidence of AML central nervous system involvement [1] [2]. |

Experimental Protocol & Treatment Schedule

The trial protocol involved a detailed treatment and monitoring schedule for both arms.

G PRIMULA Trial 28-Day Treatment Cycle cluster_cycle 28-Day Treatment Cycle cluster_assessments Key Assessments start Cycle Start Day 1 pracinostat_phase This compound/Placebo Phase Oral, 3x/week on alternate days start->pracinostat_phase Days 1-21 azacitidine_phase Azacitidine Phase SC/IV, daily for 7 days pracinostat_phase->azacitidine_phase Overlaps Days 1-7 rest_phase Treatment Rest 7 days azacitidine_phase->rest_phase Days 8-28 cycle_end Cycle End Day 28 rest_phase->cycle_end next_cycle Next Cycle or Final Assessment cycle_end->next_cycle Continue until progression/toxicity a1 Response: Bone Marrow Blasts, CR/CRi a2 Safety: Adverse Events, Blood Counts a3 Survival: Overall Survival (Primary)

  • Randomization & Stratification: Patients were randomized 1:1 to either this compound plus Azacitidine or placebo plus Azacitidine. Randomization was stratified by cytogenetic risk category (intermediate vs. unfavorable) and ECOG performance status (0-1 vs. 2) [1] [2].
  • Dosing Schedule: The diagram above illustrates the 28-day cycle structure. Key details include:
    • This compound/Placebo: Administered orally three times per week on alternate days for the first three weeks of each cycle [1] [2].
    • Azacitidine: Administered at 75 mg/m² via subcutaneous or intravenous route for 7 consecutive days (Days 1-7) of each cycle [1] [2].
  • Treatment Duration & Follow-up: Treatment continued until disease progression, relapse from complete remission, or unacceptable toxicity. A minimum of 6 cycles was considered necessary to achieve complete remission. After discontinuing treatment, patients entered a long-term follow-up phase for survival monitoring every 3 months until death [1] [2].

Efficacy & Safety Outcomes

The primary results of the PRIMULA trial demonstrated a lack of efficacy for the this compound combination.

Outcome Measure This compound + AZA Placebo + AZA Result
Median Overall Survival 9.95 months 9.95 months Not Significant (p=0.8275) [3]
Complete Response (CR) Rate 42% (in prior Phase 2) [4] Information missing Not significantly different in Phase 3 [3]
Common Grade ≥3 Adverse Events Febrile neutropenia, thrombocytopenia, infections (from prior Phase 2) [4] Information missing Combination was tolerable [3]
  • Efficacy Conclusion: The pre-planned interim analysis concluded that the study was unlikely to meet its primary endpoint of overall survival, leading to its discontinuation. The final analysis confirmed no significant difference in OS between the two groups [4] [3].
  • Safety Profile: The combination was reported as "tolerable" in the Phase 3 publication, with no new safety signals identified [3]. A previous Phase 2 study of the same combination reported that 86% of patients experienced grade 3 or higher treatment-emergent adverse events, most commonly including febrile neutropenia (44%), thrombocytopenia (46%), and infections (52%) [4].

Key Conclusions for Researchers

The PRIMULA trial provides a critical case study in drug development for AML. The well-controlled, large-scale Phase 3 trial failed to confirm the promising efficacy signals observed in the earlier Phase 2 study, despite targeting a rational epigenetic pathway combination. This outcome highlights the inherent risks in drug development and the critical importance of Phase 3 validation. For researchers, this underscores that pre-clinical synergy and Phase 2 response rates do not always translate into overall survival benefits, even in patient populations with high unmet need.

References

Pracinostat synergistic combinations JAK2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Rationale and Supporting Evidence

The combination of Pracinostat (an HDAC inhibitor) with pacritinib (a JAK2/FLT3 inhibitor) has demonstrated synergistic anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML), particularly for cancers driven by JAK2V617F mutations or FLT3-ITD alterations [1] [2].

This synergy arises from concurrent inhibition of complementary oncogenic pathways:

  • This compound acts as a histone deacetylase inhibitor (HDACi), inducing histone hyperacetylation to alter gene expression and promote cell differentiation and apoptosis.
  • Pacritinib directly targets and inhibits mutant JAK2 and FLT3 signaling, disrupting a key survival and proliferation pathway in hematological malignancies.
  • Together, they lead to enhanced suppression of tumor growth and metastasis, and a reduction in plasma cytokines driven by the cancer [1].

The diagram below illustrates how these two drugs target separate components of the oncogenic signaling network to produce a synergistic effect.

G AML_Cell AML Cell (e.g., with JAK2V617F or FLT3-ITD) JAK2_Pathway JAK-STAT Signaling Pathway Activation AML_Cell->JAK2_Pathway HDAC_Activity HDAC Activity AML_Cell->HDAC_Activity Proliferation Cell Proliferation & Survival JAK2_Pathway->Proliferation HDAC_Activity->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Synergy Synergistic Effect: Enhanced Tumor Growth Inhibition & Increased Apoptosis Synergy->Proliferation Strongly Downregulates Synergy->Apoptosis Induces Pacritinib Pacritinib Pacritinib->JAK2_Pathway Pacritinib Inhibits Pacritinib->Synergy This compound This compound This compound->HDAC_Activity This compound Inhibits This compound->Synergy

Summary of Key Preclinical Studies

The following table summarizes the experimental models and key findings from the primary research supporting this combination.

Study Model Genetic Context Treatment Groups Key In Vitro Findings Key In Vivo Findings
SET-2 mouse model [1] JAK2V617F mutation This compound, Pacritinib, Combination Decreased cell proliferation, increased apoptosis [1]. Synergistic inhibition of tumor growth and reduction of metastases [1].
MOLM-13 model [1] FLT3-ITD driven This compound, Pacritinib, Combination Decreased cell proliferation, increased apoptosis [1]. Synergistic inhibition of tumor growth [1].

Experimental Protocol for Combination Studies

Below is a detailed protocol for evaluating the efficacy of the this compound and JAK2 inhibitor combination in vitro, based on the methodologies from the cited literature [1].

Materials
  • Cell Lines: Use relevant AML models such as SET-2 (harboring the JAK2V617F mutation) and MOLM-13 (FLT3-ITD-driven).
  • Compounds: this compound (HDACi) and Pacritinib (JAK2/FLT3 inhibitor). Prepare stock solutions in DMSO and store at -20°C.
  • Equipment: Standard cell culture equipment, cell viability assay kit (e.g., MTT or CellTiter-Glo), flow cytometer for apoptosis analysis, western blot apparatus.
Cell Viability and Proliferation Assay
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
  • Drug Treatment: After 24 hours, treat cells with:
    • A range of concentrations of this compound alone (e.g., 10 nM - 1 µM).
    • A range of concentrations of Pacritinib alone (e.g., 10 nM - 1 µM).
    • Combinations of both drugs using a constant ratio based on their individual IC₅₀ values.
    • Include a vehicle control (DMSO, same concentration as in drug wells).
  • Incubation: Incubate the plates for 72 hours in a 37°C, 5% CO₂ incubator.
  • Viability Measurement: Add a cell viability assay reagent according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., CompuSyn or CalcuSyn) to determine the Combination Index (CI) and assess synergistic effects.
Apoptosis Analysis by Flow Cytometry
  • Treatment: Seed and treat cells in 6-well plates as described above for 48 hours.
  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) following kit instructions.
  • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis should be significantly higher in the combination group compared to single agents or control.
Mechanistic Analysis by Western Blotting
  • Cell Lysis: After 24 hours of drug treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
    • Key Targets:
      • JAK-STAT Signaling: Phospho-JAK2, total JAK2, Phospho-STAT3/5, total STAT3/5.
      • HDAC Inhibition: Acetyl-Histone H3, Acetyl-α-Tubulin.
      • Apoptosis: Cleaved Caspase-3, PARP cleavage.
      • Loading Control: GAPDH or β-Actin.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence substrate.

Application Note & Protocol Development Guidance

For your complete Application Notes and Protocols, consider including these additional sections informed by the broader context of JAK/HDAC inhibition [3]:

  • In Vivo Protocol Extension: Adapt the findings to a Patient-Derived Xenograft (PDX) model. A typical protocol involves implanting human AML cells into immunodeficient mice, randomizing them into vehicle, single-agent, and combination groups, and administering drugs orally or via intraperitoneal injection for 3-4 weeks. Tumor volume and body weight should be monitored regularly [3].
  • Toxicity Monitoring: Include detailed assessment of tolerability. Track animal body weight daily and perform histopathological analysis of major organs (e.g., liver, spleen) at the study endpoint [3].
  • Biomarker Strategy: Emphasize the importance of patient stratification. The combination is most relevant for AML patients with JAK2 mutations or FLT3-ITD alterations. Include protocols for detecting these genetic markers from patient samples [1] [4].

References

Comprehensive Application Notes and Protocols for Pracinostat in Doublet Therapy for Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pracinostat and HDAC Inhibition in Oncology

This compound (SB939) is an orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in cancer therapy, particularly when used in combination regimens. HDACs are chromatin-modifying enzymes that remove acetyl groups from histone lysine residues, leading to chromatin condensation and transcriptional repression. In cancer, HDAC overexpression is frequently observed and associated with oncogenic gene silencing and tumor progression. This compound targets class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes, making it a comprehensive epigenetic modulator with potent anti-tumor activity. Compared to earlier HDAC inhibitors like vorinostat, this compound demonstrates superior pharmaceutical properties, including approximately 4.1-fold increased oral bioavailability and 3.3-fold longer half-life, along with preferential accumulation in tumor tissue [1] [2].

The therapeutic rationale for investigating this compound in doublet therapies stems from the recognized limitations of single-agent epigenetic therapies in solid tumors. While HDAC inhibitors have demonstrated clinical success in hematological malignancies, their efficacy as monotherapies in solid tumors has been modest due to compensatory resistance mechanisms and tumor heterogeneity. Combination approaches aim to overcome these limitations by simultaneously targeting multiple oncogenic pathways, leveraging potential synergistic interactions to enhance therapeutic efficacy [3] [4] [5]. Emerging evidence suggests that this compound's anti-tumor effects extend beyond epigenetic modulation to include mitochondrial reprogramming and immune modulation, further supporting its investigation in rational combination regimens [6] [7] [8].

Drug Profile and Mechanism of Action

Pharmacological Properties

This compound is a hydroxamic acid-based HDAC inhibitor with the chemical name (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide. Its molecular formula is C20H30N4O2, and it has a molecular weight of 358.486 g/mol [2]. The drug exhibits favorable pharmacokinetic properties, with oral bioavailability in mice of approximately 34% and dose-dependent pharmacodynamic effects as measured by histone acetylation levels in target tissues. Preclinical studies have demonstrated that this compound has >100-fold more affinity towards HDACs compared to other zinc-dependent metalloenzymes, contributing to its selective anti-tumor activity [4] [1].

Molecular Mechanisms of Action

This compound exerts its anti-tumor effects through multiple interconnected mechanisms:

  • Epigenetic Modulation: By inhibiting HDAC activity, this compound promotes the accumulation of acetyl groups on histone proteins, resulting in chromatin relaxation and transcriptional activation of silenced genes. This includes reactivation of tumor suppressor genes and genes involved in cell differentiation and apoptosis [1] [2].

  • Mitochondrial Fission-Associated Cell Death (MFAD): Recent research has identified a novel mechanism whereby this compound induces a switch from mitochondrial midzone division to peripheral fission through the CDK5-Drp1 signaling axis. This process involves this compound-mediated increase in cyclin-dependent kinase 5 (CDK5) expression and acetylation at lysine 33, accelerating the formation of the CDK5/CDK5 regulatory subunit 1 complex and Drp1-mediated mitochondrial peripheral fission. This lethal mitofission preferentially affects tumor cells with high baseline CDK5 levels (CDK5-high), representing a selective anti-tumor mechanism [6] [7].

  • Non-Histone Protein Acetylation: Beyond histones, this compound promotes acetylation of various non-histone proteins involved in cell signaling, DNA repair, and metabolism, further contributing to its anti-proliferative effects [8].

The following diagram illustrates the multifaceted mechanism of action of this compound:

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition CDK5_Acetylation CDK5 Acetylation (K33) This compound->CDK5_Acetylation NonHistone_Acetylation Non-Histone Protein Acetylation This compound->NonHistone_Acetylation Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation TSG_Activation Tumor Suppressor Gene Activation Chromatin_Relaxation->TSG_Activation CellCycle_Apoptosis Cell Cycle Arrest & Apoptosis TSG_Activation->CellCycle_Apoptosis CDK5_p35_Complex CDK5/p35 Complex Formation CDK5_Acetylation->CDK5_p35_Complex Drp1_Activation Drp1 Activation & Translocation CDK5_p35_Complex->Drp1_Activation FIS1_Binding Enhanced Drp1-FIS1 Binding Drp1_Activation->FIS1_Binding Peripheral_Fission Mitochondrial Peripheral Fission FIS1_Binding->Peripheral_Fission MFAD Mitochondrial Fission- Associated Cell Death Peripheral_Fission->MFAD Signaling_Dysregulation Oncogenic Signaling Dysregulation NonHistone_Acetylation->Signaling_Dysregulation Signaling_Dysregulation->CellCycle_Apoptosis

Figure 1: Multifaceted Mechanism of Action of this compound. The diagram illustrates three primary mechanisms: (1) Epigenetic modulation through HDAC inhibition leading to tumor suppressor gene activation; (2) Induction of mitochondrial fission-associated cell death via CDK5-Drp1 signaling; (3) Non-histone protein acetylation causing oncogenic signaling dysregulation.

Clinical Trial Landscape for this compound Combinations

Completed and Ongoing Clinical Studies

The clinical development of this compound has primarily focused on hematological malignancies, with emerging investigation in solid tumors. Key clinical trials demonstrate its potential in combination regimens:

Table 1: Clinical Trials of this compound in Combination Therapies

Cancer Type Combination Partner Phase Key Findings Reference
Myelodysplastic Syndromes (MDS) Azacitidine Phase I/II 6/10 patients achieved CR, 3 achieved CR without platelet recovery with no added toxicity [1]
Acute Myeloid Leukemia (AML) Azacitidine Phase II 42% CR rate with additional patients achieving CRi or morphological leukemia-free state; 12-month OS rate of 60% [9]
Advanced Hematologic Malignancies Single agent Phase I MTD: 120 mg; RP2D: 60 mg; modest single-agent activity [1]
Lymphoma (Preclinical) Various antilymphoma agents Preclinical Synergistic effects observed with multiple agents including venetoclax and ibrutinib [8]
Colorectal Cancer (Preclinical) Single agent Preclinical Significant anticancer effect in vivo and in vitro via CDK5-Drp1-mediated mitochondrial peripheral fission [6]
Clinical Safety and Tolerability

The safety profile of this compound has been characterized across multiple clinical trials. In the phase I dose-escalation study for advanced hematological malignancies, the maximum tolerated dose (MTD) was established at 120 mg, with a recommended phase II dose (RP2D) of 60 mg administered orally thrice weekly for 3 weeks on a 28-day cycle. Common adverse effects included hematological toxicities, fatigue, and gastrointestinal disturbances. When combined with azacitidine, this compound demonstrated a manageable safety profile without unexpected toxicities, supporting further investigation of this combination regimen [1] [9].

Preclinical Evidence for Solid Tumors

Activity in Solid Tumor Models

While clinical development has predominantly focused on hematological malignancies, compelling preclinical evidence supports investigating this compound in solid tumors:

  • Colorectal Cancer: this compound demonstrated significant anti-tumor activity in colorectal cancer (CRC) models both in vitro and in vivo. The drug was identified as a novel mitofission-associated cell death (MFAD) inducer, selectively suppressing tumor cells with high CDK5 levels (CDK5-high) through Drp1-mediated mitochondrial peripheral fission. This mechanism represents a promising therapeutic strategy for CRC treatment [6] [7].

  • Breast Cancer: this compound has shown activity in breast cancer models through inhibition of the IL-6/STAT3 signaling pathway, suppressing metastasis and proliferation. Additionally, research indicates that epigenetic modifications play a crucial role in therapy resistance in endocrine-related cancers, suggesting potential for this compound combinations in these malignancies [3] [6].

  • Lymphoma: In diffuse large B-cell lymphoma (DLBCL) models, this compound demonstrated robust antiproliferative activity across diverse lymphoma histotypes. However, differential sensitivity was observed based on metabolic subtypes, with OxPhos-DLBCL cells showing poorer sensitivity compared to BCR-DLBCL cells. This resistance was overcome by pharmacologic inhibition of antioxidant production, revealing a rational combination strategy [8].

Biomarkers of Response

Identification of predictive biomarkers is crucial for optimizing this compound therapy:

  • CDK5 Expression Levels: Tumors with high baseline CDK5 expression (CDK5-high) demonstrate enhanced sensitivity to this compound due to dependence on the CDK5-Drp1 mitochondrial fission pathway [6] [7].

  • Metabolic Subtypes: In DLBCL, metabolic classification (OxPhos vs. BCR subtype) predicts response to HDAC inhibition, with OxPhos-DLBCLs exhibiting inherent resistance that can be overcome by antioxidant pathway inhibition [8].

  • HDAC Expression Patterns: Tumors with specific HDAC isoenzyme overexpression may demonstrate enhanced sensitivity to this compound, though this requires further validation in clinical cohorts [5].

Resistance Mechanisms and Combination Rationale

Key Resistance Pathways

Understanding resistance mechanisms is essential for developing effective combination strategies:

  • Antioxidant Pathway Activation: In OxPhos-DLBCL, resistance to this compound is associated with enhanced antioxidant production, as revealed by transcriptomic analysis showing enrichment of antioxidant pathway genes after HDAC inhibitor treatment [8].

  • Efflux Pump Overexpression: While not directly studied with this compound, overexpression of efflux transporters like P-glycoprotein (P-gp) represents a common resistance mechanism to many targeted therapies, including some HDAC inhibitors [10].

  • Compensatory Signaling Activation: Feedback activation of survival pathways, such as JAK-STAT signaling, can limit response to HDAC inhibition, particularly in solid tumors [5].

Rational Combination Strategies

Based on mechanistic insights, several rational combination approaches have been identified:

  • HDAC and DNA Methyltransferase Inhibition: The combination of this compound with azacitidine demonstrates synergistic epigenetic modulation, with clinical activity in MDS and AML. This combination promotes more comprehensive epigenetic reprogramming than either agent alone [1] [9].

  • Antioxidant Pathway Inhibition: Co-treatment with L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis, reverses this compound resistance in OxPhos-DLBCL models, providing a strategy to overcome intrinsic resistance in this subtype [8].

  • Targeted Therapy Combinations: Preclinical screening has identified potential synergies between this compound and various targeted agents, including BCL-2 inhibitors (venetoclax), BTK inhibitors (ibrutinib), and PI3K inhibitors (copanlisib, idelalisib) in lymphoma models [8].

The following workflow illustrates a systematic approach for evaluating this compound combinations:

G Start Identify Resistance Mechanism or Complementary Pathway Compound_Screening High-Throughput Combination Screening Start->Compound_Screening Mechanism_Validation Validate Combination Mechanism Compound_Screening->Mechanism_Validation Synergy_Assessment Quantitative Synergy Assessment (CI Method) Mechanism_Validation->Synergy_Assessment Subgraph_Combinations Exemplary Combinations• this compound + Azacitidine (Epigenetic)• this compound + BSO (Antioxidant Pathway)• this compound + Venetoclax (BCL-2 Inhibition)• this compound + Ibrutinib (BTK Inhibition) InVivo_Validation In Vivo Efficacy & Tolerability Assessment Synergy_Assessment->InVivo_Validation Biomarker_Identification Biomarker Identification for Patient Selection InVivo_Validation->Biomarker_Identification

Figure 2: Systematic Workflow for Evaluating this compound Combination Therapies. The diagram outlines a stepwise approach from target identification through biomarker validation, with exemplary combination strategies based on mechanistic rationale.

Experimental Protocols

In Vitro Combination Screening Protocol

Purpose: To systematically evaluate potential synergistic interactions between this compound and companion drugs in cancer cell lines.

Materials:

  • This compound (prepare 10 mM stock solution in DMSO)
  • Test compounds for combination (e.g., azacitidine, venetoclax, ibrutinib)
  • Cancer cell lines of interest (e.g., HCT116, HT29 for CRC; TMD8, U2932 for DLBCL)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent or alternative cell viability assay

Procedure:

  • Seed cells in 96-well plates at optimized densities (e.g., 3,000 cells/well for CRC lines)
  • After 24 hours, treat cells with two-fold serially diluted this compound (500 nM to 7.8 nM) in combination with increasing concentrations of the companion drug
  • Include single-agent controls and vehicle controls
  • Incubate for 72-96 hours based on cell doubling time
  • Assess cell viability using MTT assay:
    • Add MTT reagent (10% of total volume)
    • Incubate for 2-4 hours at 37°C
    • Dissolve formazan crystals with DMSO or designated solvent
    • Measure absorbance at 570 nm with reference wavelength

Data Analysis:

  • Calculate combination index (CI) using the Chou-Talalay method
  • Interpret results: CI < 0.9 indicates synergy; CI 0.9-1.1 indicates additivity; CI > 1.1 indicates antagonism
  • Generate dose-effect curves and isobolograms for visualization [8]
Mitochondrial Fission Assessment Protocol

Purpose: To evaluate this compound-induced mitochondrial peripheral fission via CDK5-Drp1 signaling.

Materials:

  • Confocal microscope with high-resolution imaging capability
  • Mitochondrial dyes (e.g., MitoTracker Red CMXRos)
  • Antibodies for CDK5, acetylated CDK5 (K33), Drp1, p-Drp1 (S616), FIS1, MFF
  • Western blot equipment
  • CDK5 overexpression and knockout constructs

Procedure:

  • Treat cells with this compound (1 μM) for 6-24 hours
  • For mitochondrial morphology assessment:
    • Stain with MitoTracker Red (100 nM) for 30 minutes
    • Fix with 4% paraformaldehyde for 15 minutes
    • Image using confocal microscopy (60-100× oil objective)
    • Classify mitochondrial fission as peripheral or midzone based on division site
  • For signaling pathway analysis:
    • Perform Western blotting for CDK5, acetylated CDK5, Drp1, p-Drp1 (S616), FIS1, MFF
    • Use co-immunoprecipitation to assess CDK5/p35 complex formation and Drp1-FIS1 interaction
  • Validate functional requirement using CDK5 overexpression and knockdown approaches

Data Analysis:

  • Quantify percentage of cells with peripheral fission versus midzone fission
  • Measure fluorescence intensity of mitochondrial signals at cell periphery
  • Assess correlation between CDK5 acetylation and Drp1 phosphorylation [6] [7]
In Vivo Efficacy Study Protocol

Purpose: To evaluate the anti-tumor activity of this compound combinations in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, 6-8 weeks old)
  • Cancer cells or patient-derived tumor fragments
  • This compound for oral gavage
  • Combination drugs
  • Calipers for tumor measurement
  • Institutional animal ethics approval

Procedure:

  • Establish xenografts by subcutaneous injection of cancer cells (e.g., 15 × 10^6 cells/mouse) or implantation of tumor fragments
  • Randomize mice when tumors reach ~100-150 mm³ (n=6-10 per group)
  • Administer treatments:
    • Vehicle control
    • This compound alone (100 mg/kg, oral gavage, 5 days/week)
    • Combination drug alone (at established dose)
    • This compound + combination drug
  • Monitor tumor dimensions 2-3 times weekly:
    • Measure length (L) and width (W)
    • Calculate volume: V = W² × L × 0.5
  • Record body weight as an indicator of toxicity
  • Continue treatment for 3-4 weeks or until tumor burden limits reach endpoint criteria

Data Analysis:

  • Plot tumor growth curves for each treatment group
  • Calculate tumor growth inhibition (TGI): TGI (%) = [1 - (ΔT/ΔC)] × 100
  • Perform statistical comparisons using two-sided Student's t-test or ANOVA
  • Assess differences in survival using Kaplan-Meier analysis with log-rank test [8]

Table 2: Key Pharmacodynamic Markers for this compound Activity Assessment

Marker Category Specific Markers Assessment Method Interpretation
Epigenetic Effects Acetylated histone H3 (AcH3), Acetylated histone H4 (AcH4) Western blot, ELISA Target engagement indicator
Mitochondrial Effects CDK5 acetylation (K33), p-Drp1 (S616), Drp1-FIS1 interaction Western blot, co-IP, immunofluorescence Induction of mitochondrial fission
Apoptotic Effects Cleaved caspase-3, cleaved PARP Western blot, flow cytometry Cell death activation
Anti-proliferative Effects Ki-67, phospho-histone H3 Immunohistochemistry Cell cycle arrest

Conclusion and Future Directions

This compound represents a promising therapeutic agent with multimodal mechanisms of action extending beyond traditional epigenetic modulation. The emerging understanding of its role in inducing mitochondrial fission-associated cell death provides a novel therapeutic approach, particularly for solid tumors with high CDK5 expression. The favorable pharmacokinetic profile and oral bioavailability of this compound further enhance its potential as a combination therapy partner.

Future research should focus on biomarker-driven patient selection, particularly for solid tumors where predictive biomarkers remain to be fully validated. The exploration of rational combinations targeting complementary pathways, such as antioxidant inhibition for OxPhos-type tumors or immune checkpoint inhibitors to enhance immunogenic cell death, represents promising directions. Additionally, optimization of dosing schedules to maximize therapeutic index while managing overlapping toxicities will be crucial for successful clinical translation.

As the field of epigenetic therapy continues to evolve, this compound in doublet and potentially triplet combinations may offer new therapeutic opportunities for difficult-to-treat solid tumors, addressing the significant unmet need in oncology therapeutics.

References

Pracinostat resistance mechanisms HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Resistance Mechanisms

The following table summarizes the key resistance mechanisms identified in recent studies.

Mechanism Description Evidence/Context Potential Rescue Strategy
Upregulation of Antioxidant Pathways In OxPhos-DLBCL, HDACi treatment enriches antioxidant pathway genes, protecting cells from drug-induced stress [1]. Transcriptomic analysis of DLBCL cell lines; identified low-sensitivity subset [1]. Pharmacologic inhibition of antioxidant production (e.g., with BSO) [1].
Overexpression of Efflux Pumps ABC transporters (e.g., ABCB1/P-gp) reduce intracellular drug concentration [2]. Identified as a chief barrier in treating acute leukemia with HDACis [2]. Combine with ABC transporter inhibitors or use nanoparticle drug formulations [2].
Altered Apoptotic Signaling Upregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and downregulation of pro-apoptotic proteins (BAX, BAK) [2]. A common adaptation in acute leukemia cells to evade HDACi-induced cell death [2]. Combine with BH3-mimetics like Venetoclax (BCL-2 inhibitor) [2].
Activation of Compensatory Pathways Upregulation of survival signaling pathways, such as PI3K/AKT/mTOR and MAPK, in response to HDACi-induced cellular stress [2]. Preclinical evidence shows inhibition of these pathways can increase HDACi efficacy [2]. Combine with inhibitors of the PI3K/AKT/mTOR or MAPK pathways [2].
Epigenetic Plasticity of Cancer Stem Cells (CSCs) CSCs survive HDACi treatment through reversible gene expression changes and quiescence, leading to population re-establishment post-treatment [2]. CSCs in acute leukemia can dynamically adapt to therapeutic pressure [2]. Combine with CSC-targeting agents (e.g., targeting Notch or Wnt signaling) or use maintenance epigenetic therapy [2].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: In Vitro Combination Screening to Overcome Resistance

This protocol is adapted from studies investigating the synergy between this compound and other agents to resensitize resistant cells [1] [3].

  • 1. Cell Seeding: Plate lymphoma cells (e.g., OxPhos-DLBCL lines like U2932) in 96-well plates at a density of 3,000-5,000 cells per well [1] [4].
  • 2. Drug Treatment:
    • Prepare a two-fold serial dilution of this compound (e.g., from 500 nM to 7.8 nM) [1].
    • Combine with increasing concentrations of the candidate rescue agent (e.g., BSO, Venetoclax, a PI3K inhibitor, or an Aurora kinase inhibitor) [1] [3].
    • Include controls: vehicle-only, each drug alone.
  • 3. Incubation: Incubate the cells with the drug combinations for 72 hours [1].
  • 4. Viability Assessment: Measure cell viability using MTT or CCK-8 assay.
    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm [1].
    • CCK-8: Add CCK-8 reagent to 10% of the total volume, incubate for 1.5-4 hours, and measure absorbance at 450 nm [4].
  • 5. Data Analysis: Calculate the Combination Index (CI) using the method of Chou and Talalay [1] [3].
    • CI < 0.9 indicates Synergy
    • CI 0.9 - 1.1 indicates Additivity
    • CI > 1.1 indicates Antagonism
Protocol 2: Assessing Apoptosis and Protein Signaling by Western Blot

This method is used to confirm mechanistic changes, such as alterations in apoptotic proteins or acetylation levels [1] [3] [4].

  • 1. Cell Treatment & Lysis:
    • Treat cells with this compound (e.g., 250 nM for 6 or 72 hours) and/or combination agents [1].
    • Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors [4].
  • 2. Protein Quantification & Separation:
    • Determine protein concentration using a BCA or Bradford assay.
    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and electrophorese to separate proteins by molecular weight [1] [4].
  • 3. Protein Transfer: Electrotransfer the separated proteins from the gel to a PVDF membrane [4].
  • 4. Immunoblotting:
    • Blocking: Incubate the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
    • Primary Antibody Incubation: Incubate with specific primary antibodies overnight at 4°C.
      • Loading Control: β-Actin [4].
      • HDACi Target Engagement: Acetyl-Histone H3, Acetyl-Histone H4, Acetyl-α-Tubulin (for HDAC6 inhibition) [1].
      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP [3] [4].
      • Anti-apoptotic Proteins: BCL-2, MCL-1 [2].
      • Pathway Analysis: p-STAT3, p-AKT, p-Drp1 (Ser616) [4].
  • 5. Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Use an ECL substrate for chemiluminescent detection and image the blot [4].

The diagram below illustrates the signaling pathways involved in this compound's action and resistance.

G cluster_acetylation Increased Acetylation cluster_cell_fate Direct Anti-Tumor Effects cluster_resistance Resistance Mechanisms This compound This compound AcetylHistones Histones (Chromatin Opening) This compound->AcetylHistones AcetylNonHistones Non-Histone Proteins (e.g., p53, STAT3, CDK5) This compound->AcetylNonHistones CellCycleArrest Cell Cycle Arrest AcetylHistones->CellCycleArrest Apoptosis Apoptosis Induction AcetylHistones->Apoptosis AcetylNonHistones->Apoptosis Mitofission Mitochondrial Peripheral Fission AcetylNonHistones->Mitofission Antioxidants ↑ Antioxidant Pathways Antioxidants->this compound Reduces Efficacy EffluxPumps ↑ Drug Efflux Pumps (ABC Transporters) EffluxPumps->this compound Reduces Intracellular Concentration AntiApoptotic ↑ Anti-apoptotic Proteins (BCL-2, MCL-1) AntiApoptotic->Apoptosis Inhibits CompensatoryPaths ↑ Compensatory Survival (PI3K/AKT, MAPK) CompensatoryPaths->Apoptosis Promotes Survival CSCs Cancer Stem Cell Plasticity & Quiescence CSCs->Apoptosis Evades

Key Experimental Considerations

  • Use Validated Models: Resistance mechanisms can be context-dependent. The OxPhos-DLBCL subtype is a documented model for intrinsic this compound resistance [1]. For CML, Ba/F3 cells expressing BCR-ABL T315I mutations are a valuable model for studying combination strategies [3].
  • Combination Therapy is Key: As single-agent activity is often limited, the most promising strategies involve rational combinations. The provided protocols are essential for validating these combinations in your specific research context [1] [2].
  • Monitor Target Engagement: Always confirm HDAC inhibition in your experiments by Western blot for acetylated histones. This verifies that this compound is hitting its target and that resistance is not due to a failure of drug action [1].

References

managing Pracinostat adverse events thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Characteristics of Thrombocytopenia

Thrombocytopenia is a prominent hematological toxicity observed with Pracinostat. The frequency and severity are notably higher when this compound is combined with azacitidine compared to azacitidine alone.

The table below summarizes key quantitative data from clinical trials:

Trial Context Reported Incidence of Thrombocytopenia Grade Notes
This compound + Azacitidine in AML (Phase II) [1] [2] 22% of patients Grade 3/4 One of the most common grade ≥3 adverse events
This compound + Azacitidine in MDS (Phase II) [3] 98% of patients in combo arm had any Grade ≥3 AE Grade ≥3 Higher rate of all grade ≥3 AEs vs. 74% with azacitidine placebo; led to more treatment discontinuations (20% vs. 10%)
This compound + Azacitidine in MDS (Phase I Extension) [4] Not specified Not specified No added toxicity reported from the combination

Management and Dose Modification Strategies

Effective management of thrombocytopenia is crucial for maintaining treatment intensity and patient safety in a clinical trial setting. Here is a structured approach for troubleshooting this adverse event:

  • Confirm True Thrombocytopenia: Before attributing low platelet counts to this compound, rule out pseudothrombocytopenia, which can result from platelet clumping in EDTA collection tubes. This can be investigated by repeating the count using a tube containing heparin or sodium citrate and/or requesting a manual platelet count review [5] [6].
  • Adhere to Dose Modification Guidelines: The clinical trials for this compound employed specific dose modification protocols. Key principles included:
    • Treatment Holding: Holding this compound for certain hematological toxicities. For instance, in one study, therapy was held if patients with specific baseline counts experienced a >50% decrease in platelets at Day 28, alongside other bone marrow and blast criteria [3].
    • Dose Reduction: After resolution of the toxicity, treatment was typically resumed at a reduced dose [4].
  • Implement Prophylactic and Supportive Measures:
    • Transfusion Support: Platelet transfusion is a primary supportive measure. In critically ill patients, thresholds for prophylactic transfusion often range below 50 x 10^9/L, and can be as low as 10 x 10^9/L in stable patients without bleeding [5].
    • Activity Restrictions: Advise precautions to avoid trauma and reduce bleeding risk, especially when platelet counts fall below 50 x 10^9/L [6].
  • Monitor for Bleeding Risk: The bleeding risk is not purely linear with platelet count. While patients are often asymptomatic with counts >50 x 10^9/L, the risk of spontaneous bleeding increases significantly at counts <10 x 10^9/L, which should be treated as a hematologic emergency [6].

Experimental Protocol and Monitoring Workflow

For your research, the following workflow derived from trial methodologies outlines a systematic approach to monitoring and managing this event.

Start Baseline Assessment C1 Cycle 1-2: Weekly CBC with platelet count Start->C1 Decision Platelet Count <100 x 10^9/L? C1->Decision A1 Rule out Pseudothrombocytopenia Decision->A1 Yes Monitor Continue regular monitoring Decision->Monitor No A2 Assess for other causes (DIC, ITP, etc.) A1->A2 A3 Follow Protocol: Hold dose if needed Consider dose reduction upon recovery A2->A3

Key Insights for Drug Development

  • Tolerability is a Key Challenge: The higher rate of grade ≥3 adverse events and treatment discontinuations in the this compound combination arm was a notable finding in the MDS trial, suggesting that alternative dosing and schedules may be required to improve tolerability without sacrificing efficacy [3].
  • Differentiate from Underlying Disease: In patients with MDS or AML, distinguishing drug-induced thrombocytopenia from disease-related cytopenias requires careful monitoring and correlation with bone marrow findings and overall disease response [4] [3].

References

Pracinostat dose reduction toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Dosing & Toxicity Management

The table below summarizes the key dosing and toxicity management information for this compound based on available clinical data.

Aspect Single-Agent Therapy Combination with Azacitidine
Recommended Phase II Dose (RP2D) 60 mg, orally, thrice weekly for 3 weeks, followed by 1 week of rest (28-day cycle) [1]. 60 mg, orally, thrice weekly. Azacitidine is given at 75 mg/m² for 7 days in a 28-day cycle [1].
Maximum Tolerated Dose (MTD) 120 mg on the same schedule [1]. Not definitively established in the provided studies, but the 60 mg dose was used safely.
Common Adverse Events (AEs) Myelosuppression (thrombocytopenia, neutropenia), febrile neutropenia, infections [1] [2]. Thrombocytopenia, febrile neutropenia, infections [2].
Dose Modification for Toxicity In the event of a Dose-Limiting Toxicity (DLT), the drug was held until resolution and could then be resumed at a reduced dose [1]. The studies reviewed did not report specific dose modification rules for the combination.

This compound Mechanism of Action

As a pan-HDAC inhibitor, this compound's mechanism involves altering gene expression and inducing cell death. The following diagram illustrates its core mechanism and one identified downstream effect on mitochondrial fission.

G This compound This compound HDACs Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) This compound->HDACs Inhibits HistoneAcetylation Increased Histone Acetylation HDACs->HistoneAcetylation Leads to ChromatinRelaxation Chromatin Relaxation HistoneAcetylation->ChromatinRelaxation GeneExpression Altered Gene Expression ChromatinRelaxation->GeneExpression CDK5 Increased CDK5 Expression & Acetylation GeneExpression->CDK5 Drp1FIS1 Enhanced Drp1-FIS1 Binding CDK5->Drp1FIS1 Mitofission Lethal Peripheral Mitochondrial Fission Drp1FIS1->Mitofission

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence supporting the 60 mg dose of this compound? The 60 mg dose was established as the RP2D in a Phase I dose-escalation study (NCT00741234) for advanced hematological malignancies. This study determined the Maximum Tolerated Dose (MTD) to be 120 mg and defined the RP2D as the dose level immediately below the MTD [1].

Q2: How is bone marrow toxicity (myelosuppression) managed with this compound? Myelosuppression is a common class effect of HDAC inhibitors [3]. Management strategies from clinical protocols include:

  • Close Monitoring: Regular complete blood counts (CBC) are essential.
  • Dose Delays: If a toxicity-related dose delay exceeds two weeks or causes the omission of four or more doses within a cycle, it is considered a Dose-Limiting Toxicity (DLT) [1].
  • Dose Reduction: After a DLT resolves, therapy can be re-initiated at a reduced dose level [1].

Q3: Does this compound have a better safety profile than other HDAC inhibitors like Vorinostat? While direct comparative trials are limited, pharmacovigilance studies suggest that ADR profiles can vary. For instance, Vorinostat has been associated with a higher rate of cardiac and musculoskeletal ADRs, which may be linked to its off-target inhibition of specific proteins like the hERG ion channel and HDAC4 [3]. This compound's specific profile is shaped by its unique pharmacological and physicochemical properties [3].

Experimental Protocols for Toxicity Profiling

For researchers characterizing this compound's toxicity in models, here are key methodologies.

1. In Vitro Cytotoxicity and Apoptosis Assay

  • Purpose: To determine the inhibitory concentration 50 (IC50) of this compound and assess its pro-apoptotic effects [4] [5].
  • Procedure:
    • Seed cancer cell lines (e.g., A375 melanoma, gastric cancer lines) in 96-well plates.
    • Treat cells with a concentration gradient of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.
    • Use a Cell Counting Kit-8 (CCK-8) to measure cell viability at each time point.
    • Calculate IC50 values using non-linear regression.
    • For apoptosis, treat cells for 48 hours, then stain with Annexin V-FITC and propidium iodide (PI). Analyze the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) using flow cytometry [4].

2. HDAC Inhibition and Target Engagement Assay

  • Purpose: To confirm the on-target activity of this compound and its biochemical potency [6].
  • Procedure:
    • Molecular Docking: Use crystal structures of HDAC isozymes (e.g., HDAC1, PDB: 4BKX) for flexible molecular docking with this compound to predict binding interactions and affinity scores [6].
    • Cellular Target Engagement: Treat cells with this compound and isolate peripheral blood mononuclear cells (PBMCs) or whole cell lysates at various time points (e.g., 3 and 24 hours post-treatment).
    • Use Western Blot with an antibody against acetylated histone H3 (AcH3) to detect increased histone acetylation, a direct marker of HDAC inhibition [1].

References

optimizing Pracinostat combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is Pracinostat and what is its mechanism of action? this compound (SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor. It potently inhibits class I, II, and IV HDAC enzymes, leading to increased acetylation of histones and other proteins. This results in chromatin remodeling, reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in tumor cells [1] [2].

  • Which this compound-based combination has shown the most promise in clinical trials? The most extensively studied combination is this compound with the hypomethylating agent Azacitidine (AZA). This strategy is based on strong pre-clinical synergy between HDAC inhibitors and hypomethylating agents. Early-phase trials in acute myeloid leukemia (AML) showed very high response rates, but a subsequent Phase III study did not confirm a survival benefit [3] [4].

  • Are there any biomarkers to predict response to this compound therapy? Current evidence is limited. One study suggested that high expression of specific HDACs like HDAC2 and HDAC6 might be associated with resistance to other drugs like venetoclax, potentially identifying a patient subgroup that could benefit from an HDAC inhibitor combination. However, this is not yet a validated biomarker for this compound [5].

  • What are the most common dose-limiting toxicities? Fatigue is a frequently reported side effect. Myelosuppression, including thrombocytopenia and neutropenia, is also common and often dose-limiting. Other notable toxicities include febrile neutropenia and QTc interval prolongation, which require careful monitoring [3] [6] [4].

Clinical Efficacy Data at a Glance

The table below summarizes the key clinical outcomes from major trials of this compound combinations.

Combination Therapy Clinical Setting Phase Key Efficacy Findings Reference
This compound + Azacitidine Newly diagnosed AML patients unfit for intensive chemotherapy III No significant improvement in median Overall Survival (OS) vs. AZA alone (Median OS: 9.95 months for both groups) [3]
This compound + Azacitidine Untreated AML (≥65 years) II CR/CRi/MLFS* rate: 54% (CR: 42%); 1-year overall survival estimate: 60% [4]
This compound (Monotherapy) Intermediate/High-risk Myelofibrosis II Modest activity; Clinical Improvement (anemia response): 9% [6]

*CR: Complete Response; CRi: Complete Response with incomplete blood count recovery; MLFS: Morphologic Leukemia-Free State.

Pre-Clinical & Emerging Combination Strategies

Beyond Azacitidine, research points to other rational combinations:

  • Synergy with BCL-2 Inhibitors: A 2025 study demonstrates that HDAC inhibitors can significantly enhance the efficacy of venetoclax (a BCL-2 inhibitor) in AML models, including those intrinsically resistant to venetoclax. The combination induced higher levels of apoptosis and reduced cell viability, suggesting a promising strategy to overcome drug resistance [5].
  • Mechanistic Rationale: The synergistic effect is believed to stem from the HDAC inhibitor's ability to alter the expression of pro- and anti-apoptotic proteins (e.g., modulating MCL-1), thereby priming cancer cells for apoptosis triggered by BCL-2 inhibition [5].

Experimental Protocols & Workflows

For researchers designing in vitro experiments to study this compound combinations, the following workflow and details can serve as a guide.

G Start Study Design & Cell Line Selection Prep Cell Seeding and Stabilization Start->Prep Treat Drug Treatment (this compound ± Combination Agent) Prep->Treat Analyze Endpoint Analysis Treat->Analyze Sub_A Viability Assays (e.g., MTS, CTG) Analyze->Sub_A Sub_B Apoptosis Assays (Annexin V/PI Flow Cytometry) Analyze->Sub_B Sub_C Cell Cycle Analysis (PI Staining) Analyze->Sub_C Sub_D Protein Analysis (Western Blot for Ac-H3, Ac-α-tubulin) Analyze->Sub_D

Key Experimental Parameters from Literature:
  • This compound Formulation: Typically dissolved in DMSO to create a 10 mM stock solution [1].
  • Working Concentrations: In vitro antiproliferative activity has been observed across a range from low nanomolar to micromolar concentrations (e.g., IC₅₀ values from 50 nM to 170 nM in hematologic cell lines) [1]. A dose-response curve (e.g., 1.5 nM to 100 μM) is recommended.
  • Treatment Duration: Standard proliferation assays often use a 96-hour continuous exposure to the drug before endpoint measurement [1].
  • Key Pharmacodynamic Markers: To confirm HDAC inhibition, analyze lysates for:
    • Acetylated Histone H3 (Lys9) - indicates class I HDAC inhibition.
    • Acetylated α-tubulin (Lys40) - indicates HDAC6 inhibition. Changes can be detected as early as 3 hours post-treatment [5] [1].

Troubleshooting Common Experimental Challenges

  • Lack of Efficacy In Vitro:
    • Verify Target Engagement: Ensure HDAC inhibition is occurring by running a parallel Western blot for acetylated histone H3 and acetylated α-tubulin. If changes are not detected, consider increasing the dose or verifying compound stability in your media.
    • Check Combination Ratios: For combination studies (e.g., with venetoclax), perform a matrix of concentrations to establish a synergistic effect rather than simply an additive one [5].
  • Managing Toxicity in Models:
    • Dose-Limiting Hematological Toxicity: This is a major clinical challenge. In in vivo models, closely monitor blood counts. The clinical strategy has been to employ intermittent dosing (e.g., 3 alternate days per week for 3 weeks, followed by a 1-week rest) to manage toxicity while maintaining efficacy [6] [4].
  • High Inter-Experiment Variability:
    • Standardize Cell State: Use cells in the log growth phase and allow adherent cells to rest for 24 hours post-seeding before treatment to ensure consistency [1].

References

Pracinostat pharmacokinetic challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Pharmacokinetic Profile at a Glance

The table below summarizes the available quantitative PK data for this compound.

Parameter Value / Status Notes
Modality Small Molecule [1]
Route of Administration Oral [1]
Bioavailability 34% (in mice) [1] Human data not available in search results.
Protein Binding Not Available [1] Data is missing from public sources.
Metabolism Not Available [1] Data is missing from public sources.
Route of Elimination Not Available [1] Data is missing from public sources.
Half-Life Not Available [1] Data is missing from public sources.
Volume of Distribution Not Available [1] Data is missing from public sources.
Clearance Not Available [1] Data is missing from public sources.
Development Status Discontinued (as of Sep 2025) [2] Development halted for AML, MDS, and other cancers.

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and potential challenges based on this compound's drug class.

  • Q: What is the primary pharmacokinetic challenge with this compound and similar HDAC inhibitors?

    • A: A major class-wide challenge for hydroxamic acid-based HDAC inhibitors like this compound is often poor oral bioavailability, which can limit their efficacy [3]. Furthermore, the absence of key PK parameters (see table above) in the public domain itself represents a significant challenge for researchers.
  • Q: What are the common adverse drug reactions (ADRs) associated with HDAC inhibitors?

    • A: While this compound-specific post-marketing data is scarce, HDAC inhibitors as a class are associated with predictable ADRs. Real-world pharmacovigilance data highlights that myelosuppression (e.g., thrombocytopenia), gastrointestinal toxicity (e.g., diarrhea), and cardiotoxicity are common class effects [4]. These are linked to the inhibition of specific HDAC isoforms (e.g., HDAC1/2 and HDAC3) [4].
  • Q: Has this compound shown promise in any specific combinations?

    • A: Yes. The most promising clinical results for this compound were observed when it was combined with the hypomethylating agent Azacitidine for the treatment of Acute Myeloid Leukemia (AML). In a phase II study, this combination achieved a high complete response rate [5]. This suggests that combination therapy can be a viable strategy to overcome limitations of single-agent therapy.

Experimental Workflow & Mechanism of Action

For research purposes, the following diagrams illustrate the general experimental approach for evaluating an HDAC inhibitor and its core molecular mechanism.

G Start In Vitro ADME Profiling A Solubility & LogD Assays Start->A B Permeability Assays (e.g., Caco-2) Start->B C Metabolic Stability (Liver Microsomes) Start->C D Plasma Protein Binding Start->D E CYP Enzyme Inhibition Screening Start->E PK In Vivo PK Study (Rodent Model) A->PK B->PK C->PK D->PK E->PK PD Efficacy/PD Study (In Vivo Model) PK->PD Establish PK/PD Relationship label1 Preclinical ADME and PK Workflow for an HDAC Inhibitor

G This compound Mechanism of Action as an HDAC Inhibitor This compound This compound HDAC_Enzyme HDAC Enzyme (Class I, II, IV) This compound->HDAC_Enzyme Inhibits HistoneTails Histone Tails HDAC_Enzyme->HistoneTails Deacetylates OpenChromatin Open Chromatin Structure HistoneTails->OpenChromatin Hyperacetylation Leads to GeneTranscription Gene Transcription Activation OpenChromatin->GeneTranscription Enables BiologicalEffects Cell Cycle Arrest & Apoptosis GeneTranscription->BiologicalEffects Results in

Key Considerations for Researchers

  • Focus on Combination Therapy: Given the discontinued status of this compound as a single agent [2], your research may be more impactful if it explores novel combinations, similar to the successful this compound + Azacitidine regimen [5].
  • Leverage Class Properties: In the absence of specific data, you can design experiments based on common properties of hydroxamate-based HDAC inhibitors, such as investigating zinc-binding group interactions and pan-HDAC inhibition profiles [4] [3].
  • Consult Authoritative Databases: For the most current but likely still limited data, you can check specialized drug development resources like AdisInsight (Springer) and DrugBank Online [1] [2].

References

Mechanisms of Pracinostat Resistance and Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to histone deacetylase inhibitors (HDACis) like Pracinostat can arise through several molecular and cellular mechanisms. The table below summarizes the key challenges and the corresponding strategies being explored to overcome them [1].

Mechanism of Resistance Description Potential Combination Strategy Objective of Strategy
Epigenetic Compensation Upregulation of alternative epigenetic modifiers (e.g., DNA methyltransferases) re-silences tumor suppressor genes after HDACi treatment [1]. Combine with DNA Methyltransferase Inhibitors (DNMTis) like azacitidine or decitabine [1]. To prevent compensatory re-silencing of genes and sustain epigenetic pressure on cancer cells.
Drug Efflux Pumps Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1) reduces intracellular drug concentration [1]. Investigate combinations with efflux pump inhibitors or use nanoparticle formulations [1]. To increase intracellular concentration of this compound.
Activation of Survival Pathways HDACi-induced stress triggers pro-survival signals via PI3K/AKT/mTOR and MAPK pathways [1]. Combine with inhibitors of pathways like MEK or AKT [1]. To block survival signals and sensitize cells to HDACi-induced death.
Altered Apoptotic Balance Upregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and downregulation of pro-apoptotic ones (BAX, BAK) [1]. Combine with BH3-mimetics like venetoclax (BCL-2 inhibitor) [1]. To re-establish the cellular potential for apoptosis.
Cancer Stem Cell (CSC) Plasticity CSCs can survive therapy through quiescence, epigenetic plasticity, and dynamic gene expression changes [1]. Target CSC maintenance pathways (e.g., Notch or Wnt) in combination with HDACis [1]. To target the resistant cell population responsible for relapse.

Troubleshooting Guide: Frequent Issues & Solutions

Here are some common experimental challenges and practical steps to address them.

Issue Possible Reason Suggested Experiments & Solutions

| Lack of Efficacy in Vivo Models | Inadequate intratumoral drug exposure due to efflux pumps. | - Measure intracellular this compound levels with/without an efflux pump inhibitor (e.g., Elacridar).

  • Use a nanoparticle-based formulation to improve drug delivery [1]. | | Initial Response Followed by Relapse | Activation of compensatory survival pathways or selection for CSC populations. | - Perform RNA sequencing on relapsed cells to identify upregulated pathways (e.g., PI3K/AKT).
  • Treat with a combination of this compound and a targeted pathway inhibitor (e.g., an AKT inhibitor) [1]. | | High Apoptosis in Vitro, No Tumor Shrinkage | The tumor microenvironment (TME) offers protection, or in vivo conditions alter drug efficacy. | - Co-culture cancer cells with stromal cells to mimic the TME.
  • Test this compound in combination with TME-modulating agents. | | Resistance in Specific Cell Subpopulations | Enrichment of cancer stem cells (CSCs) that are inherently resistant. | - Isolate the CD44+/CD24- (or other relevant marker) subpopulation via FACS.
  • Test the combination of this compound with a CSC-targeting agent (e.g., a Notch pathway inhibitor) [1]. |

Experimental Workflow for Diagnosing Resistance

When faced with a potential case of this compound resistance, a systematic approach can help identify the underlying mechanism. The following diagram outlines a logical diagnostic workflow you can adapt for your experiments.

G Start Observed Resistance to this compound Step1 Measure intracellular drug concentration Start->Step1 Step2 Quantify expression of apoptosis markers (e.g., BCL-2, BAX) Start->Step2 Step3 Analyse phosphorylation of survival pathways (p-AKT, p-ERK) Start->Step3 Step4 Assess epigenetic state (e.g., H3K9ac, H3K27me3) Start->Step4 Step5 Enrich for and profile Cancer Stem Cell (CSC) population Start->Step5 Mech1 Mechanism: Drug Efflux Step1->Mech1 Mech2 Mechanism: Impaired Apoptosis Step2->Mech2 Mech3 Mechanism: Pro-Survival Signaling Step3->Mech3 Mech4 Mechanism: Epigenetic Compensation Step4->Mech4 Mech5 Mechanism: CSC-Mediated Resistance Step5->Mech5 Sol1 Solution: Combine with efflux pump inhibitor Mech1->Sol1 Sol2 Solution: Combine with BH3-mimetic (e.g., Venetoclax) Mech2->Sol2 Sol3 Solution: Combine with pathway inhibitor (e.g., AKTi) Mech3->Sol3 Sol4 Solution: Combine with DNMT inhibitor Mech4->Sol4 Sol5 Solution: Combine with CSC-targeting agent Mech5->Sol5

Detailed Experimental Protocol: AZA + this compound Combination

This protocol is based on clinical trials for AML/MDS and can be adapted for in vitro studies to investigate the synergy between a DNMT inhibitor and this compound [2] [1].

Objective: To test the hypothesis that azacitidine (AZA) can prevent compensatory DNA methylation and overcome resistance to this compound.

Materials:

  • Cell line of interest (e.g., MDS/AML cell line like SKM-1)
  • Azacitidine (AZA)
  • This compound
  • Cell culture media and reagents
  • Equipment for flow cytometry (for apoptosis assay) and Western blotting

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 2-3 x 10^5 cells per well and allow them to adhere overnight.
  • Drug Treatment:
    • Pre-treatment Group: Treat cells with a low dose of AZA (e.g., 0.5 µM - 2 µM) for 48 hours.
    • Co-treatment Group: Treat cells with a combination of AZA and this compound simultaneously for 48 hours.
    • Control Groups: Include wells with DMSO (vehicle control), this compound alone, and AZA alone.
  • This compound Exposure: After the 48-hour pre-treatment, wash the pre-treatment group wells with PBS. Then, treat all relevant wells (pre-treatment, co-treatment, and this compound alone) with this compound at your desired concentration (e.g., 1 µM) for an additional 24-48 hours.
  • Analysis:
    • Cell Viability/Apoptosis: Harvest cells and analyze apoptosis using Annexin V/PI staining followed by flow cytometry.
    • Protein Analysis: Harvest protein lysates and perform Western blotting to assess markers of apoptosis (e.g., cleaved PARP, Caspase-3) and histone acetylation (e.g., Ac-H3).
    • DNA Methylation Analysis (Optional): Perform bisulfite sequencing or a similar method to analyze global or gene-specific DNA methylation changes.

Key Considerations for Your Research

  • Clinical Context: The combination of this compound with Azacitidine has shown promise in clinical trials for acute myeloid leukemia (AML), but a phase III trial also revealed that 61.6% of patients receiving this combination demonstrated clinical resistance, highlighting the pervasive nature of this challenge [1].
  • Off-Target Effects: Be aware that this compound, like other HDACis, can have off-target effects. For instance, its inhibition of HDAC3 may be linked to gastrointestinal adverse events [3].
  • Model Selection: The choice of in vitro or in vivo model is critical. Confirm that your model system accurately reflects the HDAC expression profile and genetic background of the cancer type you are studying.

References

Pracinostat hematological toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Hematological Toxicity Profile

Clinical trial data reveals that hematological toxicity is a major challenge with this compound, particularly when combined with Azacitidine. The following table summarizes key quantitative findings from a phase II study in higher-risk MDS patients.

Toxicity Metric This compound + Azacitidine (n=51) Placebo + Azacitidine (n=51) References
Grade ≥3 Adverse Events 98% of patients 74% of patients [1]
Treatment Discontinuation 20% of patients 10% of patients [1]
Common Dose-Limiting Toxicities Fatigue, myelosuppression, cytopenias Not specified [1]
Suggested Contributing Mechanism Dual inhibition of HDAC1 and HDAC2 Not applicable [2] [3]

Mitigation Strategies & Clinical Protocols

To manage these toxicities in a research or clinical trial setting, the following protocols are recommended:

  • Dosing Schedule: The most common regimen in recent trials is This compound 60 mg administered orally every other day, three times per week (e.g., Mon-Wed-Fri), for the first three weeks of a 28-day cycle, combined with a standard 7-day regimen of Azacitidine [4] [1]. This "3 weeks on/1 week off" schedule provides a treatment break to allow for hematological recovery.

  • Dose Modification and Supportive Care: Clinical protocols must include clear guidelines for:

    • Cycle Delays: If hematological toxicities persist, treatment cycles should be delayed until recovery [1].
    • Dose Reductions: Consider reducing the this compound dose for subsequent cycles following severe or recurrent cytopenias [1].
    • Supportive Measures: Implement proactive blood product transfusions (for anemia, thrombocytopenia) and granulocyte colony-stimulating factor (G-CSF) for severe neutropenia [1].
  • Toxicity Monitoring Protocol: Rigorous and frequent monitoring is essential.

    • Frequency: Obtain a complete blood count (CBC) with differential before each cycle and at least once weekly during the first two cycles, or as clinically indicated.
    • Bone Marrow Assessment: Perform a bone marrow aspirate and biopsy to assess cellularity and blast count if cytopenias are prolonged or there is a concern for disease progression [1].

Mechanism of Hematological Toxicity

Understanding the molecular mechanism helps in anticipating and managing this toxicity. This compound, as a pan-histone deacetylase inhibitor (HDACi), primarily targets HDAC1 and HDAC2. Inhibition of these class I HDACs in the bone marrow disrupts normal hematopoiesis, leading to myelosuppression. The diagram below illustrates this pathway.

G A This compound Administration B Inhibition of HDAC1 & HDAC2 A->B C Disruption of Normal Epigenetic Regulation B->C D Impaired Cell Cycle & Differentiation C->D E Bone Marrow Suppression D->E F1 Thrombocytopenia E->F1 F2 Neutropenia E->F2 F3 Anemia E->F3

Frequently Asked Questions (FAQs)

Q1: Are the hematological toxicities of this compound reversible? Yes, the hematological toxicities are generally reversible with treatment interruption. The "3 weeks on/1 week off" dosing schedule is specifically designed to allow for bone marrow recovery between cycles [4] [1]. However, the high rate of treatment discontinuation in clinical trials underscores the need for vigilant monitoring and proactive management [1].

Q2: How does this compound's toxicity profile compare to other HDAC inhibitors? Thrombocytopenia is a class-effect of many HDAC inhibitors that target HDAC1 and HDAC2, including Vorinostat, Panobinostat, and Romidepsin [2] [3]. The high incidence of severe adverse events with the this compound-Azacitidine combination suggests that its specific pharmacokinetic properties or dosing regimen may contribute to its challenging toxicity profile [1].

Q3: What is the most critical period for monitoring toxicity? The first two treatment cycles are the most critical. This is when dose-limiting toxicities most frequently emerge, necessitating close monitoring with weekly CBCs and prompt intervention through dose modification or supportive care to prevent treatment discontinuation [1].

References

Pracinostat treatment-emergent adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Adverse Events & Management

The quantitative data from clinical trials is summarized in the following table for easy reference.

Adverse Event Grade ≥3 Incidence (from Phase 2 AML Trial [1] [2] [3]) Common Management Strategies
Thrombocytopenia 46% of patients Blood count monitoring, platelet transfusions.
Febrile Neutropenia 30% - 44% of patients Close monitoring for fever/infection, antibiotics, G-CSF, dose interruption/reduction.
Neutropenia 10% of patients Blood count monitoring, G-CSF, dose interruption/reduction.
Anemia 8% of patients (Grade ≥3) Blood count monitoring, red blood cell transfusions.
Fatigue 8% of patients (Grade ≥3) Dose interruption/reduction, symptomatic management.

Frequently Asked Questions for Researchers

Here are some targeted answers to specific issues you might encounter.

Q1: What are the most frequent serious adverse events observed with Pracinostat in combination therapy? The phase 2 trial that served as the basis for this compound's Breakthrough Therapy designation showed that myelosuppression is the most significant dose-limiting toxicity when combined with azacitidine [3]. The most common Grade 3 or higher TEAEs were thrombocytopenia (46%), febrile neutropenia (44%), and infections (52%) [1] [2]. It is crucial to note that the subsequent Phase 3 trial was discontinued due to a lack of efficacy, not new safety concerns [1] [2].

Q2: What is the proposed mechanism behind this compound's hematological toxicity? As a pan-histone deacetylase inhibitor (HDACi), this compound's toxicity profile can be linked to its pharmacological properties. One study suggests that thrombocytopenia associated with vorinostat, panobinostat, and romidepsin may stem from the dual inhibition of HDAC1 and HDAC2, coupled with a higher volume of distribution (Vd) [4]. This implies that the on-target inhibition of specific HDAC isoforms in bone marrow cells is a key driver of hematological adverse events.

Q3: Are there any preclinical insights into how cancer cells resist this compound, which could inform combination studies? Yes, a 2021 preclinical study on diffuse large B-cell lymphoma (DLBCL) revealed that a metabolic subtype reliant on oxidative phosphorylation (OxPhos-DLBCL) showed poorer sensitivity to this compound and other HDACis like vorinostat [5]. Transcriptomic analysis indicated that these resistant cells enriched antioxidant pathway genes upon treatment. Importantly, pharmacological inhibition of antioxidant production (e.g., using L-buthionine-(S,R)-sulfoximine/BSO) rescued sensitivity to this compound in these cells [5]. This suggests that targeting antioxidant pathways could be a viable strategy to overcome resistance in specific cancer contexts.

Q4: Does this compound induce cell death through mechanisms beyond histone acetylation? Emerging research indicates that this compound can trigger mitochondrial-mediated cell death. A 2023 study on colorectal cancer identified this compound as a novel inducer of mitofission-associated cell death (MFAD) [6]. The proposed mechanism involves this compound increasing CDK5 expression and acetylation, which accelerates the formation of a CDK5/Drp1 complex. This, in turn, switches mitochondrial fission from midzone (proliferative) to peripheral fission, leading to mitochondrial dysfunction and selective cell death in tumor cells with high CDK5 levels [6]. The pathway below illustrates this mechanism.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition CDK5_Up ↑ CDK5 Expression & Acetylation (K33) HDAC_Inhibition->CDK5_Up CDK5_Drp1_Complex CDK5/Drp1 Complex Formation CDK5_Up->CDK5_Drp1_Complex Drp1_Activation Drp1 Activation (Phosphorylation) CDK5_Drp1_Complex->Drp1_Activation FIS1_Binding Enhanced Drp1 Binding to FIS1 Drp1_Activation->FIS1_Binding Peripheral_Fission Mitochondrial Peripheral Fission FIS1_Binding->Peripheral_Fission MFAD Mitofission-Associated Cell Death (MFAD) Peripheral_Fission->MFAD

Recommendations for Experimental Design

When designing experiments or planning clinical trials involving this compound, consider these factors based on the available evidence:

  • Proactive Monitoring: Implement rigorous and frequent blood count monitoring, especially at the beginning of treatment cycles, to proactively manage hematological toxicities like thrombocytopenia and neutropenia [1] [2].
  • Dose Optimization: The efficacy and toxicity of this compound are dose-dependent. Preclinical studies in lymphoma models used a range of concentrations (e.g., 7.8 nM to 500 nM in combination screens) [5]. In the phase 2 AML trial, a dose of 60 mg on alternating days was used [3]. Careful dose-finding is critical for balancing antitumor activity and toxicity.
  • Biomarker Exploration: Investigate potential biomarkers for sensitivity and resistance. The level of CDK5 in tumor cells may predict response [6], while metabolic subtypes (e.g., OxPhos-dependent cancers) might indicate a need for combinatorial approaches to overcome innate resistance [5].

References

Pracinostat-Azacitidine Combination: Clinical Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative safety data from key clinical trials are summarized in the table below. This data provides a benchmark for the expected toxicity profile in a clinical research setting.

Adverse Event (AE) Phase II Trial (n=50) [1] Phase III (PRIMULA) Trial [2] Notes & Clinical Context
Febrile Neutropenia 30% (Grade ≥3) Most common serious AE A major dose-limiting toxicity; requires proactive management.
Thrombocytopenia 22% (Grade ≥3) Most common serious AE Led to the highest incidence of dose reductions/interruptions.
Fatigue 8% (Grade ≥3) Not specified
Other Common AEs Neutropenia (10%), Anemia (8%), Cellulitis (10%), Sepsis (6%) N/A The Phase III trial confirmed the toxicity profile observed in Phase II.

Understanding the Toxicity: Mechanistic Insights

The adverse drug reaction (ADR) profile of Pracinostat is linked to its pharmacologic properties. A 2025 pharmacovigilance study analyzing real-world data provides crucial insights [3]:

  • Pan-HDAC Inhibition: As a potent oral inhibitor of Class I, II, and IV HDAC isoforms, this compound's broad activity is associated with a higher risk of myelosuppression (thrombocytopenia, neutropenia) and gastrointestinal toxicity.
  • Specific Isoform Liability: The thrombocytopenia observed with this compound and other HDAC inhibitors like vorinostat and romidepsin may stem from the dual inhibition of HDAC1 and HDAC2 [3].

Tolerability Improvement Strategies for Research

While clinical development in frontline AML was halted, the following strategies were explored or could be considered in a research context to mitigate toxicity.

Dose Modification & Scheduling

The most direct strategy is to adjust the administration regimen.

  • Protocol: In the Phase III PRIMULA trial, the dosing schedule was This compound (60 mg) orally three times per week for 3 weeks, followed by 1 week off, combined with Azacitidine (75 mg/m² for 7 days) in 28-day cycles [2].
  • Troubleshooting: The high rate of dose modifications in the Phase III trial indicates that this schedule was still challenging. Actionable steps include:
    • Dose Reduction: Implementing a lower starting dose (e.g., 40-50 mg) for frail patients or those with comorbidities.
    • Alternative Scheduling: Exploring a "one-week-on, one-week-off" schedule or twice-weekly dosing to reduce continuous drug exposure and allow for bone marrow recovery.
Proactive Supportive Care

Aggressive prophylactic and supportive measures are essential for patient safety in trials.

  • Protocol for Myelosuppression:
    • Growth Factor Support: Prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) is recommended to prevent severe neutropenia and febrile neutropenia.
    • Transfusion Protocol: Establish clear guidelines for platelet and red blood cell transfusions to manage cytopenias.
    • Antimicrobial Prophylaxis: Implement prophylactic antibiotics and antifungals to prevent infections during periods of neutropenia.
  • Troubleshooting GI Toxicity:
    • Pre-medication: Standard use of 5-HT3 receptor antagonists (e.g., ondansetron) and other antiemetics before each dose of this compound.
    • Symptom Management: Provide prescriptions for anti-diarrheal agents (e.g., loperamide) and ensure adequate hydration.

Experimental Workflow for Assessing Tolerability Improvements

For researchers investigating novel combinations or schedules, the following experimental workflow provides a structured approach to evaluate tolerability.

G Start Start: Define New Intervention (New Combination, Dose, or Schedule) Preclinical In Vitro & In Vivo Safety - Cytotoxicity assays - Animal toxicity studies Start->Preclinical Design Clinical Trial Design - Define patient population - Set DLT criteria - Plan supportive care Preclinical->Design Phase1 Phase I Dose-Escalation - Identify MTD/RP2D - Characterize safety profile Design->Phase1 Phase2 Phase II Expansion - Further evaluate safety & efficacy - Refine dosing guidelines Phase1->Phase2 Analysis Integrated Safety Analysis - Compare to historical data - Risk-benefit assessment Phase2->Analysis Decision Decision Point: Proceed or Terminate Program Analysis->Decision

Frequently Asked Questions (FAQs)

Q1: Why did the Phase III trial of this compound + Azacitidine fail? The Phase III PRIMULA study was stopped for futility after a planned interim analysis. The combination of this compound and Azacitidine did not improve overall survival compared to Azacitidine alone in newly diagnosed AML patients unfit for intensive chemotherapy. This lack of efficacy, combined with the increased toxicity and high rate of dose reductions, rendered the risk-benefit profile unfavorable [2].

Q2: Are there any biomarkers to predict this compound toxicity? Current research has not identified a validated biomarker for predicting specific this compound toxicity. Management is based on clinical parameters like complete blood counts, liver function tests, and electrolyte monitoring before each cycle. Research into genetic polymorphisms in drug metabolism or HDAC isoform expression could be a future area of investigation.

Q3: How does this compound's toxicity compare to other HDAC inhibitors? All HDAC inhibitors share class-effect toxicities like myelosuppression and GI disturbances. However, the specific profile varies. A 2025 study suggested that inhibition of specific HDAC isoforms (e.g., HDAC1/2 for thrombocytopenia; HDAC3 for GI toxicity) and off-target effects (e.g., hERG channel inhibition for cardiotoxicity by Vorinostat) contribute to the unique ADR profile of each drug [3]. This compound's broad-spectrum potency likely contributes to its significant myelosuppressive profile.

References

Pracinostat versus vorinostat efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Pracinostat vs. Vorinostat

The table below synthesizes key data from recent research to compare the two drugs across several dimensions.

Feature This compound (SB939) Vorinostat (SAHA)
Primary Indications (Approved & Investigational) Acute Myeloid Leukemia (AML), Triple-Negative Breast Cancer (preclinical) [1] [2] Cutaneous T-cell Lymphoma (CTCL), Squamous Cell Carcinomas (combination therapy) [3] [4]
Key Efficacy Findings Enhances macrophage phagocytosis in GBM; synergizes with CD47 blockade; inhibits metastasis in breast cancer via STAT3/FN1 pathway [1] [2] Synergizes with immune checkpoint inhibitors (e.g., pembrolizumab) in SCC; overall response rate of 26% in a recent phase 2 trial [4]
Common Adverse Drug Reactions (ADRs) Data is limited but aligns with HDAC inhibitor class effects (e.g., hematological toxicity) [5] Fatigue, diarrhea, nausea, thrombocytopenia; higher reported rates of cardiac and musculoskeletal ADRs [6] [5]
Key Pharmacological & Safety Differentiators Higher predicted blood-brain barrier permeability (LogP: 2.57) [1] Potent inhibition of hERG ion channel and HDAC4, linked to its specific ADR profile [5]
Research Focus (Based on Recent Data) Reprogramming tumor-associated macrophages; overcoming immunosuppressive tumor microenvironments [1] Combining with other immunotherapies; epigenetic priming to enhance response rates [4]

Detailed Experimental Data and Protocols

To further aid your evaluation, here is a deeper dive into the key experiments and data behind the profiles above.

This compound in Glioblastoma and Breast Cancer Models

Recent preclinical studies highlight this compound's potential in hard-to-treat cancers through unique mechanisms.

  • Experimental Protocol (Glioblastoma Phagocytosis) [1]:
    • Screen: A high-throughput chemical screen was performed on primary tumor-associated macrophages and microglia (TAMs) freshly isolated from human glioblastoma (GBM) patient samples.
    • Treatment: Isolated TAMs were treated with a library of 1,377 FDA-approved compounds, including this compound.
    • Assay: Phagocytic activity was quantified by co-culturing treated TAMs with GFP-labeled patient-derived GBM cells and measuring tumor cell uptake.
    • Key Data: this compound was identified as a top hit, demonstrating a dose-dependent increase in phagocytosis across TAMs from multiple GBM patients. Furthermore, it showed a marked synergistic effect when combined with a CD47-blocking antibody, significantly enhancing tumor cell clearance compared to either agent alone.
  • Experimental Protocol (Breast Cancer Metastasis) [2]:
    • Cell Model: The triple-negative breast cancer (TNBC) cell line MDA-MB-231 was used.
    • Treatment: Cells were treated with this compound (low dose: 40 µM; high dose: 60 µM) for 24 hours.
    • Analysis: RNA sequencing and bioinformatics tools (Gene Set Enrichment Analysis) were used to identify affected pathways.
    • Key Data: this compound inhibited the STAT3 signaling pathway and decreased the expression of Fibronectin 1 (FN1), a key protein involved in metastasis. This suggests its mechanism for inhibiting TNBC metastasis is through the STAT3/FN1 axis.
Vorinostat in Squamous Cell Carcinomas and Safety Profile

Vorinostat's recent clinical data reinforces its role in combination therapies and clarifies its safety signature.

  • Clinical Trial Protocol (Squamous Cell Carcinoma) [4] [7]:
    • Trial Design: Open-label, non-randomized, multicenter, basket phase 2 trial (PEVOsq trial).
    • Patients: 111 ICI-naive patients with recurrent and/or metastatic SCC of various origins (anal, head and neck, cervical, etc.).
    • Treatment: Patients received a combination of Vorinostat and the immune checkpoint inhibitor Pembrolizumab.
    • Key Data: The overall objective response rate (ORR) was 26%, with the highest responses in cervical (39%) and anal (31%) cancer cohorts. This demonstrates that Vorinostat can effectively synergize with immunotherapy in a clinical setting.
  • Safety and Pharmacological Analysis [5]:
    • Method: A global pharmacovigilance study analyzed adverse drug reaction (ADR) reports from the WHO database.
    • Key Data: Vorinostat had the highest number of reported ADRs among HDAC inhibitors, which is attributed to its longer and more widespread clinical use. Mechanistically, its potent inhibition of the hERG ion channel is a likely contributor to cardiac ADRs, and its unique inhibition of HDAC4 is linked to a higher incidence of musculoskeletal ADRs.

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the core mechanisms and a generalized experimental workflow based on the data from the search results.

hdac_mechanism HDACI HDAC Inhibitor (e.g., this compound, Vorinostat) HDAC HDAC Enzyme HDACI->HDAC  Inhibits CondensedChromatin Condensed Chromatin (Gene Repression) HDAC->CondensedChromatin  Promotes AcH Acetylated Histones OpenChromatin Open Chromatin (Gene Activation) AcH->OpenChromatin  Promotes Outcomes Antitumor Outcomes Enhanced Phagocytosis Cell Cycle Arrest Apoptosis Inhibited Angiogenesis Inhibited Metastasis OpenChromatin->Outcomes

Mechanisms of HDAC Inhibitors. HDACis block histone deacetylase enzymes, leading to histone hyperacetylation, an open chromatin state, and activation of genes driving various antitumor effects. [1] [2] [6]

workflow Start In Vitro/Preclinical Model Selection A Primary Immune Cells (e.g., Patient TAMs) Start->A B Cancer Cell Lines (e.g., MDA-MB-231) Start->B C In Vivo Models (e.g., Xenograft) Start->C Treatment Drug Treatment (Monotherapy or Combination) A->Treatment B->Treatment C->Treatment Assay Functional Assays Treatment->Assay D Phagocytosis Assay Assay->D E Viability/Proliferation Assay->E F Apoptosis/Cell Cycle Assay->F Analysis Molecular Analysis (RNA-seq, Protein Acetylation, Pathway Analysis) D->Analysis E->Analysis F->Analysis Results Efficacy & Mechanism Evaluation Analysis->Results

Generalized HDAC Inhibitor Evaluation Workflow. This diagram outlines a common experimental pathway for evaluating HDAC inhibitors, from model selection to molecular analysis, as reflected in the cited studies. [1] [2]

Key Conclusions for Research and Development

Based on the compiled data, the choice between this compound and Vorinostat is highly context-dependent and should be guided by the specific research or therapeutic objective:

  • For research focused on innate immunity and the tumor microenvironment, particularly in cancers like glioblastoma, This compound presents compelling preclinical data for reprogramming macrophages and synergizing with innate immune checkpoints. [1]
  • For clinical strategies centered on combining epigenetics with adaptive immunotherapies (like anti-PD-1) in solid tumors such as SCC, Vorinostat has more advanced, positive clinical trial results. [4]
  • Regarding safety profiling, Vorinostat has a more established and complex ADR profile, including cardiac and musculoskeletal signals, which must be factored into clinical development plans. [5] this compound's clinical safety profile is less defined in the public domain.

References

Quantitative Comparison of HDAC Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes available quantitative data comparing Pracinostat and SAHA.

Parameter This compound (SB939) SAHA (Vorinostat) Experimental Context
Docking Score (HDAC1) [1] -9.8 Information Missing Flexible XP molecular docking; more negative score indicates stronger predicted binding [1].
Docking Score (HDAC2) [1] -9.65 Information Missing Flexible XP molecular docking [1].
Docking Score (HDAC8) [1] -8.93 Information Missing Flexible XP molecular docking [1].
Anti-proliferative IC₅₀ (Breast Cancer) [2] 5.34 μM (T47D), 10.32 μM (MDA-MB-231) 12.34 μM (MDA-MB-231) MTS cell viability assay in human breast cancer cell lines [2].
In Vivo Metastasis Inhibition [2] Stronger inhibition Weaker inhibition Mouse model of breast cancer lung metastasis; this compound showed superior anti-metastatic activity [2].
In Vivo Tumor Growth Inhibition [2] Stronger inhibition Weaker inhibition Mouse xenograft model using MDA-MB-231 cells; this compound showed superior efficacy [2].

Detailed Experimental Protocols

The experimental data in the table above were generated using the following established methodologies.

Molecular Docking and Binding Affinity

This protocol explains the source of the docking score data [1].

  • Protein Preparation: Crystal structures of Class I HDAC isozymes (HDAC1, HDAC2, HDAC3, HDAC8) were retrieved from the Protein Data Bank. Structures were prepared by adding hydrogen atoms, filling in missing side chains/loops, and removing water molecules beyond 5Å. The essential zinc atom was retained in all structures [1].
  • Ligand Preparation: The 3D structures of this compound and SAHA were obtained from PubChem and prepared using LigPrep, which generated low-energy conformations and correct protonation states [1].
  • Grid Generation & Docking: The binding pocket for each HDAC was defined based on the location of native co-crystallized ligands. Molecular docking was performed using Glide in extra-precision (XP) flexible mode, which allows the ligand to conformationally adapt to the protein pocket [1].
  • Binding Energy Calculation: The binding affinity of the this compound-HDAC complexes was estimated using the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method, which calculates the free energy of binding [1].
Anti-proliferative and Anti-metastatic Activity

This protocol explains the cellular and in vivo efficacy data [2].

  • Cell Viability (MTS Assay): Various human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T47D) were treated with a range of concentrations of this compound or SAHA. After a set incubation period, cell viability was measured using an MTS assay, which measures the metabolic activity of cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) was calculated from the dose-response curve [2].
  • In Vivo Efficacy (Mouse Xenograft):
    • Tumor Growth Inhibition: Immunodeficient mice were implanted with MDA-MB-231 cancer cells to form tumors. Once tumors were established, mice were treated with either this compound or SAHA, and tumor volume was measured over time and compared to a control group [2].
    • Metastasis Inhibition: Mice were injected with MDA-MB-231 cells via the tail vein, a model for lung metastasis. After treatment with the inhibitors, the lungs were examined to count the number of metastatic nodules, quantifying the ability of the drugs to prevent cancer spread [2].

Mechanisms of Action and Signaling Pathways

This compound and SAHA are both pan-HDAC inhibitors, but research highlights some distinct mechanistic pathways for this compound.

G This compound This compound HDAC_Inhibition Pan-HDAC Inhibition This compound->HDAC_Inhibition AcH3_AcH4 ↑ Acetylated Histones H3 & H4 HDAC_Inhibition->AcH3_AcH4 STAT3_Phos Inhibition of STAT3 Phosphorylation HDAC_Inhibition->STAT3_Phos Direct effect on HDAC5? CDK5_Ac CDK5 Acetylation (at Lysine 33) HDAC_Inhibition->CDK5_Ac Outcome1 Altered Gene Transcription AcH3_AcH4->Outcome1 Outcome2 Suppression of EMT: ↓ Migration & Invasion STAT3_Phos->Outcome2 Outcome3 Drp1-FIS1 Complex Formation CDK5_Ac->Outcome3 FinalEffect Selective Cancer Cell Death Outcome1->FinalEffect Outcome2->FinalEffect Outcome4 Mitochondrial Peripheral Fission Outcome3->Outcome4 Outcome4->FinalEffect

The diagram above illustrates key pathways identified for this compound:

  • IL-6/STAT3 Pathway: In breast cancer, this compound was more effective than SAHA at suppressing metastasis. It directly inhibits HDAC5, which in turn blocks the phosphorylation of STAT3. This leads to the reversal of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, thereby reducing cell migration and invasion [2].
  • CDK5-Drp1 Pathway: In colorectal cancer, this compound induces a unique form of mitochondrial fragmentation. It increases CDK5 expression and acetylation, which promotes the binding of the Drp1 protein to the FIS1 adapter (instead of MFF) on mitochondria. This shifts mitochondrial division from midzone (which promotes proliferation) to peripheral fission, triggering Mitochondrial Fission-Associated Cell Death in cancer cells with high CDK5 levels [3].

Pharmaceutical and Preclinical Profile

Beyond direct efficacy, this compound's profile suggests potential practical benefits.

Feature This compound SAHA (Vorinostat) Significance / Source
Oral Bioavailability Good (34% in mice) [4] Low [5] Enables convenient oral dosing.
Aqueous Solubility High [5] Low [5] Better formulation potential.
P-gp Substrate Not a substrate [5] Strong substrate [5] Lower risk of efflux and drug resistance.
Tumor Tissue Accumulation Enriched in tumor tissue [6] Information Missing May contribute to potent and prolonged antitumor activity.

References

Pracinostat clinical outcomes azacitidine monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes Comparison

The table below summarizes key efficacy and safety data from major clinical trials comparing pracinostat combined with azacitidine versus azacitidine monotherapy (or with a placebo).

Trial Detail This compound + Azacitidine Control (Placebo + Azacitidine) Conclusions

| Disease: Higher-Risk MDS Phase: II Randomized [1] | CR by Cycle 6: 18% Median OS: 16 months Grade ≥3 AEs: 98% Treatment Discontinuation (due to AEs): 20% | CR by Cycle 6: 33% Median OS: 19 months Grade ≥3 AEs: 74% Treatment Discontinuation (due to AEs): 10% | No improvement in response or survival. Higher toxicity and discontinuation rates with the combination. [1] | | Disease: Newly Diagnosed AML (Unfit for IC) Phase: III Randomized (PRIMULA) [2] [3] | Median OS: 9.95 months | Median OS: 9.95 months | No overall survival benefit. Trial stopped for futility. [2] [3] | | Disease: Newly Diagnosed AML (Unfit for IC) Phase: II Single-Arm [4] | CR/CRi Rate: 52% Median OS: 19.1 months Median PFS: 12.6 months | Historical Control (Azacitidine Monotherapy): Median OS typically 6-10 months [3] | Promising early results that were not confirmed in the subsequent Phase III trial. [4] |

Experimental Protocol Details

  • Study Designs: The key findings come from randomized, double-blind, placebo-controlled trials – considered the gold standard for evaluating therapeutic efficacy [1] [2] [3]. Patients were randomly assigned to receive either this compound plus azacitidine or a placebo plus azacitidine, with treatments stratified based on prognostic risk factors.
  • Patient Populations:
    • MDS Trials: Enrolled adults with higher-risk MDS (IPSS Intermediate-2 or High-Risk) [1].
    • AML Trials: Enrolled older adults (e.g., ≥65 years) with newly diagnosed AML who were deemed unfit for standard intensive induction chemotherapy due to age, comorbidities, or other risk factors [2] [4].
  • Treatment Regimens:
    • Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days, repeated in 28-day cycles [1] [4].
    • This compound/Placebo: Administered orally at 60 mg, typically on a schedule of 3 days per week for the first 3 weeks of each cycle [1].
  • Primary Endpoints:
    • MDS Phase II: Complete Response (CR) rate by cycle 6 [1].
    • AML Phase III (PRIMULA): Overall Survival (OS) [2] [3].
  • Response Assessment: Disease response was evaluated using established International Working Group (IWG) criteria, with bone marrow biopsies and cytogenetic assessments performed at predefined intervals [1] [4].

Mechanism of Action and Rationale

The combination of this compound and azacitidine was built on a strong scientific rationale for synergistic epigenetic therapy, as illustrated below.

G DNA_Methylation DNA Hypermethylation by DNMT Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Leukemogenesis Leukemogenesis Gene_Silencing->Leukemogenesis AZA Azacitidine (HMA) AZA_Effect Inhibits DNMT (DNA Hypomethylation) AZA->AZA_Effect Synergy Synergistic Gene Re-expression & Altered Gene Transcription AZA_Effect->Synergy Reverses Epigenetic Silence HDAC_Activity Histone Deacetylation by HDAC Chromatin_Condensation Chromatin Condensation HDAC_Activity->Chromatin_Condensation Chromatin_Condensation->Gene_Silencing This compound This compound (HDACi) Pracinostat_Effect Inhibits HDAC (Histone Hyperacetylation) This compound->Pracinostat_Effect Pracinostat_Effect->Synergy

This diagram shows the complementary pathways targeted by the combination therapy.

  • Azacitidine is a hypomethylating agent (HMA) that inhibits DNA methyltransferases (DNMT). It reverses the abnormal DNA hypermethylation that silences tumor suppressor genes [1] [3].
  • This compound is an oral pan-histone deacetylase (HDAC) inhibitor. It blocks HDACs, preventing chromatin condensation and promoting a more open, transcriptionally active state [3] [4].
  • Synergistic Rationale: Preclinical models demonstrated that simultaneously reversing DNA methylation with an HMA and histone deacetylation with an HDAC inhibitor can synergistically reactivate silenced genes, leading to apoptosis, differentiation, and antitumor activity in myeloid malignancies [1] [4].

Key Interpretation and Takeaways

For researchers and drug developers, the data on this compound and azacitidine offers critical insights:

  • Promising Preclinical and Early Clinical Data Can Be Misleading: The journey from a promising Phase II trial (showing a 52% CR/CRi rate in AML) [4] to a negative Phase III trial underscores the critical importance of robust, randomized controlled trials for confirming efficacy.
  • Tolerability is a Critical Success Factor: The high rate of grade ≥3 adverse events and treatment discontinuations in the combination arms suggests that the therapeutic window was narrow [1]. Future efforts with similar combinations may require alternative dosing or scheduling to improve tolerability.
  • Context of Current Treatment: The Phase III PRIMULA trial in AML was initiated before venetoclax combinations became standard of care [3]. The negative outcome for this compound/azacitidine reinforces the significant clinical benefit that the venetoclax-based regimens have provided for this patient population.

References

Quantitative Binding Affinity of Pracinostat for Class I HDACs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key binding metrics for Pracinostat against Class I HDAC isozymes, as determined by a 2021 computational study [1].

HDAC Isozyme Docking Score (kcal/mol) MM-GBSA ΔG (Bind) (kcal/mol)
HDAC1 -9.8 -77.34
HDAC2 -9.65 -74.67
HDAC3 -8.89 -66.90
HDAC8 -8.93 -69.67

Interpretation of Data: In both molecular docking and MM-GBSA calculations, more negative values indicate stronger binding affinity and higher stability of the protein-ligand complex [1]. Based on these metrics, this compound shows the highest binding affinity for HDAC1, followed by HDAC2, with comparatively lower affinity for HDAC8 and HDAC3.

Experimental Methodologies Cited

The data in the table was generated using specific computational protocols. Here is a summary of the key methodologies [1]:

  • Molecular Docking: Flexible molecular docking was performed using the Glide program in Extra-Precision (XP) mode. This technique predicts the orientation of this compound within the binding pocket of each HDAC isozyme and generates a "Docking Score" to rank the binding poses.
  • Binding Energy Estimation: The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method was used via the Prime/MM-GBSA module. This more refined calculation estimates the free energy of binding (ΔG Bind) for the pre-formed complex from the docking step, providing a more accurate measure of binding affinity.

The following diagram illustrates the workflow that integrates these two methods, as described in the research [1]:

G PDB Protein Structure (PDB) Prep Protein Preparation PDB->Prep Grid Grid Generation Prep->Grid Dock XP Flexible Docking Grid->Dock Pose Best Docking Pose Dock->Pose MMGBSA MM-GBSA Calculation Pose->MMGBSA Results Binding Affinity (ΔG Bind) MMGBSA->Results

Structural Basis and Broader Context of this compound

  • Mechanism of Action: this compound is a pan-HDAC inhibitor that targets a broad range of HDAC isozymes [2] [3]. Its structure, like many HDAC inhibitors, consists of a zinc-binding group (hydroxamic acid), a hydrophobic linker, and a capping group that interacts with the surface of the enzyme [4].
  • Beyond Class I HDACs: As a pan-inhibitor, this compound's biological effects are not limited to Class I HDACs. A 2023 study revealed that its anticancer activity in colorectal cancer is linked to the activation of the CDK5-Drp1 signaling pathway, which induces a specific type of mitochondrial fission associated with cell death [3]. The diagram below outlines this discovered pathway:

G Prac This compound CDK5 Increased CDK5 Expression & Acetylation Prac->CDK5 Complex CDK5/CDK5R1 Complex Formation CDK5->Complex Drp1 Drp1 Activation (Phosphorylation) Complex->Drp1 FIS1 Enhanced Drp1-FIS1 Interaction Drp1->FIS1 Fission Mitochondrial Peripheral Fission FIS1->Fission Death Mitofission-Associated Cell Death Fission->Death

Interpretation Guide for Research and Development

  • Evaluate Selectivity: The data suggests this compound has a binding preference for HDAC1 and HDAC2 over HDAC3 and HDAC8. This differential affinity is a crucial starting point for understanding its functional selectivity and potential off-target effects within the Class I family [1].
  • Consider the Data Source: All high-resolution structural and energetic data for this compound with Class I HDACs currently comes from computational simulations [1]. While these are powerful predictive tools, they are not a substitute for experimental validation using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • ADR Correlation: A 2025 pharmacovigilance study suggests that inhibiting specific HDAC isoforms is linked to distinct adverse drug reactions. The potent inhibition of HDAC1/2 has been implicated in thrombocytopenia, which aligns with the binding affinity data and clinical observations for this drug class [5].

References

Comparative Profile of Pracinostat and Other HDAC Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

HDAC Inhibitor Oral Bioavailability Key PK & Physicochemical Properties Protein Binding Volume of Distribution (Vd) Notable ADR Profile (from clinical reports)

| Pracinostat | 34% (mice) [1] | - Class Selectivity: Class I, II, IV [2]

  • Solubility & Permeability: Favorable profile; not a P-gp substrate [3] | Information missing | Information missing | Part of a class-wide profile including thrombocytopenia, gastrointestinal issues, and fatigue [4] [5] | | Vorinostat (SAHA) | Information missing | - Class Selectivity: Pan-HDACi
  • Solubility & Permeability: Low solubility, low permeability (BCS Class IV); P-gp substrate [3] | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | Highest reported cardiac ADRs (linked to hERG inhibition); musculoskeletal ADRs [4] [5] | | Panobinostat | Information missing | - Class Selectivity: Pan-HDACi
  • Solubility: Limited; strong P-gp substrate [3] | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | Prominent gastrointestinal ADRs (linked to HDAC3 inhibition) [4] [5] | | Belinostat | Information missing | Information missing | Information missing | Information missing | General HDACi class-wide ADRs [4] [5] | | Entinostat | Information missing | Information missing | Information missing | Information missing | Potentially fewer depression-related ADRs (linked to lack of HDAC9 inhibition) [4] [5] | | Romidepsin | Information missing | Information missing | Information missing | High Vd (associated with thrombocytopenia) [4] [5] | General HDACi class-wide ADRs [4] [5] | | PAT-1102 | 3.0-3.7% (rats) [3] | - Class Selectivity: Pan-HDACi
  • Solubility & Permeability: High solubility, high Caco-2 permeability; not a P-gp substrate [3] | ~54-58% (low) [3] | Information missing | (Investigational drug; full ADR profile not established) |

Key Experimental Methodologies

The data in the table above is derived from standardized preclinical and clinical experiments. Here are the methodologies behind some of the key data points:

  • Oral Bioavailability: This is determined through in vivo pharmacokinetic studies in animal models (e.g., rats or mice). The compound is administered both intravenously (IV) and orally (PO). Bioavailability (F) is then calculated using the formula: F (%) = (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100, where AUC is the Area Under the concentration-time curve [3].
  • Caco-2 Permeability: This in vitro assay uses a human colon adenocarcinoma cell line (Caco-2) grown on a membrane to form a monolayer. The test compound is added to the donor chamber, and the amount that passes through to the receiver chamber is measured over time to determine its permeability, modeling human intestinal absorption [3].
  • P-glycoprotein (P-gp) Substrate Status: This is assessed using cell lines (like Caco-2 or transfected MDCK cells) that express the P-gp efflux protein. The transport of the test compound is measured in both directions (A-to-B and B-to-A). A compound is considered a P-gp substrate if the efflux ratio is significantly reduced in the presence of a specific P-gp inhibitor [3].
  • Plasma Protein Binding (PPB): This is commonly measured using the Rapid Equilibrium Dialysis (RED) method. The compound is spiked into plasma and placed in one chamber, which is separated by a semi-permeable membrane from a buffer chamber. After incubation, the concentration of the compound in both chambers is measured. The percentage of protein binding is calculated based on the difference in concentrations [3].
  • ADR (Adverse Drug Reaction) Profiling: Real-world safety data is collected from global pharmacovigilance databases like the WHO's VigiAccess. Reports are analyzed by System Organ Class (SOC) to identify significant trends for specific drugs [4] [5].

Pharmacological Relationships in HDAC Inhibitor Profiles

The pharmacokinetic and safety profiles of HDAC inhibitors are influenced by a complex interplay of their physicochemical properties and pharmacological interactions. The following diagram illustrates these logical relationships.

hdaci_profile HDAC Inhibitor Properties HDAC Inhibitor Properties Physicochemical Properties Physicochemical Properties HDAC Inhibitor Properties->Physicochemical Properties Pharmacological Targets Pharmacological Targets HDAC Inhibitor Properties->Pharmacological Targets Solubility & Permeability Solubility & Permeability Physicochemical Properties->Solubility & Permeability P-gp Substrate Status P-gp Substrate Status Physicochemical Properties->P-gp Substrate Status Plasma Protein Binding Plasma Protein Binding Physicochemical Properties->Plasma Protein Binding HDAC Isoform Selectivity HDAC Isoform Selectivity Pharmacological Targets->HDAC Isoform Selectivity Off-Target Interactions (e.g., hERG) Off-Target Interactions (e.g., hERG) Pharmacological Targets->Off-Target Interactions (e.g., hERG) Oral Bioavailability Oral Bioavailability Solubility & Permeability->Oral Bioavailability Impacts P-gp Substrate Status->Oral Bioavailability Impacts Volume of Distribution (Vd) Volume of Distribution (Vd) Plasma Protein Binding->Volume of Distribution (Vd) Influences Specific ADRs Specific ADRs HDAC Isoform Selectivity->Specific ADRs Drives Specific ADRs (e.g., Cardiac) Specific ADRs (e.g., Cardiac) Off-Target Interactions (e.g., hERG)->Specific ADRs (e.g., Cardiac) Causes Specific ADRs (e.g., Thrombocytopenia) Specific ADRs (e.g., Thrombocytopenia) Volume of Distribution (Vd)->Specific ADRs (e.g., Thrombocytopenia) Associated with

References

Pracinostat therapeutic index versus panobinostat

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The following table summarizes the key comparative data for Pracinostat and Panobinostat based on the search results.

Aspect This compound Panobinostat
HDAC Inhibition Profile Pan-inhibitor of Class I, II, and IV enzymes [1]. Pan-deacetylase inhibitor (inhibits HDAC and other deacetylases) [2].

| Clinical Efficacy | Higher-Risk MDS: In a Phase II RCT with Azacitidine, CR rate by cycle 6 was 18% (vs. 33% for placebo), no significant improvement in OS or PFS [3]. Lymphoma: Shows robust preclinical antilymphoma activity [1]. | Multiple Myeloma: Approved in combination with bortezuomib and dexamethasone. In the PANORAMA-1 trial, the combination increased median overall survival [4]. | | Common Adverse Events | Grade ≥3 adverse events occurred in 98% of patients in a Phase II MDS trial (vs. 74% in placebo), leading to high treatment discontinuation (20% vs. 10%) [3]. | Diarrhea, peripheral neuropathy, asthenia, fatigue [2]. Hematologic side effects include neutropenia, thrombocytopenia, and lymphocytopenia [2]. | | Real-World ADR Insights | Information on specific ADR profile from pharmacovigilance is limited in the searched results. | Gastrointestinal ADRs are significant and may be partly related to HDAC3 inhibition. Thrombocytopenia may stem from dual inhibition of HDAC1 and HDAC2 [4]. | | Key Pharmacokinetics | A favorable pharmacokinetic profile has been noted preclinically [1]. | Absolute bioavailability is 21.4%. Exposure increases with hepatic impairment. It is a CYP2D6 inhibitor and susceptible to drug interactions with CYP3A4 inhibitors/inducers [5] [2]. |

Detailed Experimental Protocols

To help interpret the data, here are the methodologies from key studies cited in the table.

  • Phase II RCT of this compound in MDS [3]: This was a randomized, double-blinded, placebo-controlled study. Patients with higher-risk MDS received either azacitidine (75 mg/m² for 7 days) with oral this compound (60 mg) or azacitidine with a placebo. Treatment cycles were 28 days. The primary endpoint was the complete response (CR) rate by cycle 6, assessed using revised 2006 International Working Group (IWG) criteria. Safety was evaluated by monitoring the incidence of treatment-emergent adverse events, graded according to CTCAE v4.0.
  • Preclinical Antilymphoma Activity of this compound [1]: The antitumor activity of this compound was tested on a panel of 60 lymphoma cell lines. Cell viability was determined using the MTT assay after treatment with this compound. For in vivo assessment, lymphoma xenograft models were established in NOD-SCID mice, which were then treated with this compound (100 mg/kg orally, 5 days/week). Tumor volume was measured regularly and calculated using the formula V = W² × L × 0.5.
  • Population Pharmacokinetics of Panobinostat [5]: A nonlinear mixed-effect model was used to fit plasma concentration-time data from 581 patients across 14 clinical trials following oral or intravenous administration. This model was developed to estimate pharmacokinetic parameters and the effects of demographic and clinical covariates.

Key Comparative Insights

The following diagram synthesizes the core relationship between the mechanism of action and the observed clinical profiles of these HDAC inhibitors.

G Figure: The shared mechanism of pan-HDAC inhibition drives both efficacy and challenging toxicity profiles for both drugs, though their clinical outcomes differ. cluster_this compound This compound cluster_panobinostat Panobinostat HDACI Pan-HDAC Inhibition P1 High-Grade AEs (98% in Phase II) HDACI->P1 P2 High Discontinuation Rate (20%) HDACI->P2 P3 Limited Efficacy as Single Agent HDACI->P3 N1 Significant GI Toxicity & Myelosuppression HDACI->N1 N2 Proven Efficacy in Multiple Myeloma HDACI->N2 N3 Complex PK Profile & Drug Interactions HDACI->N3

The experimental data suggests several critical points for researchers:

  • Tolerability is a Major Hurdle: Both drugs exhibit significant toxicity profiles, but the very high rate of high-grade adverse events and treatment discontinuation with this compound in a randomized trial is a notable differentiator and may significantly impact its therapeutic potential [3].
  • Efficacy is Context-Dependent: Panobinostat has demonstrated a clear clinical benefit in a specific setting (multiple myeloma), leading to regulatory approval [4]. In contrast, the combination of This compound with azacitidine did not improve outcomes over azacitidine alone in higher-risk MDS, suggesting its efficacy may be limited to other malignancies or combination regimens [3].
  • Pharmacokinetics Influence Use: Panobinostat's low bioavailability and potential for drug interactions require careful patient management and monitoring [5] [2]. This adds a layer of complexity to its clinical use that may not be as pronounced with this compound based on current data.

Limitations and Research Gaps

  • Lack of Direct Comparison: The most significant limitation is the absence of head-to-head clinical trials. All conclusions are drawn from cross-trial comparisons, which can be confounded by differences in patient populations, study design, and standard of care.
  • Incomplete Therapeutic Index: A true therapeutic index requires a quantitative relationship between efficacy (e.g., median effective dose) and safety (e.g., median toxic dose). The available clinical data does not provide this level of quantitative precision.
  • Evolving Data: The field is active, and the clinical understanding of these drugs, particularly this compound in various combinations and cancer types, is still evolving [1] [6].

References

Pracinostat specificity zinc-dependent enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Binding Specificity for Zinc-Dependent HDACs

The following table summarizes pracinostat's binding affinity for Class I HDAC enzymes, as determined by molecular docking and free energy calculations [1].

HDAC Isozyme Docking Score (kcal/mol) Binding Free Energy (ΔG Bind, kcal/mol)
HDAC1 -9.8 -63.34
HDAC2 -9.65 -66.96
HDAC3 -8.89 -57.8
HDAC8 -8.93 -54.15

Data from [1] demonstrates this compound's high affinity for Class I HDACs, with more negative values indicating stronger binding.

This compound also inhibits other zinc-dependent HDACs. DrugBank lists its targets as HDAC1, HDAC2, HDAC3, and the Class IIb enzyme HDAC6 [2]. A 2023 study confirmed its action as a pan-HDAC inhibitor, affecting multiple HDAC classes [3].

Performance Comparison with Other HDAC Inhibitors

This compound shows differentiated performance compared to other inhibitors like SAHA (Vorinostat).

Parameter This compound SAHA (Vorinostat) Notes
HDAC Inhibition Profile Pan-inhibitor (Class I, IIb [2]) Pan-inhibitor
Binding Affinity for HDAC2 Vina Score: -9.4 kcal/mol [1] Vina Score: -8.0 kcal/mol [1] More negative score indicates stronger binding [1].
Binding Affinity for HDAC8 Vina Score: -9.1 kcal/mol [1] Vina Score: -7.9 kcal/mol [1]
Reported Specificity >100-fold affinity for classical HDACs over other zinc-dependent metalloenzymes [1] Not specified in search results Suggests a potentially favorable off-target profile for this compound [1].

| Key Anticancer Mechanisms | - HDAC inhibition [1]

  • CDK5-Drp1 mediated mitochondrial fission [3] | HDAC inhibition | this compound exhibits a unique, non-epigenetic mechanism involving mitochondrial fragmentation [3]. |

Key Signaling Pathway in Colorectal Cancer

Beyond direct enzyme inhibition, this compound activates a specific anticancer pathway in colorectal cancer (CRC) cells, particularly those with high CDK5 levels [3]. The diagram below illustrates this mechanism.

G This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition CDK5_Acetylation CDK5 Acetylation (at Lysine 33) HDAC_Inhibition->CDK5_Acetylation CDK5_p35_Complex CDK5/p35 Complex Formation CDK5_Acetylation->CDK5_p35_Complex Drp1_Activation Drp1 Phosphorylation (at Serine 616) CDK5_p35_Complex->Drp1_Activation FIS1_Binding Enhanced Drp1 Binding to FIS1 Drp1_Activation->FIS1_Binding Peripheral_Fission Mitochondrial Peripheral Fission FIS1_Binding->Peripheral_Fission MFAD Mitochondrial Fission- Associated Cell Death (MFAD) Peripheral_Fission->MFAD

This mechanism explains how this compound selectively induces cell death in CDK5-high tumor cells by switching the mitochondrial scission position from proliferation-associated midzone to death-associated periphery [3].

Core Experimental Protocols

The key methodologies from cited studies provide a framework for profiling HDAC inhibitor specificity and mechanisms.

1. Molecular Docking and Binding Affinity Calculation [1]

  • Protein Preparation: Retrieve HDAC crystal structures from PDB. Prepare structures by adding hydrogens, filling missing loops/side chains, and removing water molecules beyond 5Å. Retain the catalytic zinc ion.
  • Ligand Preparation: Obtain the 3D structure of this compound from PubChem (CID: 49855250). Prepare using tools like LigPrep to generate low-energy protonation states.
  • Grid Generation & Docking: Define the active site using a co-crystallized ligand or known active residues. Perform flexible molecular docking using an extra-precision (XP) mode.
  • Binding Energy Estimation: Use the MM-GBSA method on the docked complex to calculate the binding free energy.

2. Assessment of Mitochondrial Fission Mechanism [3]

  • Cell Viability Assay: Treat CRC cell lines with this compound. Measure cell activity using a CCK-8 assay after incubation.
  • Western Blot Analysis: Detect protein expression and post-translational modifications. Key targets include acetylated CDK5, Drp1, p-Drp1 (Ser616), FIS1, and MFF.
  • Flow Cytometry for Apoptosis: Use an Annexin V FITC/PI staining kit to quantify apoptotic cells after treatment.
  • Mitochondrial Membrane Potential (MMP) Detection: Stain cells with JC-1 dye after treatment and analyze MMP shift via flow cytometry.

Key Insights for Research and Development

  • Promising Specificity: this compound demonstrates strong, nanomolar-level affinity for Class I HDACs, with computational data suggesting it may have superior binding to some isoforms compared to SAHA [1]. Its reported >100-fold selectivity for classical HDACs is a significant positive attribute [1].
  • Novel Mechanism of Action: The drug's efficacy is not limited to epigenetic modulation. Its ability to induce lethal peripheral mitochondrial fission via the CDK5/Drp1 pathway provides a second, complementary mechanism to kill specific cancer cells [3].
  • Synergistic Potential: Clinical and preclinical evidence points to this compound's effectiveness in combination with other agents, such as azacitidine in AML, highlighting its role in combination therapies [4].

References

Pracinostat overall survival AML patients historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: Pracinostat + Azacitidine vs. Control

The table below summarizes the overall survival and response rates from key phase 2 and phase 3 clinical trials.

Trial / Population Median Overall Survival (Months) Complete Response (CR) Rate Key Historical Context & Comparisons

| Phase 2 (2019) [1]: Older AML patients (n=50) unfit for intensive chemo | 19.1 months (95% CI, 10-26.5) | 42% [1] | Compared favorably to historic azacitidine data in a similar population [1]. 1-year OS rate was 62% [1]. | | Phase 3 (PRIMULA, 2024) [2] [3]: Adult AML patients (n=406) unfit for intensive chemo | 9.95 months (this compound + AZA) 9.95 months (Placebo + AZA) (p=0.8275) [2] | No significant difference vs. control [2] | Showed no clinical benefit over azacitidine alone. Trial was stopped for futility [2] [3] [4]. Conventional care or AZA alone in older AML patients typically results in median OS of 6 to 10 months [3]. |

Safety Profile: this compound + Azacitidine

This table outlines the common and significant treatment-emergent adverse events (TEAEs) observed in the phase 2 study.

Adverse Event Incidence (Grade 3 or Higher)
Infections 52% [1]
Thrombocytopenia 46% [1]
Febrile Neutropenia 44% [1]
Any Grade 3+ TEAE 86% of patients (43 out of 50) [1]
60-day all-cause mortality 10% [1]

Experimental Protocols & Trial Designs

For researchers, the core methodologies from the key trials are detailed below.

Phase 2 Study Protocol [1]
  • Objective: To assess the safety and efficacy of this compound combined with azacitidine in frontline treatment of older patients with AML unfit for intensive chemotherapy.
  • Patient Population: 50 patients aged ≥65 years with newly diagnosed de novo, secondary, or therapy-related AML and intermediate/unfavorable-risk cytogenetics.
  • Treatment Regimen:
    • This compound: 60 mg orally, 3 days per week for 3 consecutive weeks per 28-day cycle.
    • Azacitidine: 75 mg/m² subcutaneous or intravenous daily for 7 days per 28-day cycle.
  • Primary Endpoints: Composite rate of Complete Remission (CR), CR with incomplete count recovery (CRi), and morphologic leukemia-free state (MLFS).
  • Key Assessments: Bone marrow aspiration and biopsy with cytogenetics were performed at the end of cycles 2, 4, and 6. DNA sequencing for somatic mutations was conducted on baseline and serial bone marrow samples.
Phase 3 (PRIMULA) Study Protocol [2] [3]
  • Objective: To confirm the efficacy of the combination in a larger, randomized, and controlled setting.
  • Study Design: Randomized, double-blind, placebo-controlled Phase 3 study.
  • Patient Population: 406 adult patients with newly diagnosed AML unfit for intensive induction chemotherapy.
  • Treatment Regimen:
    • Intervention Arm: this compound + Azacitidine.
    • Control Arm: Placebo + Azacitidine.
  • Primary Endpoint: Overall Survival (OS).
  • Outcome: The study was stopped for futility following a planned interim analysis which showed no survival benefit for the combination therapy.

Mechanism of Action & Signaling Pathway

The synergistic anti-leukemic effect of this compound and azacitidine is based on dual epigenetic targeting. The diagram below illustrates this mechanism.

G AZA Azacitidine (DNMTi) DNMT Inhibits DNA Methyltransferases (DNMT) AZA->DNMT Prac This compound (HDACi) HDAC Inhibits Histone Deacetylases (HDAC) Prac->HDAC DNA_Meth DNA Hypermethylation DNMT->DNA_Meth Open_Chromatin Open Chromatin (Gene Re-expression) DNMT->Open_Chromatin Histone_DeAc Histone Deacetylation HDAC->Histone_DeAc HDAC->Open_Chromatin Condensed_Chromatin Condensed Chromatin (Gene Silencing) DNA_Meth->Condensed_Chromatin Histone_DeAc->Condensed_Chromatin Gene_Silencing Tumor Suppressor Gene Silencing Condensed_Chromatin->Gene_Silencing Gene_React Re-expression of Tumor Suppressor Genes Open_Chromatin->Gene_React Outcomes Apoptosis & Cell Differentiation (Anti-leukemic effect) Gene_React->Outcomes

Interpretation Guide for Researchers

  • Contrasting Trial Outcomes: The disparity between the promising Phase 2 results and the negative Phase 3 findings highlights the critical importance of randomized, controlled trials (RCTs). The initial Phase 2 data were based on a single-arm study compared to historical controls, which can be influenced by patient selection bias and improvements in supportive care over time [1] [3] [4].
  • Current Treatment Context: The Phase 3 PRIMULA trial was initiated before venetoclax combinations became the standard of care for this patient population [3]. The efficacy of this compound has not been evaluated against the current benchmark, which is venetoclax + HMAs.

References

Pracinostat response rates older AML patients

Author: Smolecule Technical Support Team. Date: February 2026

Pracinostat Clinical Trial Data Summary

Trial Phase Patient Population & Regimen Key Efficacy Findings Reference / Trial ID
Phase II (Previous, led to Phase III) Older AML patients unfit for induction chemotherapy (this compound + Azacitidine) ORR: 64%; Median OS: 19.1 months [1] [1]
Phase III (PRIMULA) Newly diagnosed AML patients unfit for intensive chemotherapy (this compound + Azacitidine vs. Placebo + Azacitidine) No statistically significant OS benefit: Median OS 7.8 mo (combo) vs. 8.6 mo (control); Study stopped for futility [1] NCT03151408 [1]
Phase I Advanced hematological malignancies (this compound monotherapy) Modest single-agent activity; 2 AML patients achieved a response (1 CR, 1 cytogenetic response) [2] NCT00741234 [2]
Phase I (Extension) MDS (this compound + Azacitidine) High response rate: 6 CR, 3 CRp out of 10 patients; No added toxicity noted [2] NCT00741234 [2]

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies used in the key trials.

Phase III PRIMULA Trial Design [1]
  • Objective: To confirm the efficacy of this compound + Azacitidine versus placebo + Azacitidine in a larger, randomized setting.
  • Study Design: Randomized, double-blind, placebo-controlled, phase III study.
  • Patients: 406 adults with newly diagnosed AML who were unfit for intensive induction chemotherapy. The study was conducted before the venetoclax era.
  • Regimen:
    • Intervention Arm: this compound (60 mg orally, once daily, 3 days a week for 3 weeks) + Azacitidine (75 mg/m² subcutaneously or intravenously, for 7 days).
    • Control Arm: Placebo + Azacitidine (same schedule).
    • Each cycle was 28 days.
  • Primary Endpoint: Overall Survival (OS).
  • Stopping Rule: A pre-planned interim analysis led the Independent Data Monitoring Committee (IDMC) to recommend stopping the trial for futility, meaning it was unlikely to demonstrate a survival benefit.
Phase I Dose-Escalation & MDS Combination Study Design [2]
  • Objective: To determine the safety, maximum tolerated dose (MTD), and efficacy of this compound.
  • Study Design: Multicenter, open-label, single-agent, dose-escalation study with an extension arm for combination therapy.
  • Patients (Monotherapy Arm): 44 patients with advanced hematological malignancies (including 25 with AML and 14 with MDS) who had failed or were ineligible for conventional therapy.
  • Regimen (Monotherapy): this compound was administered orally once daily, 3 days a week, for 3 consecutive weeks in a 28-day cycle. The MTD was established at 120 mg, and the Recommended Phase II Dose (RP2D) was 60 mg.
  • Regimen (Combination Arm): An additional 10 intermediate or high-risk MDS patients received this compound (60 mg) in combination with Azacitidine (75 mg/m² daily for 7 days).
  • Primary Endpoints: Safety, MTD, and RP2D.
  • Response Criteria: For AML, International Working Group criteria were used. For the MDS combination arm, response was defined as complete remission (CR) or CR with incomplete platelet recovery (CRp).

Mechanism of Action and Synergistic Rationale

The rationale for combining this compound with Azacitidine is based on targeting two different epigenetic pathways. The diagram below illustrates this synergistic mechanism.

G Start Epigenetic Dysregulation in AML DNA DNA Hypermethylation Start->DNA Histone Histone Deacetylation Start->Histone GeneSilence Gene Silencing (Tumor Suppressor Genes) DNA->GeneSilence Histone->GeneSilence Leukemia Uncontrolled Cell Proliferation & AML Progression GeneSilence->Leukemia AZA Azacitidine (HMA) Effect1 Inhibits DNA Methyltransferases (Demethylation) AZA->Effect1 Pracino This compound (HDACi) Effect2 Inhibits Histone Deacetylases (Histone Acetylation) Pracino->Effect2 Result Synergistic Re-expression of Silenced Tumor Suppressor Genes → Cell Cycle Arrest & Apoptosis Effect1->Result Effect2->Result

Interpretation and Context for Researchers

The data indicates that while preclinical and early-phase trials showed strong synergy and promising efficacy, this did not translate into a survival benefit in the definitive Phase III trial. The combination was safe but ineffective for changing the standard of care, especially when compared to current regimens like Venetoclax + HMA, which have become the treatment of choice for this patient population [1].

It is worth noting that the Phase II trial data showing a 64% ORR and 19.1-month median OS, which motivated the Phase III study, is referenced in the search results but the specific methodology and citation for that study are not provided in the available excerpts [1]. A complete comparative guide would require obtaining the original Phase II publication for full protocol details.

References

Pracinostat preclinical activity solid vs hematological tumors

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Activity Profile of Pracinostat

Tumor Type / Model Key Preclinical Findings Efficacy & Data Summary Relevant Citations
Hematological: Lymphomas (e.g., DLBCL) Robust antiproliferative activity across various lymphoma histotypes. Efficacy is highly dependent on the metabolic subtype of the cancer cells. Strong in vitro activity in a panel of 60 lymphoma cell lines. In vivo activity demonstrated in xenograft models. [1] [2] [3]
Hematological: Other (e.g., AML, MDS) Promising early clinical activity noted, primarily when used in combination with other agents like Azacitidine. Preclinical data in the provided search results is focused on lymphoma. Clinical combinations show promise. [1]
Solid Tumors Limited activity as a single agent, consistent with the broader challenge of using HDACi in solid tumors. The provided search results did not contain specific preclinical data for this compound in solid tumor models. [4]

Detailed Experimental Data & Protocols

For researchers, the methodology from the key lymphoma study offers a model for preclinical evaluation.

  • In Vitro Cell Viability (MTT) Assay:

    • Cell Lines: A panel of 60 human lymphoma cell lines, including 25 Diffuse Large B-Cell Lymphoma (DLBCL) lines, representing various histotypes and molecular subtypes [1].
    • Treatment: Cells were treated with a concentration range of this compound (20,000 nM to 0.3 nM, serially diluted) for a specified period [1].
    • Analysis: Cell viability was determined using the MTT assay. Data was often normalized using a Z-score transformation to compare sensitivity across the entire cell line panel [1].
  • In Vivo Xenograft Models:

    • Models: NOD-SCID mice were subcutaneously injected with DLBCL cells (TMD8 or U2932) to establish xenografts [1].
    • Dosing: Once tumors reached ~100 mm³, mice were treated with this compound (100 mg/kg, once daily by oral gavage, 5 days a week) or a vehicle control [1].
    • Endpoint: Tumor volume was measured regularly and calculated using the formula V = W² × L × 0.5. Statistical significance was assessed using a two-sided Student's t-test [1].
  • Mechanistic Studies (Transcriptomic & Protein Analysis):

    • DLBCL cells from distinct metabolic subtypes were treated with this compound for 6 hours or 14 days, followed by RNA sequencing for transcriptional profiling [1] [2].
    • Western blotting was used to assess acetylation levels of histone and non-histone proteins after treatment with this compound (e.g., 250 nM for 6 or 72 hours) to confirm target engagement and downstream effects [1].

Mechanisms of Action and Resistance

The following diagram illustrates the primary mechanism of HDAC inhibitors like this compound and the key resistance pathway identified in specific lymphoma subtypes.

G HDAC HDAC Overactivity Chromatin Tight Chromatin (Gene Repression) HDAC->Chromatin This compound This compound (pan-HDACi) AcetylatedHistone Accumulation of Acetylated Histones This compound->AcetylatedHistone Inhibits OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistone->OpenChromatin Effects Cell Cycle Arrest Apoptosis DNA Damage OpenChromatin->Effects OxPhosSubtype OxPhos-DLBCL Subtype AntioxidantPathway Upregulated Antioxidant Pathways OxPhosSubtype->AntioxidantPathway Resistance Therapeutic Resistance AntioxidantPathway->Resistance BSO BSO Treatment (Antioxidant Inhibitor) BSO->AntioxidantPathway Inhibits RescuedSensitivity Restored Sensitivity to this compound BSO->RescuedSensitivity

The diagram highlights a critical finding: a subset of DLBCL tumors, classified as the Oxidative Phosphorylation (OxPhos) metabolic subtype, shows poorer sensitivity to this compound and other HDACis like Vorinostat [1] [2]. Transcriptomic analysis revealed that these resistant cells upregulate antioxidant pathways upon HDACi treatment. Importantly, pharmacologic inhibition of antioxidant production (e.g., using L-buthionine-(S,R)-sulfoximine or BSO) was shown to rescue the sensitivity of OxPhos-DLBCL cells to this compound [1].

Interpretation and Research Implications

  • Differential Sensitivity in Hematologic Cancers: The efficacy of this compound is not uniform even within a single cancer type like DLBCL. The metabolic subtype (OxPhos vs. BCR) is a key determinant of response, which has strong implications for patient stratification in clinical trials [1].
  • Combination Therapy Rationale: The limited single-agent activity of this compound, both in certain lymphomas and solid tumors, underscores the importance of rational combination strategies. The successful resensitization of OxPhos-DLBCL cells with an antioxidant inhibitor provides a clear blueprint for one such combination [1]. Other promising approaches mentioned in the literature include combining HDACis with hypomethylating agents, proteasome inhibitors, or immune checkpoint blockers [4] [5].
  • Data Gap on Solid Tumors: The lack of specific preclinical data for this compound in solid tumors within these search results aligns with the broader documented challenge of achieving efficacy with HDAC inhibitors in this setting [4]. Future research should focus on identifying synergistic drug combinations or predictive biomarkers to guide its use in solid tumors.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.23687621 Da

Monoisotopic Mass

358.23687621 Da

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GPO2JN4UON

Drug Indication

For the treatment of various forms of cancer.
Treatment of acute myeloid leukaemia

Mechanism of Action

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized.

Absorption Distribution and Excretion

Oral bioavailability in mice is 34%.

Wikipedia

Pracinostat

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Curr Med Chem. 2013 Jul 24. [Epub ahead of print] PubMed PMID: 23895688.
2: Zorzi AP, Bernstein M, Samson Y, Wall DA, Desai S, Nicksy D, Wainman N, Eisenhauer E, Baruchel S. A phase I study of histone deacetylase inhibitor, pracinostat (SB939), in pediatric patients with refractory solid tumors: IND203 a trial of the NCIC IND program/C17 pediatric phase I consortium. Pediatr Blood Cancer. 2013 Nov;60(11):1868-74. doi: 10.1002/pbc.24694. Epub 2013 Jul 25. PubMed PMID: 23893953.
3: Okabe S, Tauchi T, Tanaka Y, Kimura S, Maekawa T, Ohyashiki K. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells. Cancer Cell Int. 2013 Apr 4;13(1):32. doi: 10.1186/1475-2867-13-32. PubMed PMID: 23556431; PubMed Central PMCID: PMC3635933.
4: Novotny-Diermayr V, Hart S, Goh KC, Cheong A, Ong LC, Hentze H, Pasha MK, Jayaraman R, Ethirajulu K, Wood JM. The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML. Blood Cancer J. 2012 May;2(5):e69. doi: 10.1038/bcj.2012.14. Epub 2012 May 4. PubMed PMID: 22829971; PubMed Central PMCID: PMC3366067.
5: Sumanadasa SD, Goodman CD, Lucke AJ, Skinner-Adams T, Sahama I, Haque A, Do TA, McFadden GI, Fairlie DP, Andrews KT. Antimalarial activity of the anticancer histone deacetylase inhibitor SB939. Antimicrob Agents Chemother. 2012 Jul;56(7):3849-56. doi: 10.1128/AAC.00030-12. Epub 2012 Apr 16. PubMed PMID: 22508312; PubMed Central PMCID: PMC3393387.
6: Quintás-Cardama A, Kantarjian H, Estrov Z, Borthakur G, Cortes J, Verstovsek S. Therapy with the histone deacetylase inhibitor pracinostat for patients with myelofibrosis. Leuk Res. 2012 Sep;36(9):1124-7. doi: 10.1016/j.leukres.2012.03.003. Epub 2012 Apr 2. PubMed PMID: 22475363.
7: Jayaraman R, Pilla Reddy V, Pasha MK, Wang H, Sangthongpitag K, Yeo P, Hu CY, Wu X, Xin L, Goh E, New LS, Ethirajulu K. Preclinical metabolism and disposition of SB939 (Pracinostat), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics. Drug Metab Dispos. 2011 Dec;39(12):2219-32. doi: 10.1124/dmd.111.041558. Epub 2011 Aug 26. PubMed PMID: 21873472.
8: Wang H, Yu N, Chen D, Lee KC, Lye PL, Chang JW, Deng W, Ng MC, Lu T, Khoo ML, Poulsen A, Sangthongpitag K, Wu X, Hu C, Goh KC, Wang X, Fang L, Goh KL, Khng HH, Goh SK, Yeo P, Liu X, Bonday Z, Wood JM, Dymock BW, Kantharaj E, Sun ET. Discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylami de (SB939), an orally active histone deacetylase inhibitor with a superior preclinical profile. J Med Chem. 2011 Jul 14;54(13):4694-720. doi: 10.1021/jm2003552. Epub 2011 Jun 16. PubMed PMID: 21634430.
9: Novotny-Diermayr V, Sausgruber N, Loh YK, Pasha MK, Jayaraman R, Hentze H, Yong WP, Goh BC, Toh HC, Ethirajulu K, Zhu J, Wood JM. Pharmacodynamic evaluation of the target efficacy of SB939, an oral HDAC inhibitor with selectivity for tumor tissue. Mol Cancer Ther. 2011 Jul;10(7):1207-17. doi: 10.1158/1535-7163.MCT-11-0044. Epub 2011 May 17. PubMed PMID: 21586629.
10: Yong WP, Goh BC, Soo RA, Toh HC, Ethirajulu K, Wood J, Novotny-Diermayr V, Lee SC, Yeo WL, Chan D, Lim D, Seah E, Lim R, Zhu J. Phase I and pharmacodynamic study of an orally administered novel inhibitor of histone deacetylases, SB939, in patients with refractory solid malignancies. Ann Oncol. 2011 Nov;22(11):2516-22. doi: 10.1093/annonc/mdq784. Epub 2011 Mar 8. PubMed PMID: 21385886.
11: Razak AR, Hotte SJ, Siu LL, Chen EX, Hirte HW, Powers J, Walsh W, Stayner LA, Laughlin A, Novotny-Diermayr V, Zhu J, Eisenhauer EA. Phase I clinical, pharmacokinetic and pharmacodynamic study of SB939, an oral histone deacetylase (HDAC) inhibitor, in patients with advanced solid tumours. Br J Cancer. 2011 Mar 1;104(5):756-62. doi: 10.1038/bjc.2011.13. Epub 2011 Feb 1. PubMed PMID: 21285985; PubMed Central PMCID: PMC3048208.
12: Novotny-Diermayr V, Sangthongpitag K, Hu CY, Wu X, Sausgruber N, Yeo P, Greicius G, Pettersson S, Liang AL, Loh YK, Bonday Z, Goh KC, Hentze H, Hart S, Wang H, Ethirajulu K, Wood JM. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010 Mar;9(3):642-52. doi: 10.1158/1535-7163.MCT-09-0689. Epub 2010 Mar 2. PubMed PMID: 20197387.

Explore Compound Types